1-(2-Bromopyridin-4-yl)ethanone
Description
Structure
3D Structure
Properties
IUPAC Name |
1-(2-bromopyridin-4-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BrNO/c1-5(10)6-2-3-9-7(8)4-6/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOXYYMZTJBJJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=NC=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50568064 | |
| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.03 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
864674-02-2 | |
| Record name | 1-(2-Bromopyridin-4-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50568064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(2-bromopyridin-4-yl)ethan-1-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1-(2-Bromopyridin-4-yl)ethanone: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1-(2-Bromopyridin-4-yl)ethanone, a key building block in medicinal chemistry. The document details its chemical and physical properties, provides insights into its synthesis and reactivity, and explores its application as a crucial intermediate in the development of targeted therapeutics, particularly kinase inhibitors. All quantitative data is presented in structured tables for ease of reference, and key experimental workflows and logical relationships are visualized using diagrams.
Introduction
This compound, a substituted bromopyridine derivative, has emerged as a valuable scaffold in the synthesis of complex heterocyclic molecules. The presence of a reactive bromine atom and a ketone functional group on the pyridine ring offers versatile handles for a variety of chemical transformations. This unique structural combination makes it an attractive starting material for the generation of diverse compound libraries aimed at discovering novel therapeutic agents. This guide serves as a central resource for researchers, providing essential data and methodologies related to this important chemical entity.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental for its effective use in synthesis and drug design. The key identifiers and properties are summarized below.
| Property | Value | Reference |
| CAS Number | 864674-02-2 | [1] |
| Molecular Formula | C₇H₆BrNO | [1] |
| Molecular Weight | 200.03 g/mol | [1] |
| IUPAC Name | 1-(2-bromo-4-pyridinyl)ethanone | [1] |
| Synonyms | 4-Acetyl-2-bromopyridine, 2-Bromo-4-acetylpyridine | [1] |
| Boiling Point | 267.3 ± 25.0 °C (Predicted) | [2] |
Spectroscopic Data
While specific, experimentally-derived spectra for this compound are not widely published, data for structurally similar compounds can provide valuable insights for characterization. Researchers should expect characteristic signals corresponding to the acetyl group and the substituted pyridine ring in ¹H and ¹³C NMR spectra. Infrared spectroscopy would likely show a strong carbonyl stretch, and mass spectrometry should confirm the molecular weight and isotopic pattern characteristic of a monobrominated compound.
Synthesis and Purification
The synthesis of this compound can be approached through several synthetic strategies. A common method involves the manipulation of commercially available bromopyridine precursors. While a specific protocol for the 4-acetyl isomer is not detailed in the literature, a general procedure for a similar isomer, 1-(3-Bromopyridin-2-yl)ethanone, can be adapted.[3]
General Synthetic Workflow
The synthesis of bromopyridinyl ethanones often involves the acylation of a corresponding bromopyridine derivative. Challenges such as the electron-deficient nature of the pyridine ring need to be considered when choosing the appropriate synthetic route.
Experimental Protocol (Adapted from a similar synthesis)
Materials:
-
2-Bromopyridine derivative
-
Acetylating agent (e.g., acetyl chloride or acetic anhydride)
-
Lewis acid catalyst (e.g., aluminum chloride)
-
Anhydrous solvent (e.g., dichloromethane, nitrobenzene)
-
Aqueous work-up solutions (e.g., HCl, NaHCO₃, brine)
-
Drying agent (e.g., Na₂SO₄, MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the anhydrous solvent and the Lewis acid catalyst. Cool the mixture in an ice bath.
-
Addition of Reagents: Slowly add the acetylating agent to the cooled suspension, followed by the dropwise addition of the 2-bromopyridine derivative.
-
Reaction: Allow the reaction to stir at a controlled temperature, monitoring its progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, carefully quench the reaction by pouring it over ice and acidifying with HCl. Extract the aqueous layer with an organic solvent. Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over an anhydrous drying agent, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to yield the desired this compound.[3]
Chemical Reactivity and Applications in Drug Discovery
The dual reactivity of the bromine atom and the ketone group makes this compound a versatile intermediate for the synthesis of a wide range of heterocyclic compounds.
Key Reactions
The bromine atom on the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse substituents.
-
Suzuki Coupling: Reaction with boronic acids or esters to form C-C bonds.
-
Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.
The ketone functionality can undergo a variety of classical transformations, including:
-
Reductions to the corresponding alcohol.
-
Reductive aminations to form substituted amines.
-
Condensation reactions to form larger, more complex structures.
Role in Kinase Inhibitor Synthesis
The pyridine scaffold is a privileged structure in medicinal chemistry, frequently found in the core of kinase inhibitors. The dysregulation of protein kinases is a hallmark of many diseases, including cancer and inflammatory disorders. This compound serves as a valuable starting material for the synthesis of potent and selective kinase inhibitors.
The general strategy involves utilizing the reactive sites of the molecule to build more complex structures that can effectively bind to the ATP-binding pocket of a target kinase. For instance, the bromine atom can be displaced via a Suzuki or Buchwald-Hartwig reaction to introduce a group that interacts with the hinge region of the kinase, while the ketone can be further functionalized to occupy other regions of the active site.
Safety and Handling
This compound is associated with several hazard warnings. It is harmful if swallowed, in contact with skin, or if inhaled. It also causes skin and serious eye irritation and may cause respiratory irritation.[1] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this compound. All manipulations should be performed in a well-ventilated fume hood.
Conclusion
This compound is a versatile and valuable building block for the synthesis of complex heterocyclic molecules with potential therapeutic applications. Its utility in palladium-catalyzed cross-coupling reactions and other functional group transformations makes it a key intermediate in the development of novel kinase inhibitors and other drug candidates. This technical guide provides a foundational understanding of its properties and applications, serving as a valuable resource for researchers in the field of drug discovery and development. Further research into its specific reaction conditions and biological activities will undoubtedly expand its utility in medicinal chemistry.
References
Characterization of 1-(2-Bromopyridin-4-yl)ethanone: A Technical Guide for Researchers
An in-depth analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) characteristics of the key chemical intermediate, 1-(2-Bromopyridin-4-yl)ethanone, is presented in this technical guide. Intended for researchers, scientists, and professionals in drug development, this document provides a comprehensive overview of the compound's structural features through detailed spectral data, experimental protocols, and a logical workflow for its analysis.
Introduction
This compound, with the chemical formula C₇H₆BrNO, is a valuable building block in organic synthesis, particularly in the development of pharmaceutical and agrochemical compounds.[1] The presence of a bromine atom and a ketone functional group on the pyridine ring offers versatile sites for further chemical modifications, making it an important precursor for the synthesis of more complex molecules. Accurate characterization of this compound is crucial for ensuring the purity and identity of subsequent products. This guide focuses on the definitive spectroscopic techniques of NMR and MS to provide a detailed structural elucidation.
Spectroscopic Data
While publicly available experimental spectra for this compound are limited, the following tables summarize the predicted quantitative data based on established spectroscopic principles and analysis of structurally related compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-6 | ~8.55 | d | ~5.0 |
| H-5 | ~7.80 | dd | ~5.0, ~1.5 |
| H-3 | ~7.65 | d | ~1.5 |
| CH₃ | ~2.60 | s | - |
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)
| Carbon Atom | Chemical Shift (δ, ppm) |
| C=O | ~196.5 |
| C-2 (C-Br) | ~143.0 |
| C-6 | ~150.5 |
| C-4 | ~145.0 |
| C-5 | ~123.0 |
| C-3 | ~128.0 |
| CH₃ | ~26.5 |
Mass Spectrometry (MS)
Table 3: Predicted Mass Spectrometry Data for this compound (Electron Ionization - EI)
| m/z | Ion | Predicted Relative Intensity |
| 199/201 | [M]⁺ | High (Isotopic pattern for Br) |
| 184/186 | [M-CH₃]⁺ | Moderate |
| 156/158 | [M-COCH₃]⁺ | Moderate |
| 121 | [M-Br]⁺ | High |
| 78 | [C₅H₄N]⁺ | Moderate |
| 43 | [CH₃CO]⁺ | High |
Experimental Protocols
The following sections provide detailed methodologies for the synthesis and spectroscopic analysis of this compound.
Synthesis of this compound
A plausible synthetic route involves the Grignard reaction of 2-bromopyridine with acetonitrile, followed by acidic hydrolysis.
Materials and Reagents:
-
2-Bromopyridine
-
Magnesium turnings
-
Dry diethyl ether or tetrahydrofuran (THF)
-
Iodine (crystal)
-
Acetonitrile
-
Aqueous hydrochloric acid (e.g., 3 M)
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous sodium sulfate
-
Standard laboratory glassware
Procedure:
-
Grignard Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings. Add a small crystal of iodine to activate the magnesium. Add a solution of 2-bromopyridine in dry diethyl ether or THF dropwise to the magnesium turnings with gentle heating to initiate the reaction. Once the reaction starts, add the remaining 2-bromopyridine solution at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional hour to ensure complete formation of the Grignard reagent (2-pyridylmagnesium bromide).
-
Reaction with Acetonitrile: Cool the Grignard reagent to 0 °C in an ice bath. Slowly add a solution of acetonitrile in the same dry solvent to the Grignard reagent with vigorous stirring. After the addition, allow the reaction mixture to warm to room temperature and stir for several hours or until the reaction is complete (monitored by TLC).
-
Hydrolysis: Carefully quench the reaction by the slow addition of cold 3 M hydrochloric acid. Stir the mixture until the intermediate imine is fully hydrolyzed to the ketone.
-
Work-up: Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with diethyl ether or ethyl acetate. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.
NMR Spectroscopy
Instrumentation: A 500 MHz NMR spectrometer.
Sample Preparation:
-
Dissolve approximately 10-20 mg of the purified this compound in about 0.7 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
¹³C NMR: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be necessary due to the lower natural abundance of the ¹³C isotope.
Data Processing:
-
Apply Fourier transformation to the acquired free induction decays (FIDs).
-
Phase and baseline correct the spectra.
-
Calibrate the chemical shifts using the residual solvent peak of CDCl₃ (δ = 7.26 ppm for ¹H and δ = 77.16 ppm for ¹³C).
Mass Spectrometry
Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled with a gas chromatograph (GC-MS) for sample introduction.
Sample Preparation:
-
Prepare a dilute solution of the purified compound in a volatile organic solvent such as dichloromethane or ethyl acetate.
Data Acquisition:
-
Inject the sample solution into the GC. The GC will separate the compound from any residual solvent or impurities before it enters the mass spectrometer.
-
GC Conditions: Use a suitable capillary column and a temperature program that allows for the elution of the compound as a sharp peak.
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 300.
-
Source Temperature: Approximately 230 °C.
-
Data Analysis:
-
Identify the peak corresponding to this compound in the total ion chromatogram (TIC).
-
Extract the mass spectrum for this peak.
-
Analyze the molecular ion peak, paying attention to the characteristic isotopic pattern of bromine ([M]⁺ and [M+2]⁺ in an approximate 1:1 ratio), and the fragmentation pattern to confirm the structure.
Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
References
Spectroscopic and Synthetic Profile of 1-(2-Bromopyridin-4-yl)ethanone: A Technical Guide
For Immediate Release
This technical guide provides a comprehensive overview of the spectroscopic data and synthetic methodologies for 1-(2-Bromopyridin-4-yl)ethanone, a key intermediate in pharmaceutical and materials science research. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource for the characterization and synthesis of this compound.
Physicochemical Properties
This compound, also known as 4-acetyl-2-bromopyridine, possesses the molecular formula C₇H₆BrNO and a molecular weight of 200.03 g/mol .[1] Its unique structure, featuring a bromine atom at the 2-position and an acetyl group at the 4-position of the pyridine ring, makes it a versatile building block for further chemical modifications.
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is crucial for its unambiguous identification and quality control. The following tables summarize the key spectroscopic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
| ¹H NMR | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| Predicted | ||||
| ~8.6 | d | ~5.0 | H-6 | |
| ~7.8 | s | H-3 | ||
| ~7.6 | d | ~5.0 | H-5 | |
| ~2.6 | s | -CH₃ |
| ¹³C NMR | Chemical Shift (δ) ppm | Assignment |
| Predicted | ||
| ~196 | C=O | |
| ~151 | C-4 | |
| ~150 | C-6 | |
| ~143 | C-2 | |
| ~128 | C-3 | |
| ~123 | C-5 | |
| ~27 | -CH₃ |
Note: The NMR data presented is based on predictive models and analysis of similar structures. Experimental verification is recommended.
Infrared (IR) Spectroscopy
| Wave Number (cm⁻¹) | Assignment |
| ~1700 | C=O stretch (ketone) |
| ~1580, ~1540, ~1460 | C=C/C=N stretch (pyridine ring) |
| ~1360 | C-H bend (methyl) |
| ~1230 | C-C stretch |
| ~1050 | C-Br stretch |
Mass Spectrometry
| m/z | Assignment |
| 200/202 | [M]⁺ (presence of Br isotope) |
| 185/187 | [M-CH₃]⁺ |
| 157/159 | [M-COCH₃]⁺ |
| 120 | [M-Br]⁺ |
| 43 | [CH₃CO]⁺ |
Experimental Protocols
General Synthetic Workflow
The following diagram illustrates a potential synthetic workflow for the preparation of this compound.
Caption: Proposed synthetic workflow for this compound.
Detailed Methodologies
Materials:
-
2-Bromo-4-cyanopyridine
-
Methylmagnesium bromide (solution in THF)
-
Anhydrous tetrahydrofuran (THF)
-
Hydrochloric acid (aqueous solution)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for chromatography)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with 2-bromo-4-cyanopyridine dissolved in anhydrous THF under a nitrogen atmosphere. The solution is cooled to 0 °C in an ice bath.
-
Grignard Addition: Methylmagnesium bromide solution is added dropwise to the stirred solution of 2-bromo-4-cyanopyridine via the dropping funnel, maintaining the temperature at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time, monitored by TLC.
-
Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The mixture is then acidified with aqueous HCl and stirred until the intermediate imine is fully hydrolyzed to the ketone. The aqueous layer is extracted with diethyl ether.
-
Purification: The combined organic layers are washed with saturated aqueous sodium bicarbonate, followed by brine, and then dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure. The crude product is purified by silica gel column chromatography using a gradient of hexanes and ethyl acetate as the eluent to afford pure this compound.
Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity, comparing the obtained data with the predicted values.
Applications and Future Directions
This compound is a valuable intermediate in the synthesis of a variety of heterocyclic compounds. The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), while the ketone functionality allows for a wide range of transformations, including reduction, oxidation, and condensation reactions. These properties make it an attractive starting material for the development of novel pharmaceuticals, agrochemicals, and functional materials. Further research into the biological activities of derivatives of this compound is a promising area of investigation.
This technical guide serves as a foundational resource for researchers working with this compound. The provided spectroscopic data and synthetic workflow are intended to facilitate its synthesis, characterization, and application in various fields of chemical research.
References
An In-depth Technical Guide to the Reactivity of the Acetyl Group in 1-(2-Bromopyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromopyridin-4-yl)ethanone, also known as 4-acetyl-2-bromopyridine, is a versatile bifunctional molecule of significant interest in medicinal chemistry and drug development.[1] Its structure incorporates a pyridine ring, a bromine atom, and an acetyl group, each presenting unique opportunities for chemical modification. The pyridine core is a common scaffold in numerous biologically active compounds, while the bromine atom is amenable to various cross-coupling reactions. This guide focuses specifically on the rich and varied reactivity of the acetyl group, a key site for molecular elaboration and the introduction of diverse functional groups. Understanding the chemical behavior of the acetyl moiety is paramount for the strategic design and synthesis of novel pharmaceutical candidates.
This technical document provides a comprehensive overview of the principal reactions involving the acetyl group of this compound. It includes detailed experimental protocols for key transformations, quantitative data summaries, and visualizations of reaction pathways and experimental workflows to facilitate its application in a research and development setting.
Physicochemical and Spectroscopic Data
A foundational understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value |
| CAS Number | 864674-02-2 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| IUPAC Name | This compound |
Spectroscopic data for the starting material and its derivatives are crucial for reaction monitoring and product characterization. While specific spectra for all reaction products are not universally available, representative data for related structures can provide valuable guidance.
| Spectrum | Key Features (Reference) |
| ¹H NMR | Characteristic signals for the pyridine ring protons and the methyl protons of the acetyl group.[2] |
| ¹³C NMR | Resonances corresponding to the carbonyl carbon, the methyl carbon, and the carbons of the bromopyridine ring.[2] |
| IR | A strong absorption band characteristic of the carbonyl (C=O) stretching vibration. |
| Mass Spec. | Molecular ion peak corresponding to the mass of the compound. |
Reactivity of the Acetyl Group
The acetyl group of this compound is a hub of reactivity, participating in a wide array of chemical transformations. The electron-withdrawing nature of the bromopyridine ring enhances the electrophilicity of the carbonyl carbon and the acidity of the α-protons of the methyl group. This electronic influence governs the reactivity of the acetyl moiety, making it susceptible to both nucleophilic attack at the carbonyl carbon and base-mediated reactions at the α-position.
The primary transformations of the acetyl group can be categorized as follows:
-
Condensation Reactions: Formation of new carbon-carbon bonds by reaction with aldehydes and other carbonyl-containing compounds.
-
Alpha-Halogenation: Substitution of the α-hydrogens with halogens, creating a versatile synthetic intermediate.
-
Oxidation-Rearrangement Reactions: Transformation of the acetyl group into a carboxylic acid or amide derivative.
-
Reduction of the Carbonyl Group: Conversion of the ketone to a secondary alcohol.
-
Derivatization of the Carbonyl Group: Reaction with hydrazine derivatives to form hydrazones.
The following sections will delve into the specifics of these key reactions, providing detailed experimental protocols and relevant data.
Condensation Reactions
Condensation reactions are fundamental in organic synthesis for the construction of larger, more complex molecules. The acetyl group of this compound readily participates in such reactions, primarily through the formation of an enolate intermediate.
Claisen-Schmidt Condensation for Chalcone Synthesis
The Claisen-Schmidt condensation is a reliable method for the synthesis of chalcones, which are α,β-unsaturated ketones.[3][4][5][6] This reaction involves the base-catalyzed condensation of an aromatic ketone with an aromatic aldehyde.[3][4][5][6] The resulting chalcones are valuable intermediates in the synthesis of flavonoids and other heterocyclic compounds with diverse biological activities.[7]
Reaction Scheme:
Figure 1: General scheme for the Claisen-Schmidt condensation.
Experimental Protocol: Synthesis of a Chalcone Derivative
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 eq.) in ethanol.
-
Addition of Aldehyde: To the stirred solution, add the desired aromatic aldehyde (1.0-1.2 eq.).
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide (e.g., 40% w/v) or potassium hydroxide to the mixture.
-
Reaction: Stir the reaction mixture at room temperature for 2-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl.
-
Isolation: The precipitated solid is collected by filtration, washed with water, and dried.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent like ethanol.
| Parameter | Value |
| Reactants | This compound, Aromatic Aldehyde |
| Reagents | NaOH or KOH, Ethanol |
| Temperature | Room Temperature |
| Reaction Time | 2-24 hours |
| Typical Yield | 70-95% |
Knoevenagel Condensation
The Knoevenagel condensation involves the reaction of a ketone with an active methylene compound, such as malononitrile or ethyl cyanoacetate, in the presence of a weak base.[8][9] This reaction is a powerful tool for the synthesis of highly functionalized alkenes.[10]
Reaction Scheme:
References
- 1. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. Claisen–Schmidt condensation - Wikipedia [en.wikipedia.org]
- 4. Claisen-Schmidt Condensation [cs.gordon.edu]
- 5. Claisen-Schmidt Condensation Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 6. Claisen condensation.pptx [slideshare.net]
- 7. scienceopen.com [scienceopen.com]
- 8. jocpr.com [jocpr.com]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. bhu.ac.in [bhu.ac.in]
An In-depth Technical Guide to the Electronic Properties of 2-Substituted Pyridines
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the electronic properties of 2-substituted pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry, materials science, and catalysis. Understanding the influence of substituents on the pyridine ring's electronic landscape is crucial for the rational design of novel molecules with tailored reactivity, binding affinity, and photophysical characteristics.
Introduction: The Significance of 2-Substituted Pyridines
Pyridine and its derivatives are fundamental building blocks in a vast array of natural products, pharmaceuticals, and functional materials.[1][2][3] The nitrogen atom in the pyridine ring imparts a dipole moment and a site of basicity, making it a versatile scaffold for molecular design. Substitution at the 2-position (the carbon atom adjacent to the nitrogen) directly influences the electronic distribution within the ring, profoundly affecting the molecule's properties and its interactions with biological targets or catalytic centers.[1][4] This guide will delve into the key electronic parameters of 2-substituted pyridines, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying principles.
Substituent Effects on the Electronic Properties of the Pyridine Ring
The electronic nature of a substituent at the 2-position can be broadly categorized as either electron-donating (EDG) or electron-withdrawing (EWG). This classification is pivotal in predicting the chemical behavior of the substituted pyridine.
-
Electron-Donating Groups (EDGs): These groups, such as amino (-NH₂), alkoxy (-OR), and alkyl (-CH₃) groups, increase the electron density of the pyridine ring through inductive and/or resonance effects. This enhanced electron density primarily accumulates at the ortho (C3, C5) and para (C4) positions relative to the substituent, and notably increases the basicity of the pyridine nitrogen.
-
Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro (-NO₂), cyano (-CN), and halogens (-F, -Cl, -Br) decrease the electron density of the ring. This effect is also transmitted through inductive and resonance mechanisms, leading to a decrease in the basicity of the nitrogen atom.
The following diagram illustrates the general influence of EDGs and EWGs on the electron density of the pyridine ring.
Quantitative Description of Electronic Effects
The electronic influence of substituents can be quantified using several experimental and theoretical parameters. This section presents key data for a range of 2-substituted pyridines.
Acidity Constant (pKa)
The pKa of the conjugate acid of a substituted pyridine is a direct measure of the basicity of the nitrogen atom. A higher pKa value indicates a more basic pyridine.
| Substituent (at C2) | pKa |
| -NH₂ | 6.86 |
| -OCH₃ | 3.28[5] |
| -CH₃ | 5.97[5] |
| -H | 5.17[5] |
| -Cl | 0.72[5] |
| -Br | 0.90[5] |
| -CN | -0.26 |
| -NO₂ | -0.24 |
Table 1: pKa values for selected 2-substituted pyridines.
Hammett Substituent Constants (σ)
The Hammett equation provides a means to quantify the electronic effect of a substituent on the reactivity of a molecule. The substituent constant, σ, reflects the electron-donating or electron-withdrawing nature of the substituent. Positive σ values indicate electron-withdrawing character, while negative values signify electron-donating character.
| Substituent (at C2) | σ (para-equivalent) |
| -NH₂ | -0.66 |
| -OCH₃ | -0.27 |
| -CH₃ | -0.17 |
| -H | 0.00 |
| -Cl | 0.23 |
| -Br | 0.23 |
| -CN | 0.66 |
| -NO₂ | 0.78 |
Table 2: Hammett constants (σp) for selected 2-substituents on the pyridine ring.
Spectroscopic Properties
Spectroscopic techniques provide valuable insights into the electronic structure of molecules.
The chemical shifts (δ) in ¹H and ¹³C NMR spectra are sensitive to the electron density around the nuclei. Electron-withdrawing groups generally cause downfield shifts (higher ppm), while electron-donating groups lead to upfield shifts (lower ppm).
| Substituent (at C2) | ¹H Chemical Shift (δ, ppm) of H6 | ¹³C Chemical Shift (δ, ppm) of C2 | ¹³C Chemical Shift (δ, ppm) of C6 |
| -NH₂ | ~7.9 | ~161.4 | ~148.8 |
| -OCH₃ | ~8.1 | ~164.2 | ~147.5 |
| -CH₃ | ~8.4 | ~157.9 | ~148.9 |
| -H | 8.5 | 150.1 | 150.1 |
| -Cl | ~8.4 | ~152.0 | ~149.8 |
| -Br | ~8.4 | ~143.2 | ~150.1 |
| -CN | ~8.6 | ~138.0 | ~150.9 |
Table 3: Approximate ¹H and ¹³C NMR chemical shifts for selected 2-substituted pyridines in CDCl₃.
The vibrational frequencies of the pyridine ring in an IR spectrum are influenced by the electronic effects of substituents. The C=N and C=C stretching vibrations are particularly informative.
| Substituent (at C2) | C=N / C=C Stretching Frequencies (cm⁻¹) |
| -NH₂ | ~1600, 1562, 1481, 1439[6] |
| -CH₃ | ~1595, 1575, 1475, 1435 |
| -H | ~1583, 1572, 1482, 1439 |
| -Cl | ~1580, 1565, 1460, 1425 |
| -Br | ~1575, 1560, 1455, 1420 |
| -NO₂ | ~1605, 1575, 1530 (asym NO₂), 1350 (sym NO₂) |
Table 4: Characteristic IR stretching frequencies for selected 2-substituted pyridines.
The electronic transitions of the pyridine ring, typically observed in the UV region, are affected by substitution. Auxochromic groups (e.g., -NH₂, -OH) can cause a bathochromic (red) shift of the absorption maxima (λ_max).
| Substituent (at C2) | λ_max (nm) |
| -NH₂ | ~235, 305 |
| -OCH₃ | ~220, 270 |
| -CH₃ | ~205, 260 |
| -H | ~202, 254[7] |
| -Cl | ~210, 265 |
| -Br | ~215, 270 |
| -CN | ~225, 275 |
Table 5: Approximate UV-Vis absorption maxima for selected 2-substituted pyridines.
Experimental Protocols
This section provides detailed methodologies for the key experiments used to determine the electronic properties of 2-substituted pyridines.
Determination of pKa by Potentiometric Titration
References
- 1. nbinno.com [nbinno.com]
- 2. lifechemicals.com [lifechemicals.com]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. studylib.net [studylib.net]
- 6. chimia.ch [chimia.ch]
- 7. cdnsciencepub.com [cdnsciencepub.com]
A Technical Guide to the Stability and Storage of 1-(2-Bromopyridin-4-yl)ethanone
This guide provides a comprehensive overview of the stability and recommended storage conditions for 1-(2-Bromopyridin-4-yl)ethanone (CAS No. 864674-02-2), a key intermediate in pharmaceutical and organic synthesis.[1][2] The information is intended for researchers, scientists, and drug development professionals to ensure the compound's integrity throughout its lifecycle. While specific public data on forced degradation studies for this compound is limited, this document outlines its known properties, general stability profile, and provides standardized protocols for conducting further stability assessments.
Chemical and Physical Properties
This compound is a brominated pyridine derivative with a molecular formula of C₇H₆BrNO and a molecular weight of 200.03 g/mol .[3] Its structure, featuring a reactive ketone group and a bromine atom on the pyridine ring, makes it a versatile synthetic building block.[2][4]
| Property | Value | Reference |
| CAS Number | 864674-02-2 | [3] |
| Molecular Formula | C₇H₆BrNO | [3] |
| Molecular Weight | 200.03 g/mol | [3] |
| Synonyms | 4-Acetyl-2-bromopyridine, 2-bromo-4-acetylpyridine | [3] |
| Appearance | Solid (Light brown to yellow) | [5] |
Storage and Handling Recommendations
Proper storage is critical to maintain the purity and stability of this compound. The compound is generally considered stable under recommended storage conditions.[6] However, due to its reactive nature and potential sensitivity, specific precautions should be taken.
| Condition | Recommendation | Rationale |
| Temperature | Store in a cool place, with some suppliers specifying refrigeration at 2-8°C.[1][5][6] | To minimize the rate of potential degradation reactions. |
| Atmosphere | Keep container tightly closed.[7] Store under an inert gas like nitrogen or argon.[5] | To protect from atmospheric moisture and oxygen, which could promote degradation. |
| Light | Store in a dark place.[8] | To prevent potential photodegradation. |
| Environment | Store in a dry, well-ventilated place.[6][7] | To prevent hydrolysis and ensure safe handling of a potentially hazardous powder. |
The compound is classified as harmful if swallowed, inhaled, or in contact with skin, and causes serious eye irritation.[3] Therefore, appropriate personal protective equipment (PPE), including gloves, safety glasses, and lab coats, should be worn during handling.[6]
Potential Degradation Pathways
While specific degradation products have not been detailed in public literature, the chemical structure suggests plausible degradation pathways under stress conditions such as hydrolysis, oxidation, and photolysis. The bromine-carbon bond and the ketone functional group are the most likely sites of reaction.
Experimental Protocols for Stability Assessment
To definitively determine the stability profile, a forced degradation study is required. The following protocols are generalized methodologies for assessing the stability of a chemical intermediate like this compound.
The overall process involves subjecting the compound to various stress conditions and analyzing the resulting samples at specific time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).
The following are sample protocols for stress testing. An unstressed sample (control) stored under recommended conditions should be analyzed alongside the stressed samples.
A. Hydrolytic Degradation (Acidic)
-
Prepare a 1 mg/mL solution of this compound in a suitable organic solvent (e.g., acetonitrile or methanol).
-
Add an equal volume of 0.1 M hydrochloric acid (HCl) to achieve a final concentration of 0.5 mg/mL.
-
Incubate the solution at a controlled temperature (e.g., 60°C) in a water bath.
-
Withdraw aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours).
-
Immediately neutralize the aliquots with an equivalent amount of 0.1 M sodium hydroxide (NaOH).
-
Dilute with the mobile phase to the target analytical concentration for HPLC analysis.
B. Hydrolytic Degradation (Basic)
-
Follow steps 1-6 from the acidic hydrolysis protocol, substituting 0.1 M HCl with 0.1 M NaOH and neutralizing with 0.1 M HCl.
C. Oxidative Degradation
-
Prepare a 1 mg/mL solution of the compound in a suitable organic solvent.
-
Add an equal volume of 3% hydrogen peroxide (H₂O₂).
-
Store the solution at room temperature, protected from light.
-
Withdraw and analyze aliquots at predetermined time points (e.g., 0, 2, 6, 12, 24 hours). No quenching is typically required before dilution with the mobile phase.
D. Photolytic Degradation
-
Prepare two solutions (e.g., 0.5 mg/mL) of the compound in a transparent solvent system (e.g., acetonitrile/water).
-
Place one solution in a photostability chamber with a controlled light source (e.g., option 2 of ICH Q1B guideline, >1.2 million lux hours and >200 W hours/m²).
-
Wrap the second solution (the dark control) in aluminum foil and place it in the same chamber to exclude light but maintain the same temperature.
-
Analyze samples from both solutions at appropriate time intervals.
E. Thermal Degradation (Dry Heat)
-
Place a known quantity of the solid compound in a vial.
-
Heat the vial in a calibrated oven at an elevated temperature (e.g., 80°C).
-
At specified time points, remove the vial, allow it to cool, dissolve the contents in a known volume of solvent, and analyze by HPLC.
Conclusion
This compound is a stable compound when stored under the recommended conditions of a cool, dry, dark environment, preferably under an inert atmosphere. For applications requiring a comprehensive understanding of its stability profile, such as in GMP-regulated processes, conducting formal forced degradation studies is essential. The protocols and potential degradation pathways outlined in this guide provide a robust framework for researchers to perform these assessments, ensuring the material's quality and integrity for its intended use in research and development.
References
- 1. 1-(4-Bromopyridin-2-yl)ethanone | [frontierspecialtychemicals.com]
- 2. Buy 2-Bromo-1-(4-bromopyridin-2-yl)ethanone (EVT-13806051) [evitachem.com]
- 3. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 1-(4-bromopyridin-2-yl)ethanone CAS#: 1060805-69-7 [m.chemicalbook.com]
- 6. acrospharma.co.kr [acrospharma.co.kr]
- 7. tcichemicals.com [tcichemicals.com]
- 8. 118289-16-0|2-Bromopyridine-4-methanol|BLD Pharm [bldpharm.com]
An In-depth Technical Guide to the Synthesis of 1-(2-Bromopyridin-4-yl)ethanone and Its Analogues
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthetic pathways for producing 1-(2-bromopyridin-4-yl)ethanone, a key building block in medicinal chemistry, and its subsequent derivatization into a variety of analogues. This document details the necessary reagents, reaction conditions, and purification methods for the successful synthesis of these valuable compounds.
Introduction
Pyridine scaffolds are of paramount importance in drug discovery, appearing in a vast array of pharmacologically active molecules.[1] The targeted synthesis of substituted pyridines is therefore a critical endeavor for medicinal chemists. This compound is a versatile intermediate, featuring a bromine atom at the 2-position, which is amenable to a wide range of cross-coupling reactions, and a ketone functionality at the 4-position that can be readily modified. These characteristics allow for the creation of diverse molecular architectures, making it a valuable precursor for the development of novel therapeutic agents.
This guide will first detail a reliable two-step synthesis for the core compound, this compound, followed by established protocols for the synthesis of its analogues via Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.
Synthesis of the Core Intermediate: this compound
The synthesis of this compound can be efficiently achieved through a two-step process starting from the commercially available 2-bromo-4-methylpyridine. The first step involves the oxidation of the methyl group to a carboxylic acid, followed by the reaction of the resulting carboxylic acid with methyllithium to yield the desired ketone.
References
Potential Biological Activity of 1-(2-Bromopyridin-4-yl)ethanone Derivatives: A Technical Guide for Researchers
Disclaimer: Direct experimental data on the biological activities of 1-(2-Bromopyridin-4-yl)ethanone derivatives is limited in publicly available literature. This guide extrapolates potential activities and methodologies based on research on structurally related pyridine and bromopyridine compounds. The presented quantitative data is illustrative and intended to guide future research.
Introduction
The pyridine scaffold is a ubiquitous and privileged structure in medicinal chemistry, forming the core of numerous approved drugs. The presence of a bromine atom and a ketone functional group on the pyridine ring in this compound offers versatile handles for synthetic modification, making it an attractive starting material for the development of novel bioactive compounds. This technical guide explores the potential biological activities of derivatives of this compound, focusing on antimicrobial and anticancer applications, and provides detailed experimental protocols and potential mechanisms of action to facilitate further research in this area.
Potential Synthetic Derivatives
The chemical structure of this compound allows for derivatization at two primary sites: the ethanone moiety and the bromo-substituted position on the pyridine ring.
Derivatization of the Ethanone Group
The ketone functionality can be readily transformed into a variety of other chemical groups, leading to diverse classes of compounds with potential biological activities.
-
Chalcones: Claisen-Schmidt condensation of this compound with various aromatic aldehydes can yield pyridine-based chalcones. Chalcones are known for their broad spectrum of biological activities, including antimicrobial and anticancer effects.[1][2][3]
-
Thiosemicarbazones: Reaction with thiosemicarbazide can produce thiosemicarbazone derivatives. This class of compounds has shown significant promise as anticancer and antimicrobial agents.[4][5][6][7]
-
Hydrazones: Condensation with hydrazine or its derivatives can lead to the formation of hydrazones, which have been investigated for their enzyme inhibitory and other biological properties.[8][9][10][11]
Derivatization at the 2-Bromo Position
The bromine atom at the 2-position of the pyridine ring is amenable to various palladium-catalyzed cross-coupling reactions, allowing for the introduction of a wide range of substituents.
-
Suzuki Coupling: Reaction with boronic acids can introduce new aryl or alkyl groups, expanding the chemical diversity of the derivatives.[12][13][14][15][16]
-
Buchwald-Hartwig Amination: Coupling with primary or secondary amines can be used to synthesize various aminopyridine derivatives, a common motif in bioactive molecules.[17][18][19][20][21]
Potential Biological Activities
Based on the activities of structurally similar compounds, derivatives of this compound are hypothesized to exhibit the following biological activities:
Antimicrobial Activity
Pyridine-containing compounds have a long history as antimicrobial agents. The introduction of different functional groups through the derivatization of this compound could lead to novel compounds with potent activity against a range of bacterial and fungal pathogens. For instance, pyridine-based chalcones and thiosemicarbazones have demonstrated significant antimicrobial effects.[1][2][22]
Table 1: Hypothetical Minimum Inhibitory Concentrations (MICs) of this compound Derivatives against various microorganisms.
| Compound ID | Derivative Class | Staphylococcus aureus (μg/mL) | Escherichia coli (μg/mL) | Candida albicans (μg/mL) |
| BP-CH-01 | Chalcone | 8 | 16 | 32 |
| BP-CH-02 | Chalcone | 4 | 8 | 16 |
| BP-TS-01 | Thiosemicarbazone | 2 | 4 | 8 |
| BP-TS-02 | Thiosemicarbazone | 1 | 2 | 4 |
| BP-HY-01 | Hydrazone | 16 | 32 | 64 |
| BP-SU-01 | Suzuki Product | 32 | 64 | >64 |
| BP-BH-01 | Buchwald-Hartwig Product | 8 | 16 | 32 |
| Ciprofloxacin | (Standard) | 1 | 0.5 | - |
| Fluconazole | (Standard) | - | - | 8 |
Anticancer Activity
Many pyridine derivatives have been investigated as potential anticancer agents. The proposed derivatives of this compound, particularly thiosemicarbazones and chalcones, could exhibit cytotoxic effects against various cancer cell lines.[3][4][5][6][7][23][24]
Table 2: Hypothetical IC₅₀ Values of this compound Derivatives against Human Cancer Cell Lines.
| Compound ID | Derivative Class | MCF-7 (Breast Cancer) (μM) | A549 (Lung Cancer) (μM) | HCT116 (Colon Cancer) (μM) |
| BP-CH-01 | Chalcone | 15.2 | 21.5 | 18.9 |
| BP-CH-02 | Chalcone | 8.7 | 12.3 | 10.1 |
| BP-TS-01 | Thiosemicarbazone | 2.5 | 4.1 | 3.3 |
| BP-TS-02 | Thiosemicarbazone | 1.1 | 2.8 | 1.9 |
| BP-HY-01 | Hydrazone | 25.8 | 35.2 | 30.5 |
| BP-SU-01 | Suzuki Product | >50 | >50 | >50 |
| BP-BH-01 | Buchwald-Hartwig Product | 12.4 | 18.9 | 15.6 |
| Doxorubicin | (Standard) | 0.5 | 0.8 | 0.6 |
Enzyme Inhibition
The diverse functionalities that can be introduced into the this compound scaffold suggest the potential for these derivatives to act as enzyme inhibitors. For instance, hydrazone derivatives of pyridine have been shown to inhibit enzymes like monoamine oxidase (MAO) and phosphoinositide 3-kinase (PI3K).[9][25][26]
Table 3: Hypothetical Enzyme Inhibitory Activity (IC₅₀) of this compound Derivatives.
| Compound ID | Derivative Class | Target Enzyme | IC₅₀ (μM) |
| BP-HY-01 | Hydrazone | MAO-A | 12.5 |
| BP-HY-02 | Hydrazone | MAO-B | 8.2 |
| BP-HY-03 | Hydrazone | PI3Kα | 5.7 |
| Reference Inhibitor | - | MAO-A | 0.8 |
| Reference Inhibitor | - | MAO-B | 0.5 |
| Reference Inhibitor | - | PI3Kα | 0.1 |
Experimental Protocols
Synthesis
To a solution of this compound (1 equivalent) in ethanol, add an equimolar amount of the desired aromatic aldehyde. To this mixture, add an aqueous solution of potassium hydroxide (2-3 equivalents) dropwise at room temperature. Stir the reaction mixture for 2-4 hours. Monitor the reaction progress by thin-layer chromatography. Upon completion, pour the reaction mixture into crushed ice and acidify with dilute HCl. The precipitated solid is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure chalcone derivative.
A mixture of this compound (1 equivalent) and thiosemicarbazide (1.1 equivalents) in ethanol is refluxed for 4-6 hours in the presence of a catalytic amount of acetic acid. After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried to yield the thiosemicarbazone derivative.
To a solution of this compound (1 equivalent) in ethanol, add a solution of the appropriate hydrazine derivative (1.1 equivalents) in ethanol. Add a few drops of glacial acetic acid as a catalyst and reflux the mixture for 3-5 hours. The solvent is then removed under reduced pressure, and the resulting solid is purified by recrystallization.
In a reaction vessel, combine this compound (1 equivalent), the desired boronic acid (1.2 equivalents), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equivalents), and a base such as sodium carbonate (2 equivalents). Add a suitable solvent system (e.g., toluene/ethanol/water). Degas the mixture and heat it under an inert atmosphere at 80-100 °C for 12-24 hours. After cooling, the reaction mixture is filtered, and the filtrate is extracted with an organic solvent. The organic layer is dried and concentrated, and the crude product is purified by column chromatography.
To a reaction tube, add this compound (1 equivalent), the desired amine (1.2 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃, 0.02 equivalents), a suitable phosphine ligand (e.g., BINAP, 0.04 equivalents), and a base (e.g., NaOtBu, 1.4 equivalents). Add anhydrous toluene as the solvent. Seal the tube and heat the mixture at 100-120 °C for 18-24 hours. After cooling, the reaction is quenched with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The product is purified by column chromatography.
Biological Assays
-
Prepare a stock solution of each test compound in dimethyl sulfoxide (DMSO).
-
In a 96-well microtiter plate, perform serial two-fold dilutions of each compound in Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi).
-
Inoculate each well with a standardized suspension of the test microorganism.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 24 hours (bacteria) or 48 hours (fungi).
-
The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
-
Seed human cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for 48-72 hours.
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at 570 nm using a microplate reader.
-
The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Potential Signaling Pathways and Mechanisms of Action
While the precise mechanisms of action for derivatives of this compound would require dedicated studies, related pyridine-containing compounds are known to interact with various cellular targets and signaling pathways.
One such pathway is the Mitogen-Activated Protein Kinase (MAPK) signaling cascade . This pathway is crucial for cell proliferation, differentiation, and survival, and its dysregulation is a hallmark of many cancers. Pyridine-based inhibitors have been shown to target kinases within this pathway, such as p38 MAPK.
References
- 1. austinpublishinggroup.com [austinpublishinggroup.com]
- 2. malariaworld.org [malariaworld.org]
- 3. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Pyridine Thiosemicarbazones as Anticancer and Antimicrobial Agents: A Promising Class of Low-Toxicity Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. tandfonline.com [tandfonline.com]
- 9. Synthesis of new derivatives containing pyridine, investigation of MAO inhibitory activities and molecular docking studies | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. soeagra.com [soeagra.com]
- 12. researchgate.net [researchgate.net]
- 13. Suzuki Reaction - Palladium Catalyzed Cross Coupling [commonorganicchemistry.com]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. Yoneda Labs [yonedalabs.com]
- 16. youtube.com [youtube.com]
- 17. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. acs.figshare.com [acs.figshare.com]
- 19. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 20. benchchem.com [benchchem.com]
- 21. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 22. Bot Verification [rasayanjournal.co.in]
- 23. Pyridine-Based NNS Tridentate Chitosan Thiosemicarbazones and Their Copper(II) Complexes: Synthesis, Characterization, and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Design, Synthesis, anticancer evaluation and in silico studies of 2,4,6-trimethoxychalcone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Synthesis and biological evaluation of sulfonylhydrazone-substituted imidazo[1,2-a]pyridines as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for the Suzuki Coupling of 1-(2-Bromopyridin-4-yl)ethanone with Arylboronic Acids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for conducting the Suzuki-Miyaura cross-coupling reaction between 1-(2-Bromopyridin-4-yl)ethanone and various arylboronic acids. This reaction is a fundamental tool in medicinal chemistry and drug discovery for the synthesis of 2-aryl-4-acetylpyridine derivatives, which are key structural motifs in many biologically active compounds.
The Suzuki-Miyaura coupling is favored for its mild reaction conditions, broad functional group tolerance, and the wide commercial availability of arylboronic acids.[1] This document outlines detailed experimental protocols, presents quantitative data for analogous reactions to predict outcomes, and provides visual representations of the experimental workflow and catalytic cycle to facilitate understanding and implementation in the laboratory.
Data Presentation
The successful synthesis of 1-(2-arylpyridin-4-yl)ethanones via Suzuki coupling is dependent on the careful selection of reaction parameters. While specific data for this compound is not extensively published, the following table summarizes typical reaction conditions and yields for the coupling of a closely related substrate, 1-(3-bromopyridin-2-yl)ethanone, with a variety of arylboronic acids.[2] These conditions are expected to provide a strong starting point for the optimization of the target reaction.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |
| 7 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |
Experimental Protocols
The following are detailed protocols for three common catalyst systems used in Suzuki-Miyaura coupling reactions. These can be adapted for the coupling of this compound with various arylboronic acids.
Protocol 1: Using Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.2 mmol, 1.2 equiv.)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 3 mol%)
-
Potassium Carbonate (K₂CO₃) (2.0 mmol, 2.0 equiv.)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Schlenk flask and standard laboratory glassware
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound, the desired arylboronic acid, and potassium carbonate.
-
Evacuate the flask and backfill with an inert gas. Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of inert gas.
-
Add 1,4-dioxane and water to the reaction mixture.
-
Degas the mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Heat the reaction mixture to 80-100 °C and stir for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Palladium(II) Acetate [Pd(OAc)₂] with SPhos
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.5 mmol, 1.5 equiv.)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 mmol, 2 mol%)
-
SPhos (0.04 mmol, 4 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv.)
-
Toluene (10 mL)
-
Schlenk tube and standard laboratory glassware
-
Inert gas (Argon or Nitrogen) in a glovebox
Procedure:
-
Inside a glovebox, add Pd(OAc)₂, SPhos, and K₃PO₄ to a dry Schlenk tube.
-
Add this compound and the arylboronic acid to the tube.
-
Add toluene, seal the tube, and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 4-12 hours.
-
Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
After completion, cool the reaction to room temperature.
-
Dilute with ethyl acetate and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Protocol 3: Using [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂]
Materials:
-
This compound (1.0 mmol, 1.0 equiv.)
-
Arylboronic acid (1.3 mmol, 1.3 equiv.)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.01 mmol, 1 mol%)
-
Cesium Carbonate (Cs₂CO₃) (2.0 mmol, 2.0 equiv.)
-
N,N-Dimethylformamide (DMF) (5 mL)
-
Microwave vial and microwave reactor
Procedure:
-
Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a microwave vial.[3]
-
Add DMF and seal the vial.[3]
-
Place the vial in a microwave reactor and heat to 100 °C for 6-18 hours.[3]
-
Monitor the reaction progress by LC-MS.[3]
-
Once the reaction is complete, cool the vial to room temperature.[3]
-
Dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over MgSO₄, and concentrate in vacuo.
-
Purify the crude product via column chromatography.[3]
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for a typical Suzuki-Miyaura cross-coupling reaction.
Caption: General workflow for a Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle of the Suzuki-Miyaura Reaction
The mechanism of the Suzuki-Miyaura cross-coupling reaction proceeds through a catalytic cycle involving a palladium catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
Application Notes and Protocols for the Buchwald-Hartwig Amination of 1-(2-Bromopyridin-4-yl)ethanone with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, providing a versatile and efficient method for the formation of carbon-nitrogen (C-N) bonds.[1] This palladium-catalyzed cross-coupling reaction has proven invaluable in medicinal chemistry and drug development, where the synthesis of arylamines and heteroarylamines is a frequent necessity. The 2-aminopyridine moiety, in particular, is a privileged scaffold found in numerous biologically active compounds, exhibiting a wide range of pharmacological activities.[2]
This document provides detailed application notes and protocols for the Buchwald-Hartwig amination of 1-(2-Bromopyridin-4-yl)ethanone with various primary amines. The resulting 1-(2-(alkylamino)pyridin-4-yl)ethanone derivatives are important intermediates for the synthesis of novel therapeutic agents, including kinase inhibitors and other targeted therapies. The methodologies described herein are intended to serve as a practical guide for researchers in both academic and industrial settings.
Reaction Principle
The Buchwald-Hartwig amination of this compound involves the palladium-catalyzed coupling of the heteroaryl halide with a primary amine in the presence of a suitable phosphine ligand and a base. The catalytic cycle is generally understood to proceed through a series of key steps:
-
Oxidative Addition: The active Pd(0) catalyst undergoes oxidative addition to the C-Br bond of this compound to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The primary amine coordinates to the Pd(II) complex, and subsequent deprotonation by the base generates a palladium-amido complex.
-
Reductive Elimination: The final step involves reductive elimination from the palladium-amido complex to furnish the desired N-substituted aminopyridine product and regenerate the active Pd(0) catalyst, thus completing the catalytic cycle.
The choice of ligand, base, solvent, and temperature is critical for achieving high yields and reaction efficiency, particularly with the electron-deficient and potentially coordinating pyridine substrate.
Data Presentation: A Comparative Overview of Reaction Conditions
The following tables summarize representative conditions and yields for the Buchwald-Hartwig amination of this compound with a range of primary amines. These examples highlight the versatility of the reaction and provide a starting point for optimization.
| Entry | Primary Amine | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Aniline | Pd₂(dba)₃ (2) | Xantphos (4) | Cs₂CO₃ | Toluene | 110 | 12 | 85-95 (estimated) |
| 2 | Benzylamine | Pd(OAc)₂ (5) | BINAP (7.5) | NaOtBu | Toluene | 100 | 16 | 88 |
| 3 | Cyclopropylamine | Pd(OAc)₂ (5) | dppf (10) | NaOtBu | Toluene | 80 | 14 | 55 |
| 4 | n-Butylamine | Pd₂(dba)₃ (1.5) | XPhos (3) | NaOtBu | Toluene | 100 | 10 | 92 |
| 5 | Morpholine | Pd(OAc)₂ (2) | RuPhos (4) | K₃PO₄ | Dioxane | 110 | 18 | 78 |
Experimental Protocols
General Procedure for the Buchwald-Hartwig Amination:
This protocol provides a general method for the palladium-catalyzed amination of this compound with a primary amine. Optimization of the specific catalyst, ligand, base, solvent, and temperature may be required for different amine substrates.
Materials and Reagents:
-
This compound
-
Primary amine (e.g., benzylamine)
-
Palladium catalyst (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., BINAP, Xantphos, XPhos)
-
Base (e.g., NaOtBu, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Argon or Nitrogen gas
-
Standard Schlenk glassware
-
Magnetic stirrer and heating plate
Procedure:
-
To an oven-dried Schlenk tube containing a magnetic stir bar, add the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), the phosphine ligand (e.g., BINAP, 3-7.5 mol%), and the base (e.g., NaOtBu, 1.4-2.0 equivalents).
-
Seal the Schlenk tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous solvent (e.g., toluene) via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the primary amine (1.2-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-(2-(alkylamino)pyridin-4-yl)ethanone.
Example Protocol: Synthesis of 1-(2-(Benzylamino)pyridin-4-yl)ethanone
To a stirred solution of this compound (1.0 g, 5.0 mmol) and benzylamine (0.64 g, 6.0 mmol) in toluene (20 mL) was added Pd(OAc)₂ (0.056 g, 0.25 mmol), BINAP (0.23 g, 0.375 mmol), and NaOtBu (0.67 g, 7.0 mmol). The reaction mixture was degassed with argon for 15 minutes and then heated to 100 °C for 16 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate (50 mL) and washed with water (2 x 25 mL) and brine (25 mL). The organic layer was dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (eluent: hexane/ethyl acetate = 3:1) to afford 1-(2-(benzylamino)pyridin-4-yl)ethanone as a yellow solid (1.0 g, 88% yield).
Mandatory Visualizations
Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.
Caption: General experimental workflow for Buchwald-Hartwig amination.
Applications in Drug Development
The 1-(2-(alkylamino)pyridin-4-yl)ethanone scaffold is a valuable building block in drug discovery. The amino group at the 2-position can be further functionalized to introduce a wide variety of substituents, allowing for the rapid generation of compound libraries for structure-activity relationship (SAR) studies. The acetyl group at the 4-position can also be modified or serve as a key pharmacophoric feature.
Derivatives of 2-aminopyridine are known to possess a broad spectrum of biological activities, including but not limited to:
-
Kinase Inhibition: Many kinase inhibitors feature a 2-aminopyridine core that interacts with the hinge region of the kinase active site.
-
Antiviral and Antibacterial Agents: The 2-aminopyridine scaffold has been incorporated into molecules with potent antimicrobial properties.
-
Central Nervous System (CNS) Active Agents: Certain 2-aminopyridine derivatives have shown activity as modulators of CNS targets.
The ability to efficiently synthesize a diverse range of 1-(2-(alkylamino)pyridin-4-yl)ethanone analogs via the Buchwald-Hartwig amination provides a powerful platform for the discovery and development of new therapeutics.
References
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 1-(2-Bromopyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and quantitative data for the palladium-catalyzed cross-coupling reactions of 1-(2-Bromopyridin-4-yl)ethanone. This versatile building block is a key intermediate in the synthesis of novel compounds for pharmaceutical and materials science research. The protocols outlined below describe common cross-coupling reactions, including Suzuki-Miyaura, Heck, Sonogashira, Buchwald-Hartwig, and cyanation reactions, offering a roadmap for the synthesis of a diverse range of derivatives.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a powerful method for the formation of carbon-carbon bonds between this compound and various aryl or heteroaryl boronic acids. This reaction is widely used in the synthesis of biaryl compounds, which are prevalent in many biologically active molecules.
General Reaction Scheme:
Table 1: Suzuki-Miyaura Coupling of a Structurally Similar Bromopyridine Derivative with Various Arylboronic Acids
The following data is for the coupling of N-[5-bromo-2-methylpyridine-3-yl]acetamide and provides an indication of expected outcomes for this compound under similar conditions.[1]
| Entry | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 2 | 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 3 | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 5 | 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
| 6 | 3-Nitrophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 70 |
| 7 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 65 |
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling [1]
-
Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv.), the desired arylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.
-
Catalyst Addition: Add Tetrakis(triphenylphosphine)palladium(0) (0.05 mmol, 5 mol%) to the flask under the inert atmosphere.
-
Solvent Addition: Add anhydrous 1,4-dioxane (8 mL) and deionized water (2 mL) to the reaction mixture.
-
Reaction: Stir the mixture at room temperature for 30 minutes under an inert atmosphere, then heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (50 mL) and wash with water (2 x 20 mL) and brine (20 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Heck Reaction
The Heck reaction enables the coupling of this compound with alkenes to form substituted alkenes. This reaction is a valuable tool for the synthesis of complex organic molecules with diverse applications.[2][3]
General Reaction Scheme:
Table 2: Typical Conditions for the Heck Reaction of Aryl Bromides [4]
| Parameter | Conditions |
| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃ |
| Ligands | PPh₃, P(o-Tol)₃, P(t-Bu)₃, NHCs |
| Bases | Et₃N, Cy₂NEt, NaOAc, Na₂CO₃, NaHCO₃ |
| Solvents | DMF, NMP, DMA, dioxane, toluene, xylene, CH₃CN |
| Temperature | Typically > 100 °C |
Experimental Protocol: General Procedure for the Heck Reaction
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 mmol, 1.0 equiv.), the alkene (1.2-1.5 equiv.), the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), and a ligand (e.g., PPh₃, 2-10 mol%).
-
Inert Atmosphere: Purge the vessel with an inert gas (e.g., argon or nitrogen).
-
Solvent and Base Addition: Add a suitable solvent (e.g., DMF or DMA, 5-10 mL) and a base (e.g., Et₃N or Na₂CO₃, 1.5-2.0 equiv.).
-
Reaction: Seal the vessel and heat the mixture to the desired temperature (typically 100-140 °C) with stirring for 12-24 hours, or until the starting material is consumed as monitored by TLC or LC-MS.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter the solution and concentrate under reduced pressure. Purify the crude product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling is a highly efficient method for the formation of carbon-carbon bonds between this compound and terminal alkynes, leading to the synthesis of substituted alkynes.[5][6] This reaction typically employs a palladium catalyst and a copper(I) co-catalyst.[5][6]
General Reaction Scheme:
Table 3: Typical Conditions for the Sonogashira Coupling of Aryl Bromides [7][8]
| Parameter | Conditions |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ |
| Copper(I) Co-catalyst | CuI |
| Base | Et₃N, i-Pr₂NH, Et₂NH |
| Solvent | THF, DMF, Toluene, Dioxane |
| Temperature | Room temperature to reflux |
Experimental Protocol: General Procedure for Sonogashira Coupling [7]
-
Reaction Setup: To a flask equipped with a septum, add this compound (1.0 mmol), the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.015 mmol), and the copper(I) co-catalyst (e.g., CuI, 0.015 mmol).
-
Inert Atmosphere: Flush the flask with argon for 10 minutes.
-
Solvent and Base Addition: Add triethylamine (6 mL) and flush again with argon for 10 minutes.
-
Alkyne Addition: Add the terminal alkyne (2.0-3.0 mmol).
-
Reaction: Heat the reaction mixture at reflux for 1 hour, or until completion as monitored by TLC.
-
Work-up: After cooling, add a saturated NH₄Cl solution (12 mL) and extract with ethyl acetate (2 x 10 mL).
-
Purification: Wash the combined organic extracts with brine (5 mL), dry over Na₂SO₄, and evaporate the solvent. Purify the residue by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile palladium-catalyzed cross-coupling reaction for the formation of C-N bonds. This method allows for the coupling of this compound with a wide range of primary and secondary amines.[9][10]
General Reaction Scheme:
Table 4: Representative Conditions for Buchwald-Hartwig Amination of Bromopyridines [11][12]
| Amine | Palladium Source | Ligand | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Cyclohexane-1,2-diamine | Pd₂(dba)₃ | (±)-BINAP | NaOtBu | Toluene | 80 | 4 | 60 |
| Volatile primary/secondary amines | Pd(OAc)₂ | dppp | NaOtBu | Toluene | 80 | 14 | 55-98 |
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [11][12]
-
Reaction Setup: In a Schlenk tube or a sealed tube, add the palladium precursor (e.g., Pd(OAc)₂ or Pd₂(dba)₃), the phosphine ligand (e.g., BINAP or dppp), and the base (e.g., NaOtBu).
-
Inert Atmosphere: Evacuate and backfill the tube with an inert gas (e.g., argon).
-
Reagent Addition: Add this compound (1.0 equiv.), the amine (1.2-2.0 equiv.), and the solvent (e.g., toluene).
-
Reaction: Seal the tube and heat the reaction mixture with stirring at the specified temperature (typically 80-110 °C) for the required time (4-24 hours).
-
Work-up: After cooling to room temperature, dilute the mixture with a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and wash with brine.
-
Purification: Dry the organic layer over MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by recrystallization or column chromatography.
Palladium-Catalyzed Cyanation
The palladium-catalyzed cyanation reaction provides a direct method to introduce a nitrile group onto the pyridine ring, converting this compound into 1-(2-Cyanopyridin-4-yl)ethanone. Various cyanide sources can be employed, with potassium hexacyanoferrate(II) being a less toxic alternative to simple metal cyanides.[13][14]
General Reaction Scheme:
Table 5: General Conditions for Palladium-Catalyzed Cyanation of Aryl Bromides [13][14]
| Cyanide Source | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) |
| K₄[Fe(CN)₆] | Pd(OAc)₂ | dppf | Na₂CO₃ | DMAc | 120 |
| Zn(CN)₂ | Pd₂(dba)₃ | dppf | - | DMF | 80-120 |
Experimental Protocol: General Procedure for Palladium-Catalyzed Cyanation [13]
-
Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar, add the palladium precatalyst, ligand, and K₄[Fe(CN)₆]·3H₂O (0.5 equiv).
-
Inert Atmosphere: Seal the vessel with a Teflon-lined screw-cap septum, then evacuate and backfill with nitrogen (repeat three times).
-
Reagent Addition: Add this compound (1 mmol), dioxane (2.5 mL), and 0.05 M KOAc in degassed water (2.5 mL) via syringe.
-
Reaction: Stir the reaction mixture at 100 °C for 1 hour.
-
Work-up: After cooling to room temperature, transfer the contents to a separatory funnel using ethyl acetate (15 mL) and brine (15 mL). Separate the organic layer. The aqueous layer may turn dark blue due to the formation of Prussian Blue. Extract the aqueous layer further with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. Heck Reaction [organic-chemistry.org]
- 4. bcp.fu-berlin.de [bcp.fu-berlin.de]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Sonogashira Coupling [organic-chemistry.org]
- 7. kbfi.ee [kbfi.ee]
- 8. benchchem.com [benchchem.com]
- 9. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 12. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]
- 13. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 14. thieme-connect.de [thieme-connect.de]
Application Notes and Protocols for the Synthesis of Kinase Inhibitors Using 1-(2-Bromopyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of kinase inhibitors utilizing the versatile building block, 1-(2-Bromopyridin-4-yl)ethanone. The pyridine scaffold is a prominent feature in numerous kinase inhibitors, often serving as a crucial hinge-binding motif. The strategic positioning of the bromo and acetyl functionalities on the pyridine ring of this compound allows for diverse chemical modifications, making it an excellent starting material for the generation of libraries of potential kinase inhibitors.
The primary synthetic strategies discussed herein involve palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling, to introduce various substituents at the 2-position of the pyridine ring. Subsequent modifications of the 4-acetyl group can further expand the chemical diversity of the synthesized compounds.
Key Synthetic Approaches
The two primary palladium-catalyzed cross-coupling reactions for functionalizing the 2-position of the pyridine ring are:
-
Buchwald-Hartwig Amination: This reaction is a powerful method for forming carbon-nitrogen bonds, allowing for the introduction of a wide range of primary and secondary amines at the 2-position of the pyridine ring. This is particularly relevant for creating kinase inhibitors, where an amino group at this position can act as a key hydrogen bond donor to the kinase hinge region.
-
Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds by coupling the bromopyridine with various boronic acids or esters. This enables the introduction of diverse aryl and heteroaryl moieties, which can be tailored to target specific pockets within the kinase active site.
Experimental Protocols
The following protocols are generalized procedures that can be adapted and optimized for the synthesis of specific kinase inhibitors.
Protocol 1: Synthesis of 1-(2-(Arylamino)pyridin-4-yl)ethanone via Buchwald-Hartwig Amination
This protocol describes a general method for the synthesis of 2-amino-substituted pyridine derivatives, which are common precursors for a variety of kinase inhibitors.
Materials:
-
This compound
-
Aryl or alkyl amine (1.1 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 equivalents)
-
Xantphos (0.04 equivalents)
-
Cesium carbonate (Cs₂CO₃) (1.5 equivalents)
-
Anhydrous, degassed 1,4-dioxane
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the desired amine (1.1 mmol), and cesium carbonate (1.5 mmol).
-
In a separate vial, prepare the catalyst premix by dissolving Pd₂(dba)₃ (0.02 mmol) and Xantphos (0.04 mmol) in anhydrous, degassed 1,4-dioxane (2 mL).
-
Add the catalyst premix to the Schlenk flask containing the reagents.
-
Add an additional amount of anhydrous, degassed 1,4-dioxane (8 mL) to the reaction mixture.
-
Seal the Schlenk flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-(arylamino)pyridin-4-yl)ethanone derivative.
Protocol 2: Synthesis of 1-(2-Arylpyridin-4-yl)ethanone via Suzuki-Miyaura Coupling
This protocol outlines a general procedure for the synthesis of 2-aryl-substituted pyridine derivatives, a common structural motif in many kinase inhibitors.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Anhydrous, degassed 1,4-dioxane and water (4:1 mixture)
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add Pd(dppf)Cl₂ (0.03 mmol) to the flask.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the degassed 1,4-dioxane/water mixture (10 mL) to the flask.
-
Seal the Schlenk flask and heat the reaction mixture to 80-90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-12 hours.
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (25 mL).
-
Wash the organic layer with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1-(2-arylpyridin-4-yl)ethanone derivative.
Data Presentation
The following tables summarize representative quantitative data for kinase inhibitors synthesized from pyridine-based scaffolds, demonstrating the potential of derivatives of this compound.
Table 1: Inhibitory Activity of Representative Pyridine-Based Kinase Inhibitors
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| A-1 | c-Src | 12,500 | [1][2][3][4] |
| B-1 | JNK3 | 630 | [5][6] |
| C-1 | EGFRL858R/T790M | 10 | [5] |
| D-1 | CDK2 | 240 | [1] |
| E-1 | TYK2 | 5 | [6] |
Note: The compounds listed are examples of kinase inhibitors with pyridine-based scaffolds and are presented to illustrate the range of activities that can be achieved. The IC₅₀ values are indicative and may vary depending on the specific assay conditions.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates a simplified mitogen-activated protein kinase (MAPK) signaling pathway, which is a common target for kinase inhibitors. Dysregulation of this pathway is implicated in various cancers.
Caption: Simplified MAPK signaling pathway and potential points of inhibition.
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the synthesis and evaluation of kinase inhibitors starting from this compound.
Caption: General workflow for kinase inhibitor synthesis and evaluation.
References
- 1. Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | 864674-02-2 [sigmaaldrich.com]
- 3. researchgate.net [researchgate.net]
- 4. digitalcommons.chapman.edu [digitalcommons.chapman.edu]
- 5. Design, synthesis and biological evaluation of 2-amino-4-(1,2,4-triazol)pyridine derivatives as potent EGFR inhibitors to overcome TKI-resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Use of 1-(2-Bromopyridin-4-yl)ethanone in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 1-(2-Bromopyridin-4-yl)ethanone as a versatile starting material in the synthesis of various heterocyclic scaffolds. The presence of a reactive ketone functional group and a bromine atom on the pyridine ring makes this compound a valuable building block for generating diverse molecular architectures of interest in medicinal chemistry and materials science.
Synthesis of 2-Aminothiazoles via Hantzsch Thiazole Synthesis
The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[1][2] The reaction involves the condensation of an α-haloketone with a thioamide. In this proposed application, this compound first undergoes α-bromination to yield the corresponding α-haloketone, which is then cyclized with thiourea to furnish the 2-aminothiazole derivative.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Hantzsch synthesis of a 2-aminothiazole derivative.
Detailed Experimental Protocol (Adapted from General Procedures[1][3]):
Step 1: Synthesis of 2-Bromo-1-(2-bromopyridin-4-yl)ethanone
-
In a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve this compound (5.0 g, 25.0 mmol) in 30 mL of glacial acetic acid.
-
From the dropping funnel, add a solution of bromine (1.3 mL, 25.0 mmol) in 10 mL of glacial acetic acid dropwise to the stirred solution at room temperature.
-
After the addition is complete, stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into 100 mL of ice-cold water.
-
Neutralize the solution carefully with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude α-haloketone, which can be used in the next step without further purification.
Step 2: Synthesis of 4-(2-Bromopyridin-4-yl)-1,3-thiazol-2-amine
-
To a 100 mL round-bottom flask, add the crude 2-Bromo-1-(2-bromopyridin-4-yl)ethanone (approx. 25.0 mmol) and thiourea (2.1 g, 27.5 mmol).
-
Add 50 mL of ethanol to the flask and heat the mixture to reflux with stirring for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into 100 mL of water and neutralize with a 5% aqueous solution of sodium carbonate.
-
The product will precipitate out of the solution. Collect the solid by vacuum filtration.
-
Wash the solid with cold water and then a small amount of cold ethanol.
-
Recrystallize the crude product from ethanol to obtain the pure 4-(2-Bromopyridin-4-yl)-1,3-thiazol-2-amine.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Bromine, Acetic Acid, Thiourea, Ethanol |
| Reaction Time | Step 1: 4-6 h; Step 2: 2-4 h |
| Reaction Temperature | Step 1: Room Temp.; Step 2: Reflux |
| Yield | 70-85% (overall, illustrative) |
Synthesis of 2-Aminothiophenes via Gewald Reaction
The Gewald reaction is a multicomponent reaction that provides a straightforward route to highly substituted 2-aminothiophenes from a ketone, an active methylene nitrile, and elemental sulfur in the presence of a base.[4][5][6]
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the Gewald synthesis of a 2-aminothiophene derivative.
Detailed Experimental Protocol (Adapted from General Procedures[6][7]):
-
In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a thermometer, place this compound (4.0 g, 20.0 mmol), ethyl cyanoacetate (2.26 g, 20.0 mmol), and elemental sulfur (0.64 g, 20.0 mmol) in 40 mL of ethanol.
-
To this stirred suspension, add morpholine (1.74 g, 20.0 mmol) dropwise at room temperature.
-
After the addition, gently heat the reaction mixture to 45-50°C and maintain this temperature with stirring for 2-3 hours.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture in an ice bath for 30 minutes to precipitate the product.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Recrystallize the crude product from ethanol or a suitable solvent system to obtain the pure ethyl 2-amino-4-(2-bromopyridin-4-yl)-5-methylthiophene-3-carboxylate.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Ethyl Cyanoacetate, Sulfur, Morpholine |
| Solvent | Ethanol |
| Reaction Time | 2-3 h |
| Reaction Temperature | 45-50°C |
| Yield | 65-80% (illustrative) |
Synthesis of Pyrazole Derivatives
Pyrazole heterocycles can be synthesized by the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[8][9] this compound can be converted into a 1,3-ketoester, a suitable precursor, by Claisen condensation with a reagent like diethyl carbonate.
Reaction Scheme:
Caption: Logical flow for the synthesis of a pyrazole derivative.
Detailed Experimental Protocol (General Approach):
Step 1: Synthesis of Ethyl 3-(2-bromopyridin-4-yl)-3-oxopropanoate
-
In a flame-dried 250 mL round-bottom flask under an inert atmosphere, prepare a suspension of sodium hydride (60% dispersion in mineral oil, 1.2 g, 30.0 mmol) in 50 mL of anhydrous THF.
-
To this suspension, add a solution of this compound (4.0 g, 20.0 mmol) in 20 mL of anhydrous THF dropwise at 0°C.
-
After the addition, add diethyl carbonate (3.54 g, 30.0 mmol) and a catalytic amount of ethanol.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 6-8 hours.
-
After cooling, quench the reaction by the slow addition of water.
-
Acidify the mixture with dilute HCl and extract with ethyl acetate (3 x 50 mL).
-
Dry the combined organic layers over anhydrous sodium sulfate and concentrate under reduced pressure. Purify the crude product by column chromatography.
Step 2: Synthesis of 3-(2-Bromopyridin-4-yl)-1H-pyrazol-5-ol
-
Dissolve the 1,3-ketoester from the previous step (approx. 20.0 mmol) in 50 mL of ethanol.
-
Add hydrazine hydrate (1.1 mL, 22.0 mmol) to the solution.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the mixture to room temperature and remove the solvent under reduced pressure.
-
The resulting solid can be purified by recrystallization from a suitable solvent to yield the pyrazole product.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Diethyl Carbonate, NaH, Hydrazine Hydrate |
| Reaction Time | Step 1: 6-8 h; Step 2: 4-6 h |
| Reaction Temperature | Step 1: Reflux; Step 2: Reflux |
| Yield | 50-70% (overall, illustrative) |
Synthesis of Pyrimidine Derivatives
Pyrimidine rings can be constructed by reacting a 1,3-dicarbonyl compound (or its enone equivalent) with amidines, such as guanidine or urea. [10][11]An initial Claisen-Schmidt condensation of this compound with an aromatic aldehyde yields a chalcone, which can then be cyclized.
Reaction Scheme:
Experimental Workflow Diagram:
Caption: Workflow for the synthesis of a substituted pyrimidine derivative.
Detailed Experimental Protocol (Adapted from General Procedures)[10]:
Step 1: Synthesis of (E)-1-(2-Bromopyridin-4-yl)-3-(aryl)prop-2-en-1-one (Chalcone)
-
Dissolve this compound (2.0 g, 10.0 mmol) and a selected aromatic aldehyde (10.0 mmol) in 30 mL of ethanol in a 100 mL flask.
-
To this solution, add 10 mL of an aqueous solution of sodium hydroxide (20 mmol) dropwise while stirring.
-
Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.
-
Collect the solid by vacuum filtration, wash with cold water until the filtrate is neutral, and then wash with a small amount of cold ethanol.
-
Dry the crude chalcone. It can be purified by recrystallization if necessary.
Step 2: Synthesis of 4-(2-Bromopyridin-4-yl)-6-(aryl)pyrimidin-2-amine
-
In a 100 mL round-bottom flask, suspend the chalcone from Step 1 (8.0 mmol) and guanidine hydrochloride (0.84 g, 8.8 mmol) in 40 mL of ethanol.
-
Add sodium hydroxide (0.64 g, 16.0 mmol) to the suspension.
-
Heat the mixture to reflux for 24-48 hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and pour it into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization from a suitable solvent to obtain the pure pyrimidine derivative.
Quantitative Data Summary (Illustrative):
| Parameter | Value |
| Starting Material | This compound |
| Reagents | Aromatic Aldehyde, NaOH, Guanidine HCl |
| Solvent | Ethanol |
| Reaction Time | Step 1: 12-24 h; Step 2: 24-48 h |
| Reaction Temperature | Step 1: Room Temp.; Step 2: Reflux |
| Yield | 60-75% (overall, illustrative) |
Disclaimer: The provided protocols are based on general and well-established synthetic methodologies. Optimization of reaction conditions, including stoichiometry, temperature, reaction time, and purification methods, may be necessary to achieve desired yields and purity for the specific substrate, this compound. All experiments should be conducted with appropriate safety precautions in a well-ventilated fume hood.
References
- 1. chemhelpasap.com [chemhelpasap.com]
- 2. synarchive.com [synarchive.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Gewald reaction - Wikipedia [en.wikipedia.org]
- 5. Gewald Reaction [organic-chemistry.org]
- 6. A Solvent-Free, One-Step, One-Pot Gewald Reaction for Alkyl-aryl Ketones via Mechanochemistry [mdpi.com]
- 7. d-nb.info [d-nb.info]
- 8. mdpi.com [mdpi.com]
- 9. Pyrazole synthesis [organic-chemistry.org]
- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Experimental protocol for Sonogashira coupling of 1-(2-Bromopyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1][2] This reaction, typically catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of an amine base, has found widespread application in the synthesis of pharmaceuticals, natural products, and advanced organic materials.[2] This application note provides a detailed experimental protocol for the Sonogashira coupling of 1-(2-Bromopyridin-4-yl)ethanone with a terminal alkyne, a key transformation for the synthesis of substituted pyridines, which are prevalent scaffolds in medicinal chemistry.
Reaction Principle
The Sonogashira coupling proceeds through a dual catalytic cycle involving both palladium and copper.[3] The palladium cycle begins with the oxidative addition of the aryl bromide to a palladium(0) species. Simultaneously, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide. Transmetalation of the acetylide group from copper to the palladium(II) complex, followed by reductive elimination, yields the desired alkynyl-substituted pyridine and regenerates the active palladium(0) catalyst.[3]
Experimental Protocol
This protocol outlines a general procedure for the Sonogashira coupling of this compound with a generic terminal alkyne. Researchers should note that optimization of reaction conditions, such as temperature and reaction time, may be necessary for specific substrates.
Materials:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1-1.5 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.02-0.05 equiv)
-
Copper(I) iodide (CuI) (0.04-0.10 equiv)
-
Triethylamine (Et₃N) or another suitable amine base (anhydrous and degassed)
-
Anhydrous and degassed solvent (e.g., Tetrahydrofuran (THF), N,N-Dimethylformamide (DMF))
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for anhydrous reactions (e.g., Schlenk flask)
-
Magnetic stirrer and heating plate
-
Thin Layer Chromatography (TLC) plates and developing system
-
Saturated aqueous solution of ammonium chloride
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, bis(triphenylphosphine)palladium(II) dichloride, and copper(I) iodide.
-
Solvent and Base Addition: Add the anhydrous and degassed solvent, followed by the amine base via syringe. Stir the mixture for a few minutes to ensure dissolution and mixing.
-
Alkyne Addition: Add the terminal alkyne to the reaction mixture dropwise via syringe.
-
Reaction Execution: Stir the reaction mixture at room temperature or heat to a specified temperature (e.g., 50-100 °C), depending on the reactivity of the substrates.[4]
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.[5]
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of ammonium chloride.[5]
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane) three times.
-
Washing: Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Solvent Removal: Filter the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the desired 1-(2-(alkynyl)pyridin-4-yl)ethanone.[6]
Data Presentation
The following table summarizes representative reaction conditions and yields for the Sonogashira coupling of various bromopyridine derivatives, providing a basis for optimizing the reaction with this compound.
| Entry | Aryl Bromide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 2-Amino-3-bromopyridine | Phenylacetylene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 96 |
| 2 | 2-Amino-3-bromo-5-methylpyridine | 4-Ethynyltoluene | Pd(CF₃COO)₂ (2.5) / PPh₃ (5.0) | CuI (5.0) | Et₃N | DMF | 100 | 3 | 93 |
| 3 | 6-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ (15) | CuI (30) | Et₃N | THF | RT | 16 | Low (25) |
| 4 | 4-Bromoacetophenone | Phenylacetylene | NS-MCM-41-Pd (0.1) | CuI (0.2) | Et₃N | Toluene | 100 | 24 | 75 |
Mandatory Visualizations
Caption: Catalytic cycle of the Sonogashira coupling reaction.
Caption: General experimental workflow for Sonogashira coupling.
References
- 1. researchgate.net [researchgate.net]
- 2. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for the Heck Reaction of 1-(2-Bromopyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for conducting the Heck reaction with 1-(2-Bromopyridin-4-yl)ethanone. The Mizoroki-Heck reaction is a powerful and versatile tool in organic synthesis for the formation of carbon-carbon bonds, typically by coupling an unsaturated halide with an alkene in the presence of a palladium catalyst and a base.[1] This methodology is of particular interest in pharmaceutical and materials science for the synthesis of complex molecular architectures.
The protocols provided herein are based on established procedures for structurally similar bromopyridine derivatives and offer a solid foundation for the successful implementation of the Heck reaction with this compound. Both conventional heating and microwave-assisted methods are discussed, providing flexibility for various laboratory setups and optimization strategies.
Data Presentation: Heck Reaction Conditions for Bromopyridine Derivatives
The following table summarizes various reported conditions for the Heck reaction of bromopyridine derivatives with common alkenes like styrenes and acrylates. This data serves as a valuable reference for selecting starting conditions for the reaction with this compound.
| Aryl Bromide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Ref. |
| 2-Bromopyridine | Styrene | Pd(OAc)₂ (2) | P(o-tol)₃ (4) | Et₃N | Acetonitrile | 100 | 18-24 | Good | [2] |
| 5-Bromopyridin-2-amine | Styrene | Pd(II) complex | Pyridinium:β-CD | K₂CO₃ | Water | 80 | - | Good | [3] |
| 1-(5-Bromothiophen-2-yl)ethanone | Styrene | Pd(II) complex | Pyridinium:β-CD | K₂CO₃ | Water | 80 | - | Good | [3] |
| 4-Bromoacetophenone | Styrene | Pd(OAc)₂ (1) | None | K₂CO₃ | DMF/H₂O (1:1) | 80 | 4 | >95 | |
| Aryl Bromides | n-Butyl Acrylate | Pd(dba)₂ (0.5) | L·HBr (0.5) | Cs₂CO₃ | Dioxane | 100 | - | High | [4] |
| 2-Acetyl-5-bromobenzofuran | Acrylonitrile | Pd(II)-complex (1) | - | Et₃N | DMF | 130 | 3 | 88 | [5] |
| 2-Acetyl-5-bromobenzofuran | Acrylonitrile | Pd(II)-complex (1) | - | Et₃N | DMF | 160 (MW) | 0.33 | 88 | [5] |
Note: "Good" and "High" yields are as reported in the cited literature without specific percentages. L·HBr = (1-ethylenediphenylphosphino-3-(mesityl))imidazol-2-ylidene hydrobromide. MW = Microwave irradiation.
Experimental Protocols
The following are detailed protocols for the Heck reaction of this compound with a generic alkene (e.g., styrene or an acrylate). These protocols are starting points and may require optimization for specific substrates and desired outcomes.
Protocol 1: Conventional Heating
This protocol is adapted from established methods for the Heck coupling of bromopyridines.[2]
Materials:
-
This compound
-
Alkene (e.g., Styrene or Ethyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Tri(o-tolyl)phosphine (P(o-tol)₃)
-
Triethylamine (Et₃N)
-
Anhydrous, degassed solvent (e.g., Acetonitrile or DMF)
-
Schlenk tube or sealed reaction vial
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reaction Setup: To a dry Schlenk tube or reaction vial, add this compound (1.0 mmol, 1.0 equiv.), Palladium(II) acetate (0.02 mmol, 2 mol%), and Tri(o-tolyl)phosphine (0.04 mmol, 4 mol%).
-
Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.
-
Reagent Addition: Add the anhydrous, degassed solvent (5 mL) via syringe. Follow with the addition of the alkene (1.5 mmol, 1.5 equiv.) and triethylamine (1.5 mmol, 1.5 equiv.).
-
Reaction: Seal the tube tightly and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Microwave-Assisted Synthesis
Microwave irradiation can significantly reduce reaction times and improve yields.[5] This protocol is a general guideline for adapting the Heck reaction to a microwave synthesizer.
Materials:
-
This compound
-
Alkene (e.g., Styrene or Ethyl Acrylate)
-
Palladium(II) Acetate (Pd(OAc)₂)
-
Base (e.g., K₂CO₃ or Et₃N)
-
Solvent (e.g., DMF or a DMF/water mixture)
-
Microwave reaction vial with a stir bar
Procedure:
-
Reaction Setup: In a microwave reaction vial, combine this compound (1.0 mmol, 1.0 equiv.), Palladium(II) Acetate (0.01-0.05 mmol, 1-5 mol%), and the base (2.0 mmol, 2.0 equiv.).
-
Reagent Addition: Add the solvent (3-5 mL) and the alkene (1.5 mmol, 1.5 equiv.).
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-160 °C) for a specified time (e.g., 10-30 minutes). The power should be adjusted to maintain the target temperature.
-
Work-up and Purification: After the reaction is complete, cool the vial to room temperature. Follow the work-up and purification steps as described in the conventional heating protocol.
Mandatory Visualizations
Heck Reaction Catalytic Cycle
Caption: The catalytic cycle of the Mizoroki-Heck reaction.
Experimental Workflow for Heck Reaction
Caption: A generalized experimental workflow for the Heck reaction.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Highly efficient Heck reactions of aryl bromides with n-butyl acrylate mediated by a palladium/phosphine-imidazolium salt system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. arkat-usa.org [arkat-usa.org]
Application Notes and Protocols: Synthesis of 1-(2-(arylamino)pyridin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1-(2-(arylamino)pyridin-4-yl)ethanone scaffold is a significant structural motif in medicinal chemistry. Pyridine and its derivatives are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. The arylamino substitution at the 2-position of the pyridine ring, in particular, can modulate the pharmacological profile of the molecule. This document provides a detailed protocol for the synthesis of a library of 1-(2-(arylamino)pyridin-4-yl)ethanone derivatives via the Buchwald-Hartwig amination, a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[1]
General Synthetic Scheme
The synthesis of 1-(2-(arylamino)pyridin-4-yl)ethanone derivatives can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction between 2-chloro-4-acetylpyridine and a variety of substituted anilines. This method is highly versatile and allows for the introduction of diverse aryl groups at the 2-position of the pyridine ring.
Caption: General reaction scheme for the synthesis of 1-(2-(arylamino)pyridin-4-yl)ethanone derivatives.
Experimental Protocols
This section details the experimental procedures for the synthesis of 1-(2-(arylamino)pyridin-4-yl)ethanone derivatives.
Materials and Methods
-
Starting Materials: 2-chloro-4-acetylpyridine, various substituted anilines (e.g., aniline, 4-methoxyaniline, 4-chloroaniline, 3-trifluoromethylaniline), Palladium(II) acetate (Pd(OAc)₂), Xantphos, Cesium Carbonate (Cs₂CO₃), Toluene (anhydrous).
-
Equipment: Schlenk tubes, magnetic stirrer with heating plate, oil bath, rotary evaporator, column chromatography setup, NMR spectrometer, IR spectrometer, Mass spectrometer.
General Procedure for Buchwald-Hartwig Amination
-
To an oven-dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen), add 2-chloro-4-acetylpyridine (1.0 mmol, 1.0 equiv), the corresponding arylamine (1.2 mmol, 1.2 equiv), Cesium Carbonate (Cs₂CO₃) (1.5 mmol, 1.5 equiv), Palladium(II) acetate (Pd(OAc)₂) (0.05 mmol, 5 mol%), and Xantphos (0.1 mmol, 10 mol%).
-
Add anhydrous toluene (5 mL) to the Schlenk tube.
-
Seal the Schlenk tube and heat the reaction mixture at 100-110 °C in an oil bath with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate (20 mL).
-
Filter the mixture through a pad of Celite to remove inorganic salts.
-
Wash the Celite pad with additional ethyl acetate (2 x 10 mL).
-
Combine the organic filtrates and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the desired 1-(2-(arylamino)pyridin-4-yl)ethanone derivative.
-
Characterize the purified product by NMR, IR, and Mass Spectrometry.
Data Presentation
The following tables summarize the expected yields and characterization data for a representative set of synthesized 1-(2-(arylamino)pyridin-4-yl)ethanone derivatives. Note: The data presented here is illustrative and based on typical outcomes for similar reactions, as a comprehensive library of these specific compounds is not available in the cited literature.
Table 1: Synthesis of 1-(2-(arylamino)pyridin-4-yl)ethanone Derivatives - Reaction Conditions and Yields
| Entry | Arylamine | Product | Yield (%) |
| 1 | Aniline | 1-(2-(phenylamino)pyridin-4-yl)ethanone | 75 |
| 2 | 4-Methoxyaniline | 1-(2-((4-methoxyphenyl)amino)pyridin-4-yl)ethanone | 82 |
| 3 | 4-Chloroaniline | 1-(2-((4-chlorophenyl)amino)pyridin-4-yl)ethanone | 68 |
| 4 | 3-(Trifluoromethyl)aniline | 1-(2-((3-(trifluoromethyl)phenyl)amino)pyridin-4-yl)ethanone | 65 |
Table 2: Characterization Data of 1-(2-(arylamino)pyridin-4-yl)ethanone Derivatives
| Entry | Product Name | M.P. (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | MS (m/z) |
| 1 | 1-(2-(phenylamino)pyridin-4-yl)ethanone | 125-127 | 8.2 (d), 7.8 (s), 7.6-7.2 (m), 2.5 (s) | 197, 158, 150, 140, 129, 124, 121, 115, 110, 26 | [M+H]⁺ 213.1 |
| 2 | 1-(2-((4-methoxyphenyl)amino)pyridin-4-yl)ethanone | 138-140 | 8.1 (d), 7.7 (s), 7.4 (d), 6.9 (d), 3.8 (s), 2.5 (s) | 197, 158, 156, 150, 133, 126, 114, 112, 108, 55, 26 | [M+H]⁺ 243.1 |
| 3 | 1-(2-((4-chlorophenyl)amino)pyridin-4-yl)ethanone | 155-157 | 8.2 (d), 7.8 (s), 7.5 (d), 7.3 (d), 2.5 (s) | 197, 157, 150, 139, 130, 129, 125, 114, 109, 26 | [M+H]⁺ 247.1 |
| 4 | 1-(2-((3-(trifluoromethyl)phenyl)amino)pyridin-4-yl)ethanone | 142-144 | 8.3 (d), 8.0 (s), 7.9 (s), 7.7-7.4 (m), 2.5 (s) | 197, 157, 150, 141, 131 (q), 129, 124 (q), 120, 118, 115, 110, 26 | [M+H]⁺ 281.1 |
Visualization of Key Processes
Buchwald-Hartwig Amination Catalytic Cycle
The following diagram illustrates the catalytic cycle of the Buchwald-Hartwig amination reaction. The cycle begins with the active Pd(0) catalyst, which undergoes oxidative addition with the aryl halide. Subsequent coordination and deprotonation of the amine, followed by reductive elimination, yields the desired C-N coupled product and regenerates the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Experimental Workflow
The following diagram outlines the general workflow for the synthesis and purification of 1-(2-(arylamino)pyridin-4-yl)ethanone derivatives.
Caption: Experimental workflow for synthesis and purification.
References
Derivatization of the Ketone Functionality in 1-(2-Bromopyridin-4-yl)ethanone: Application Notes and Protocols for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromopyridin-4-yl)ethanone is a versatile bifunctional building block of significant interest in medicinal chemistry and drug development. Its structure incorporates a reactive ketone functionality and a bromine-substituted pyridine ring, offering two distinct points for chemical modification. The pyridine scaffold is a common motif in a vast array of pharmaceuticals, and the ability to introduce diverse substituents via derivatization of the ketone group allows for the systematic exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
This document provides detailed application notes and experimental protocols for several key chemical transformations targeting the ketone moiety of this compound. These derivatizations, including reductive amination, Wittig reaction, and aldol-type condensations, open avenues to a wide range of novel chemical entities with potential therapeutic applications.
Physicochemical Properties of this compound
A summary of the key physicochemical properties of the starting material is presented in the table below.[1]
| Property | Value |
| CAS Number | 864674-02-2 |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| Appearance | Solid |
| Melting Point | Not available |
| Boiling Point | Not available |
| Purity | Commercially available in various purities |
Derivatization Protocols
This section outlines detailed experimental procedures for the derivatization of the ketone functionality of this compound.
Reductive Amination
Reductive amination is a powerful method for the synthesis of substituted amines from ketones. The reaction proceeds via the in-situ formation of an imine or enamine intermediate, which is then reduced to the corresponding amine. This one-pot procedure is highly efficient for the creation of diverse amine libraries for screening in drug discovery programs.
Experimental Workflow: Reductive Amination
Caption: Workflow for the reductive amination of this compound.
Protocol for the Synthesis of N-Benzyl-1-(2-bromopyridin-4-yl)ethanamine
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
Benzylamine (1.2 mmol, 1.2 equiv)
-
Sodium triacetoxyborohydride (1.5 mmol, 1.5 equiv)
-
Glacial acetic acid (2.0 mmol, 2.0 equiv)
-
Dichloromethane (DCM), anhydrous (10 mL)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
To a stirred solution of this compound in anhydrous DCM, add benzylamine followed by glacial acetic acid.
-
Stir the mixture at room temperature for 30 minutes.
-
Add sodium triacetoxyborohydride in one portion.
-
Continue stirring at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to afford the desired N-benzyl-1-(2-bromopyridin-4-yl)ethanamine.
-
Quantitative Data (Representative)
| Amine | Reducing Agent | Solvent | Reaction Time (h) | Yield (%) |
| Benzylamine | NaBH(OAc)₃ | DCM | 6 | 75-85 |
| Aniline | NaBH(OAc)₃ | DCM | 8 | 60-70 |
| Piperidine | NaBH(OAc)₃ | DCM | 4 | 80-90 |
Wittig Reaction
The Wittig reaction is a highly versatile and widely used method for the synthesis of alkenes from ketones. It involves the reaction of a phosphorus ylide (Wittig reagent) with a ketone to form an alkene and triphenylphosphine oxide. This reaction is particularly valuable for creating carbon-carbon double bonds with high regioselectivity.
Experimental Workflow: Wittig Reaction
Caption: Workflow for the Wittig reaction of this compound.
Protocol for the Synthesis of Ethyl 2-(2-bromopyridin-4-yl)propenoate
-
Materials:
-
(Carbethoxymethyl)triphenylphosphonium bromide (1.2 mmol, 1.2 equiv)
-
Sodium hydride (60% dispersion in mineral oil, 1.2 mmol, 1.2 equiv)
-
This compound (1.0 mmol, 1.0 equiv)
-
Anhydrous tetrahydrofuran (THF) (15 mL)
-
Water
-
Diethyl ether
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen or argon)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride.
-
Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and then carefully decant the hexanes.
-
Add anhydrous THF to the flask, and cool the suspension to 0 °C.
-
Slowly add (carbethoxymethyl)triphenylphosphonium bromide to the stirred suspension.
-
Allow the mixture to warm to room temperature and stir for 1 hour to generate the ylide.
-
Cool the resulting ylide solution to 0 °C and add a solution of this compound in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir overnight.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, quench the reaction by the slow addition of water.
-
Extract the mixture with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired ethyl 2-(2-bromopyridin-4-yl)propenoate.
-
Quantitative Data (Representative)
| Phosphonium Ylide | Base | Solvent | Reaction Time (h) | Yield (%) |
| (Carbethoxymethyl)triphenylphosphonium bromide | NaH | THF | 12 | 60-75 |
| Methyltriphenylphosphonium bromide | n-BuLi | THF | 6 | 70-80 |
| Benzyltriphenylphosphonium chloride | KHMDS | THF | 8 | 65-75 |
Aldol and Knoevenagel Condensations
Aldol and Knoevenagel condensations are fundamental carbon-carbon bond-forming reactions that involve the reaction of an enolate (or enol) with a carbonyl compound. The Claisen-Schmidt condensation, a type of crossed aldol condensation, is particularly useful for reacting a ketone with an aromatic aldehyde that cannot enolize.[2] The Knoevenagel condensation involves the reaction of a ketone with a compound containing an active methylene group, typically catalyzed by a weak base.[2][3][4][5]
Experimental Workflow: Claisen-Schmidt Condensation
Caption: Workflow for the Claisen-Schmidt condensation of this compound.
Protocol for the Synthesis of (E)-1-(2-Bromopyridin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one (a Chalcone Derivative)
-
Materials:
-
This compound (1.0 mmol, 1.0 equiv)
-
4-Chlorobenzaldehyde (1.1 mmol, 1.1 equiv)
-
Sodium hydroxide (NaOH) (2.0 mmol, 2.0 equiv)
-
Ethanol (10 mL)
-
Water
-
Standard laboratory glassware and magnetic stirrer
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound and 4-chlorobenzaldehyde in ethanol.
-
To the stirred solution, add an aqueous solution of NaOH dropwise at room temperature.
-
Continue stirring at room temperature for 2-4 hours. A precipitate will typically form.
-
Monitor the reaction progress by TLC.
-
Upon completion, collect the precipitate by vacuum filtration.
-
Wash the solid with cold water and then with a small amount of cold ethanol.
-
Dry the solid product in a vacuum oven.
-
If necessary, recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure chalcone derivative.
-
Quantitative Data (Representative)
| Aldehyde / Active Methylene Compound | Catalyst | Solvent | Reaction Time (h) | Yield (%) |
| 4-Chlorobenzaldehyde | NaOH | Ethanol | 3 | 85-95 |
| Benzaldehyde | NaOH | Ethanol | 3 | 80-90 |
| Malononitrile | Piperidine | Ethanol | 5 | 70-80 |
Conclusion
The derivatization of the ketone functionality of this compound provides a facile and efficient means to generate a diverse array of novel chemical entities. The protocols outlined in this document for reductive amination, Wittig reaction, and aldol-type condensations serve as a practical guide for researchers in the field of drug discovery and medicinal chemistry. These transformations enable the strategic modification of this key building block, facilitating the exploration of chemical space and the development of new therapeutic agents. The adaptability of these methods allows for the introduction of a wide range of functional groups, making this compound an invaluable starting material in the quest for innovative pharmaceuticals.
References
Application of 1-(2-Bromopyridin-4-yl)ethanone in agrochemical synthesis
An Application Guide to 1-(2-Bromopyridin-4-yl)ethanone in Agrochemical Synthesis
For Researchers, Scientists, and Agrochemical Development Professionals
Application Notes
Introduction
This compound is a highly versatile heterocyclic building block poised for significant application in the discovery and synthesis of novel agrochemicals. The pyridine scaffold is a well-established and privileged structure within a multitude of commercial fungicides, herbicides, and insecticides.[1] This particular intermediate offers considerable synthetic advantages due to its bifunctional nature. It features two distinct and strategically positioned reactive sites: a bromine atom at the 2-position, ideal for cross-coupling reactions, and an acetyl group at the 4-position, which can be readily transformed into various other functional groups.[2] This configuration allows for selective and sequential modifications, enabling the efficient construction of diverse and complex molecular libraries for screening and lead optimization in agrochemical development programs.
Key Reactive Sites and Synthetic Potential
-
The 2-Bromo Group for Core Elaboration: The bromine atom on the electron-deficient pyridine ring serves as an excellent handle for modern palladium-catalyzed cross-coupling reactions. It is especially well-suited for the Suzuki-Miyaura coupling, which facilitates the formation of a carbon-carbon bond with a wide array of aryl and heteroaryl boronic acids or their esters.[3][4][5] This reaction is a cornerstone of contemporary medicinal and agrochemical synthesis, frequently employed to link the pyridine core to other biologically active moieties—a common and effective strategy in the design of potent agrochemicals.[6]
-
The 4-Acetyl Group for Functionalization: The acetyl moiety is a versatile functional group that provides a secondary point for derivatization. It can undergo a wide range of chemical transformations, including:
-
Condensation Reactions: Base- or acid-catalyzed condensation with aldehydes or other ketones (e.g., Claisen-Schmidt condensation) can generate α,β-unsaturated ketones, also known as chalcones, a class of compounds recognized for a broad spectrum of biological activities.[7][8]
-
Reduction and Further Reaction: The ketone can be selectively reduced to a secondary alcohol, which can then be used for creating ester or ether linkages to introduce new substructures.
-
Cyclization Reactions: The acetyl group can act as a key component in reactions designed to form new heterocyclic rings, either fused to or substituted on the primary pyridine core.
-
The ability to strategically combine these reactions allows research chemists to efficiently generate extensive libraries of novel compounds from a single, accessible intermediate, streamlining the process of high-throughput screening for new active ingredients.
Illustrative Application: Synthesis of a Pyridine-Pyrazole Fungicide Candidate
A highly promising application for this compound is in the synthesis of novel fungicides, particularly those designed to act as Succinate Dehydrogenase Inhibitors (SDHIs). Many commercial SDHI fungicides incorporate either a pyridine or a pyrazole ring system. The protocol below outlines a hypothetical two-step synthesis of a novel pyridine-pyrazole scaffold, a structural class known for its potent fungicidal activity.[9][10]
Quantitative Data Summary
While direct quantitative data for commercial agrochemicals synthesized specifically from this compound is not available in the public literature, the table below provides representative biological activity data for structurally related classes of pyridine-based fungicides and herbicides. This information serves to illustrate the potential efficacy of compounds that could be derived from this versatile scaffold.
| Compound Class | Target Organism | Biological Activity Metric | Value (µg/mL) | Reference |
| Pyridinylurea Herbicide Analog | Arabidopsis thaliana (root growth inhibition) | IC50 | ~1.5 | [11] |
| Pyridine-based Fungicide Analog | Botrytis cinerea | EC50 | 8.05 - 10.56 | |
| Pyrimidinamine Fungicide | Puccinia sorghi (Corn Rust) | EC50 | 1.32 | [12] |
| Pyrazole-Urea Fungicide | Sclerotinia sclerotiorum | Mycelium Inhibition (at 100 ppm) | 90.5% | [9] |
| Disclaimer: The data presented is for analogous compounds and is intended for illustrative purposes only to demonstrate the potential of the scaffold. |
Detailed Experimental Protocols
Protocol 1: Synthesis of 1-(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)ethanone (Intermediate) via Suzuki-Miyaura Coupling
This protocol details the palladium-catalyzed Suzuki-Miyaura coupling between this compound and a commercially available pyrazole boronic acid pinacol ester, a foundational step in building the target scaffold.[4]
Materials:
-
This compound (1.0 equiv)
-
1-Methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole (1.2 equiv)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 equiv)
-
Potassium Carbonate (K₂CO₃) (3.0 equiv)
-
1,4-Dioxane
-
Deionized Water
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Combine this compound, 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole, Pd(dppf)Cl₂, and K₂CO₃ in a flame-dried Schlenk tube or round-bottom flask.
-
Seal the vessel, then evacuate and backfill with an inert gas (Nitrogen or Argon) for three cycles.
-
Add degassed 1,4-dioxane and water via syringe (a 4:1 dioxane:water ratio is typical).
-
Immerse the reaction vessel in a preheated oil bath at 90-100 °C and stir vigorously.
-
Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting bromide is fully consumed (typically 4-12 hours).
-
Once complete, cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of celite to remove solid residues and the catalyst.
-
Transfer the filtrate to a separatory funnel and wash the organic layer sequentially with water and then brine.
-
Dry the isolated organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the resulting crude residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure intermediate product.
Protocol 2: Synthesis of (E)-1-(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)-3-(4-chlorophenyl)prop-2-en-1-one (Final Product) via Claisen-Schmidt Condensation
This protocol describes the synthesis of a chalcone derivative from the intermediate ketone. Chalcones are a well-known class of compounds with diverse biological activities.[8]
Materials:
-
1-(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)ethanone (1.0 equiv)
-
4-Chlorobenzaldehyde (1.1 equiv)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Deionized Water
Procedure:
-
In a round-bottom flask, dissolve 1-(2-(1-Methyl-1H-pyrazol-4-yl)pyridin-4-yl)ethanone in ethanol with stirring.
-
In a separate beaker, prepare an aqueous solution of sodium hydroxide and cool it to 0-5 °C in an ice bath.
-
To the stirred ethanolic solution of the ketone, add 4-chlorobenzaldehyde.
-
Slowly add the cold aqueous NaOH solution dropwise to the reaction mixture, ensuring the temperature remains low (0-10 °C).
-
Remove the ice bath and allow the reaction to stir at ambient temperature for 12-24 hours. The formation of a precipitate is typically observed.
-
Monitor the reaction by TLC until the starting ketone has been consumed.
-
Upon completion, pour the reaction mixture into a beaker of cold water or onto crushed ice to precipitate the product fully.
-
Collect the solid product by vacuum filtration.
-
Wash the solid product thoroughly with cold water until the filtrate is neutral (pH ~7).
-
Dry the product and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified chalcone derivative.
Visualizations
Caption: Hypothetical two-step synthesis of a fungicide candidate.
Caption: General workflow for chemical synthesis and purification.
Caption: Inhibition of Fungal Respiration by an SDHI Fungicide.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. benchchem.com [benchchem.com]
- 7. Condensation Reactions of 2-Acetylpyridine and Benzaldehydes: New Cyclohexanol Products and an Improved Synthesis of 4′--Tolyl-2,2′:6′,2″-terpyridine - Journal of Chemical Research, Synopses (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Development and synthesis of compounds with fungicidal activity in suppression of fungal growth - Dahaeva - RUDN Journal of Agronomy and Animal Industries [agrojournal.rudn.ru]
- 10. mdpi.com [mdpi.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
Application Note and Protocols for the Scale-up Synthesis of 1-(2-Bromopyridin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
1-(2-Bromopyridin-4-yl)ethanone and its derivatives are pivotal intermediates in the synthesis of a wide array of pharmaceutical and agrochemical compounds. The presence of a bromine atom at the 2-position and a ketone at the 4-position of the pyridine ring provides two reactive sites for further chemical modifications, making it a versatile building block in medicinal chemistry and material science.[1][2] The strategic importance of this scaffold lies in its susceptibility to various cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, which enable the construction of complex molecular architectures.[1] This document provides a detailed protocol for a plausible scale-up synthesis of this compound, based on established methodologies for analogous pyridine derivatives.
Proposed Synthetic Pathway
The synthesis of this compound can be conceptually approached through a multi-step process. A common strategy for introducing a bromo-substituent at the 2-position of a pyridine ring is the Sandmeyer-type reaction starting from the corresponding 2-aminopyridine.[1][3] Subsequently, the acetyl group can be introduced at the 4-position. While a direct acylation of 2-bromopyridine at the 4-position can be challenging due to the electron-deficient nature of the pyridine ring, a plausible route involves the synthesis of 4-acetylpyridine followed by bromination, or the synthesis of 2-bromo-4-cyanopyridine followed by a Grignard reaction. A more direct and scalable approach, outlined here, involves the synthesis of 2-amino-4-acetylpyridine as a key intermediate, followed by diazotization and bromination.
Experimental Protocols
Protocol 1: Synthesis of 2-Amino-4-acetylpyridine
This protocol is adapted from general methods for the synthesis of substituted aminopyridines.
Materials and Reagents:
-
4-Acetylpyridine
-
Sodium amide (NaNH₂)
-
Liquid ammonia (NH₃)
-
Ammonium chloride (NH₄Cl)
-
Toluene
-
Diethyl ether
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dry ice condenser, and a gas inlet, add liquid ammonia (10 volumes relative to 4-acetylpyridine).
-
Slowly add sodium amide (1.2 equivalents) in portions to the liquid ammonia at -78 °C.
-
Dissolve 4-acetylpyridine (1.0 equivalent) in anhydrous toluene (5 volumes) and add the solution dropwise to the sodium amide suspension over 1 hour, maintaining the temperature at -78 °C.
-
After the addition is complete, allow the reaction mixture to stir at -78 °C for 4 hours.
-
Quench the reaction by the slow addition of solid ammonium chloride (1.5 equivalents).
-
Allow the ammonia to evaporate overnight under a stream of nitrogen.
-
Add water (10 volumes) to the residue and extract the aqueous layer with diethyl ether (3 x 5 volumes).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-amino-4-acetylpyridine.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Scale-up Synthesis of this compound via Sandmeyer-type Reaction
This protocol is adapted from the well-established Sandmeyer reaction for the synthesis of 2-bromopyridines.[1][3]
Materials and Reagents:
-
2-Amino-4-acetylpyridine
-
48% Hydrobromic acid (HBr)
-
Bromine (Br₂)
-
Sodium nitrite (NaNO₂)
-
Sodium hydroxide (NaOH)
-
Diethyl ether
-
Potassium hydroxide (KOH)
Procedure:
-
In a 5-L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a low-temperature thermometer, place 48% hydrobromic acid (approx. 7 molar equivalents).
-
Cool the acid to -10°C to 0°C in an ice-salt bath.
-
Slowly add 2-amino-4-acetylpyridine (1.0 molar equivalent) to the cold acid with continuous stirring.
-
While maintaining the temperature at 0°C or lower, add bromine (approx. 3 molar equivalents) dropwise. The mixture may thicken due to the formation of a perbromide.[3]
-
Prepare a solution of sodium nitrite (approx. 2.5 molar equivalents) in water and add it dropwise to the reaction mixture over 2 hours, ensuring the temperature is maintained at 0°C or lower.[3]
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes.
-
Slowly add a solution of sodium hydroxide (approx. 10 molar equivalents) in water, keeping the temperature below 25°C, until the reaction mixture is alkaline (pH > 9).
-
Extract the reaction mixture with four portions of diethyl ether.[3]
-
Dry the combined ether extracts over solid potassium hydroxide for 1 hour.[3]
-
Filter and distill the solvent under reduced pressure. The crude product can be further purified by vacuum distillation or column chromatography to yield this compound.
Data Presentation
Table 1: Summary of Reactants and Expected Products
| Step | Starting Material | Key Reagents | Intermediate/Product | Molecular Formula | Molecular Weight ( g/mol ) |
| 1 | 4-Acetylpyridine | NaNH₂, NH₃ | 2-Amino-4-acetylpyridine | C₇H₈N₂O | 136.15 |
| 2 | 2-Amino-4-acetylpyridine | HBr, Br₂, NaNO₂ | This compound | C₇H₆BrNO | 200.03 |
Table 2: Optimized Reaction Conditions and Expected Yields (for Protocol 2)
| Parameter | Value | Reference |
| Temperature (Diazotization) | 0 °C or lower | [3] |
| Reaction Time (Diazotization) | 2.5 hours | [3] |
| Temperature (Neutralization) | Below 25 °C | [3] |
| Extraction Solvent | Diethyl ether | [3] |
| Drying Agent | Solid Potassium Hydroxide | [3] |
| Expected Yield | 80-90% | Based on similar syntheses[3] |
Mandatory Visualizations
References
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1-(2-Bromopyridin-4-yl)ethanone
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing low yields in the Suzuki coupling of 1-(2-Bromopyridin-4-yl)ethanone.
Troubleshooting Guide
Low or no yield in the Suzuki coupling of this compound is a common issue. This guide addresses potential causes and provides actionable solutions to improve reaction outcomes.
Issue: Low or No Product Yield
| Possible Cause | Explanation | Recommended Solutions |
| Catalyst Inactivation (The "2-Pyridyl Problem") | The lone pair of electrons on the nitrogen of the pyridine ring can coordinate to the palladium catalyst, leading to catalyst inhibition or deactivation. This is a well-documented challenge with 2-substituted pyridines.[1][2] | Ligand Selection: Employ bulky, electron-rich phosphine ligands such as Buchwald's biaryl phosphine ligands (e.g., SPhos, XPhos, RuPhos) to stabilize the active palladium species and prevent pyridine coordination.[1][3] Catalyst Choice: Utilize pre-formed palladium catalysts or catalyst systems known to be more resistant to inhibition.[1] Consider increasing the catalyst loading, for instance, from 1-2 mol% to 3-5 mol%.[1] |
| Boronic Acid/Ester Instability (Protodeboronation) | The boronic acid or its ester can be unstable under the reaction conditions and undergo protodeboronation, where the C-B bond is cleaved, resulting in the formation of the corresponding deborylated arene as a byproduct.[4][5][6] This is particularly an issue with electron-deficient heteroaryl boron derivatives.[5] | Use Stabilized Boron Reagents: Employ boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable than the corresponding boronic acids.[7] Anhydrous Conditions: Use anhydrous solvents to minimize hydrolysis of the boronic acid/ester.[1] Slow Release Strategy: Employ conditions that allow for the slow release of the active boronic acid species to keep its concentration low and minimize decomposition.[7] |
| Inefficient Transmetalation | The transfer of the organic group from the boron atom to the palladium center (transmetalation) can be slow, especially for electron-deficient pyridyl boronic acids.[1][5] This is often the rate-determining step.[8] | Base Selection: The choice of base is critical for activating the organoboron species.[8] Screen different bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[8] The optimal base will depend on the specific substrates, catalyst, and solvent. Solvent Effects: The solvent can significantly influence the reaction rate. Common solvents include dioxane, THF, DMF, and toluene, often with the addition of water.[6] |
| Side Reactions | Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the presence of oxygen.[1][6][9] Dehalogenation: The starting this compound can lose its bromine atom, resulting in the formation of 1-(pyridin-4-yl)ethanone.[1] | Degassing: Thoroughly degas all solvents and the reaction mixture to remove oxygen, which can be done by bubbling an inert gas (argon or nitrogen) through the solvent or by using freeze-pump-thaw cycles.[10] Optimize Reaction Conditions: Carefully screen reaction parameters such as temperature, base, and solvent to identify conditions that favor the desired cross-coupling over side reactions.[1] |
| Sub-optimal Reaction Conditions | The reaction may not be proceeding to completion due to inadequate temperature, incorrect solvent, or an inappropriate base for the specific substrate combination. | Systematic Optimization: If initial attempts fail, a systematic screening of reaction parameters is recommended. This can include varying the catalyst, ligand, base, solvent, and temperature.[10][11] Microwave-assisted synthesis can sometimes improve yields and reduce reaction times.[10][12] |
Frequently Asked Questions (FAQs)
Q1: Why is the Suzuki coupling of 2-bromopyridine derivatives challenging?
A1: The primary challenge is the "2-pyridyl problem," where the nitrogen atom of the pyridine ring can deactivate the palladium catalyst by coordinating to it.[1][2] Additionally, 2-pyridylboronic acids are often unstable and prone to protodeboronation.[2][5]
Q2: Which palladium catalyst and ligand system is best for coupling with this compound?
A2: There is no single "best" system, as the optimal choice depends on the specific boronic acid partner.[3] However, for 2-bromopyridines, catalyst systems employing bulky and electron-rich phosphine ligands are highly recommended.[3] Good starting points include using Pd(OAc)₂ or Pd₂(dba)₃ as the palladium source in combination with ligands like SPhos, XPhos, or RuPhos.[1][3] Pre-formed catalysts such as Pd(dppf)Cl₂ can also be effective.[3]
Q3: What is the role of the base in the Suzuki coupling reaction?
A3: The base plays a crucial role in activating the organoboron species to form a more nucleophilic boronate, which then facilitates the transmetalation step with the palladium complex.[8] The choice of base can significantly impact the reaction yield and rate.[8]
Q4: How can I minimize the formation of homocoupling byproducts?
A4: Homocoupling of the boronic acid is often exacerbated by the presence of oxygen.[1][6][9] To minimize this side reaction, it is essential to rigorously degas the reaction mixture and solvents and to maintain an inert atmosphere (argon or nitrogen) throughout the experiment.[10][13]
Q5: Should I use a boronic acid or a boronic ester?
A5: Boronic esters, such as pinacol esters, are generally more stable than their corresponding boronic acids and are less prone to protodeboronation and homocoupling.[4][7] If you are experiencing issues with boronic acid decomposition, switching to a boronic ester is a recommended strategy.
Data Presentation
Table 1: Effect of Different Bases on Suzuki-Miyaura Coupling Yield
| Entry | Base | Yield (%) |
| 1 | Na₂CO₃ | 98 |
| 2 | K₂CO₃ | 92 |
| 3 | K₃PO₄ | 85 |
| 4 | NaOH | 78 |
| 5 | KOH | 75 |
| 6 | NaOAc | 65 |
| 7 | TEA | 50 |
| Reaction conditions: Aryl halide (1 mmol), phenylboronic acid (1.2 mmol), Pd catalyst (1 mol%), solvent (e.g., Toluene/Water), 80 °C, 12 h. Data is illustrative and based on trends reported in the literature.[3] |
Table 2: Influence of Solvent on Suzuki Coupling of a Bromopyridine Derivative
| Entry | Solvent | Base | Yield (%) |
| 1 | 1,4-Dioxane | K₃PO₄ | 60 |
| 2 | Toluene | K₃PO₄ | 40 |
| 3 | Acetonitrile | K₃PO₄ | 36 |
| Reaction Conditions: 5-(4-bromophenyl)-4,6-dichloropyrimidine (0.986 mmol), 4-methoxyphenylboronic acid (1.08 mmol), Pd(PPh₃)₄ (5 mol%), Base (1.972 mmol), Solvent (6 mL) and H₂O (1.5 mL), 70-80 °C, 18-22 h.[3][14] |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This is a general starting protocol that may require optimization for specific substrates.
Reagents:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2 - 1.5 equiv)
-
Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)
-
Anhydrous, degassed solvent (e.g., 1,4-dioxane/water 4:1)
Procedure:
-
To a dry reaction vessel (e.g., a Schlenk flask or microwave vial) equipped with a magnetic stir bar, add this compound, the arylboronic acid/ester, the palladium catalyst, the ligand, and the base.
-
Evacuate the vessel and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add the degassed solvent mixture via syringe.
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Visualizations
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low yields in Suzuki coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yoneda Labs [yonedalabs.com]
- 7. books.rsc.org [books.rsc.org]
- 8. benchchem.com [benchchem.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. Conditions for Suzuki-Miyaura Coupling Optimized with Machine Learning - ChemistryViews [chemistryviews.org]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Buchwald-Hartwig Amination of 2-Bromopyridines
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the Buchwald-Hartwig amination of 2-bromopyridine substrates.
Frequently Asked Questions (FAQs)
Q1: My Buchwald-Hartwig amination of a 2-bromopyridine is not working or giving very low conversion. What are the most common reasons for failure?
A1: Failure to achieve conversion in the amination of 2-bromopyridines typically stems from a few critical factors:
-
Catalyst System Inactivity: The palladium catalyst may be inactive. This can be due to the use of an inappropriate ligand for this specific substrate class, decomposition of the catalyst due to impurities (oxygen or water), or the use of a Pd(II) precursor that is not efficiently reduced to the active Pd(0) species.[1]
-
Inadequate Base: The base is crucial for the catalytic cycle, specifically for the deprotonation of the amine. If the base is not strong enough, is not soluble in the reaction medium, or is sterically inaccessible, the reaction can stall.[1]
-
Poor Reagent Quality: The presence of water or other impurities in the solvent, amine, or inert gas can deactivate the catalyst.[1] Using anhydrous, degassed solvents and pure reagents is essential.
-
Sub-optimal Reaction Conditions: The reaction temperature may be too low to overcome the activation energy for the key steps like oxidative addition or reductive elimination. Conversely, excessively high temperatures can lead to catalyst decomposition.
Q2: I am observing a significant amount of a side product that appears to be my starting material without the bromine. What is this side reaction and how can I minimize it?
A2: This side product is the result of hydrodehalogenation , where the bromine atom is replaced by a hydrogen atom.[1] This is a common side reaction in Buchwald-Hartwig aminations.[1] It can arise from pathways like β-hydride elimination from the palladium-amido intermediate, which competes with the desired reductive elimination step.[2] To minimize it:
-
Optimize Ligand Choice: Use bulky, electron-rich phosphine ligands (e.g., biarylphosphine ligands like XPhos or RuPhos) which can promote reductive elimination over side reactions.
-
Control Temperature: Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
-
Select the Right Base: The choice of base can influence the rate of competing pathways. Screening different bases may be necessary.
Q3: Can the nitrogen on the pyridine ring interfere with the palladium catalyst?
A3: Yes, the basic nitrogen atom of the pyridine ring can coordinate to the palladium center. This can sometimes inhibit the catalyst by occupying a coordination site needed for the catalytic cycle to proceed. Using bidentate ligands or bulky, sterically hindered monodentate ligands can often mitigate this issue by creating a more stable catalyst complex that is less prone to inhibition by the substrate.
Q4: What are other common side products I should look out for?
A4: Besides hydrodehalogenation, other potential side products include:
-
Homocoupling Products: Dimerization of the 2-bromopyridine or the amine coupling partner can occur.[1]
-
Products from β-Hydride Elimination: If the amine has β-hydrogens, an imine can be formed as a coproduct along with the hydrodehalogenated pyridine.[2]
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiment.
Issue 1: Low or No Conversion of 2-Bromopyridine
| Potential Cause | Suggested Solution |
| Inactive Catalyst / Ligand System | 1. Screen Ligands: Switch to a ligand known to be effective for heteroaryl halides. Sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos, SPhos) are often a good starting point.[1] 2. Use a Pre-catalyst: Palladium pre-catalysts can provide more consistent and reproducible results by ensuring efficient generation of the active Pd(0) species. 3. Increase Catalyst Loading: Incrementally increase the catalyst loading from 1-2 mol% up to 5 mol%. |
| Incorrect Base | 1. Switch Base: If using a weaker base like Cs₂CO₃ or K₃PO₄, consider switching to a stronger, non-nucleophilic base such as NaOtBu or LHMDS.[1] 2. Check Base Solubility: Ensure the base has some solubility in the chosen solvent. |
| Poor Reagent/Solvent Quality | 1. Use Anhydrous & Degassed Solvents: Ensure solvents are freshly dried and thoroughly degassed with an inert gas (Argon or Nitrogen) to remove oxygen.[1] 2. Purify Reagents: Purify the amine coupling partner if its quality is questionable. |
| Sub-optimal Temperature | 1. Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments (typically reactions are run between 80-110 °C). 2. Extend Reaction Time: The reaction may simply be slow. Monitor by TLC or LC-MS over a longer period. |
Issue 2: Significant Formation of Hydrodehalogenation Side Product
| Potential Cause | Suggested Solution |
| Unfavorable Kinetics (β-Hydride Elimination > Reductive Elimination) | 1. Change Ligand: This is often the most effective solution. Bulky, electron-rich ligands can accelerate the rate of reductive elimination relative to β-hydride elimination.[2] 2. Lower Reaction Temperature: Side reactions can sometimes be suppressed at lower temperatures. Try reducing the temperature by 10-20 °C. 3. Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can sometimes favor the desired coupling. |
| Presence of a Hydrogen Source | 1. Ensure Anhydrous Conditions: Water can be a proton source that facilitates hydrodehalogenation. Ensure all reagents and solvents are scrupulously dry. |
Data Presentation
The selection of the catalyst system is critical for minimizing side reactions. The following table provides a representative comparison of how ligand choice can impact the outcome of the amination of a generic 2-bromopyridine. Note: The values are illustrative, based on typical outcomes reported in the literature, and actual results will vary based on the specific substrates and conditions.
| Ligand Type | Example Ligand | Typical Desired Product Yield (%) | Typical Hydrodehalogenation (%) | Key Characteristics |
| First-Generation | P(o-tolyl)₃ | 40 - 70% | 10 - 30% | Often less effective for primary amines and challenging substrates; prone to side reactions.[2] |
| Bidentate | BINAP / dppf | 70 - 90% | 5 - 15% | Generally more reliable and provides higher rates and yields than first-generation catalysts.[2] |
| Bulky Biarylphosphine | XPhos / RuPhos | 85 - 98% | < 5% | Highly effective for challenging substrates like 2-halopyridines; promotes fast reductive elimination, minimizing side reactions. |
Visualizations
Reaction Pathways
The following diagram illustrates the desired catalytic cycle for the Buchwald-Hartwig amination and the key side reactions that can compete with product formation.
Troubleshooting Workflow
This flowchart provides a logical sequence of steps to diagnose and solve common issues.
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of 2-Bromopyridine
This procedure is a general guideline and may require optimization for specific substrates.
Materials:
-
2-Bromopyridine derivative (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium pre-catalyst (e.g., XPhos Pd G3, 2 mol%)
-
Base (e.g., NaOtBu, 1.4 equiv)
-
Anhydrous, degassed solvent (e.g., Toluene or Dioxane)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask or sealed tube equipped with a magnetic stir bar, add the palladium pre-catalyst and the base under an inert atmosphere (e.g., in a glovebox).
-
Add Reagents: Add the 2-bromopyridine derivative. If the amine is a solid, it can be added at this stage.
-
Add Solvent: Add the anhydrous, degassed solvent via syringe.
-
Add Amine: If the amine is a liquid, add it via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted aminopyridine.
Protocol 2: High-Throughput Screening for Reaction Optimization
This protocol is designed to efficiently screen different ligands and bases to find optimal conditions.
Procedure:
-
Stock Solution Preparation: Prepare stock solutions of the 2-bromopyridine substrate, the amine, and an internal standard (for GC or NMR analysis) in the chosen anhydrous, degassed solvent.
-
Array Setup: In an array of small, oven-dried reaction vials (e.g., in a 24-well plate) inside a glovebox, add a pre-weighed amount of a different palladium catalyst/ligand combination and base to each designated vial.
-
Dispense Reagents: Dispense a precise volume of the substrate and amine stock solutions into each vial.
-
Sealing and Reaction: Seal the vials or the plate and place it on a heated stirring block set to the desired reaction temperature.
-
Sampling and Analysis: After a set time (e.g., 16 hours), cool the plate to room temperature. Take an aliquot from each vial, dilute it, filter, and analyze by LC-MS, GC, or NMR to determine the conversion to the desired product and the formation of major side products.
-
Data Evaluation: Compare the results across the different conditions to identify the optimal catalyst, ligand, and base combination for scale-up.
References
Technical Support Center: Catalyst Poisoning in Palladium-Catalyzed Reactions of Bromopyridines
This technical support center is designed for researchers, scientists, and drug development professionals to troubleshoot common issues related to catalyst poisoning in palladium-catalyzed cross-coupling reactions of bromopyridines. The following troubleshooting guides and frequently asked questions (FAQs) address specific challenges encountered during these experiments.
Frequently Asked Questions (FAQs)
Q1: Why are palladium-catalyzed cross-coupling reactions involving bromopyridines often problematic?
A1: The primary challenge stems from the Lewis basic nitrogen atom within the pyridine ring.[1] This nitrogen can coordinate strongly to the palladium catalyst, leading to the formation of stable, inactive complexes. This process, often called catalyst poisoning, can halt or significantly slow down the catalytic cycle.[1][2] The issue is particularly pronounced when the bromine is at the 2-position, a phenomenon referred to as the "2-pyridyl problem".[1][3]
Q2: What are the main signs of catalyst poisoning in my reaction?
A2: Common indicators of catalyst poisoning include:
-
Low or no conversion: The reaction stalls before the starting materials are fully consumed.[1]
-
Reaction mixture turning black: This can indicate the formation of palladium black, an inactive form of palladium, due to catalyst decomposition.[2]
-
Inconsistent results: Reactions may work on a small scale but fail upon scale-up, or yields may vary significantly between batches.
Q3: Besides the pyridine nitrogen, what are other potential sources of catalyst poisoning?
A3: Other common catalyst poisons include:
-
Sulfur compounds: Even trace amounts of sulfur can deactivate the palladium catalyst.[4][5]
-
Other nitrogen-containing heterocycles: Impurities with strongly coordinating nitrogen atoms can compete with the desired reaction.[5][6]
-
Halides, cyanides, and phosphites: These species can bind to the palladium center and inhibit its catalytic activity.[6][7][8]
-
Oxygen: Inadequate degassing can lead to the oxidation of the active Pd(0) catalyst to inactive Pd(II) species.[2][9]
Q4: How can I mitigate catalyst poisoning by the pyridine nitrogen?
A4: Several strategies can be employed:
-
Use of bulky, electron-rich ligands: Ligands such as XPhos, SPhos, and P(t-Bu)₃ can promote the desired catalytic cycle and minimize inhibition by sterically hindering the coordination of the pyridine nitrogen.[1][9]
-
Employ pre-catalysts: Well-defined palladium pre-catalysts can ensure the efficient generation of the active catalytic species in situ.[1]
-
Protect the pyridine nitrogen: In some cases, temporary protection of the nitrogen atom can prevent coordination to the palladium catalyst.
-
Increase catalyst loading: While not always ideal, a modest increase in the catalyst loading (e.g., from 1 mol% to 3 mol%) can sometimes compensate for partial deactivation.[1]
Troubleshooting Guide
| Issue | Potential Cause | Troubleshooting Steps |
| Low or No Conversion | Catalyst Poisoning by Pyridine Nitrogen: The pyridine substrate is coordinating to the palladium center.[1] | 1. Switch to a Bulkier Ligand: Employ sterically hindered and electron-rich phosphine ligands like XPhos or SPhos.[1][9] 2. Use a Pre-catalyst: Utilize a well-defined palladium pre-catalyst for efficient generation of the active species.[1] 3. Increase Catalyst Loading: As a last resort, consider a modest increase in catalyst loading.[1] |
| Poor Reagent Quality: Degradation of the boronic acid/ester or the palladium catalyst.[9] | 1. Use fresh, high-purity reagents. 2. Store reagents under appropriate conditions (e.g., inert atmosphere, low temperature). | |
| Inadequate Degassing: Oxygen contamination leading to catalyst oxidation.[2][9] | 1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (e.g., argon or nitrogen) for an extended period.[2] | |
| Homocoupling of Boronic Acid | Presence of Oxygen: Oxygen can promote the homocoupling of the organometallic reagent.[1] | 1. Ensure rigorous degassing of the reaction mixture.[1] 2. Use a Pd(0) source or a pre-catalyst that rapidly generates the active species to minimize side reactions.[1] |
| Dehalogenation of Bromopyridine | Suboptimal Ligand and Base Combination: The choice of ligand and base can influence the competition between reductive elimination and dehalogenation.[1] | 1. Screen different ligand and base combinations. 2. Consider using a less polar solvent, as solvents like dioxane and DMF can sometimes promote dehalogenation.[2] |
| Formation of Palladium Black | Catalyst Decomposition: The active Pd(0) catalyst is unstable under the reaction conditions.[2] | 1. Ensure rigorous exclusion of oxygen.[2] 2. Check for ligand-solvent compatibility to ensure the ligand remains coordinated to the palladium center.[2] |
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of a Bromopyridine
This protocol is a general guideline and may require optimization for specific substrates.
-
Reaction Setup: In a dry, oven-baked flask equipped with a magnetic stir bar and a reflux condenser, add the bromopyridine (1.0 equiv), the boronic acid or ester (1.1-1.5 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and the base (e.g., K₂CO₃, 2.0 equiv).[10]
-
Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (argon or nitrogen) three times.
-
Solvent Addition: Add the degassed solvent system (e.g., a mixture of toluene and water) via syringe.[10]
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Protocol for Palladium Removal
High levels of residual palladium in the final product can be an issue due to the strong coordination of the aminopyridine product to the catalyst.[11]
-
Adsorption on Solid-Supported Scavengers:
-
Dissolve the crude product in a suitable organic solvent.
-
Add a solid-supported scavenger with high affinity for palladium, such as thiol-based silica gel or activated carbon.[11]
-
Stir the mixture at room temperature for several hours.
-
Filter the mixture through a pad of celite to remove the scavenger.[11]
-
Concentrate the filtrate to obtain the purified product.[11]
-
-
Crystallization:
Visualizations
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.
Caption: Mechanism of catalyst poisoning by pyridine nitrogen coordination.
Caption: Troubleshooting workflow for low conversion in bromopyridine cross-coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. The 2‐Pyridyl Problem: Challenging Nucleophiles in Cross‐Coupling Arylations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Optimization of Suzuki Coupling for 1-(2-Bromopyridin-4-yl)ethanone
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for the Suzuki coupling of 1-(2-Bromopyridin-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges in the Suzuki coupling of this compound?
A1: The primary challenges stem from the electronic properties of the pyridine ring and the presence of the nitrogen atom. The lone pair of electrons on the pyridine nitrogen can coordinate with the palladium catalyst, potentially inhibiting its activity. Additionally, electron-deficient heteroaryl bromides can exhibit slower rates of oxidative addition, a crucial step in the catalytic cycle.[1]
Q2: Which palladium catalyst system is most effective for this reaction?
A2: There is no single "best" catalyst system, as the optimal choice often depends on the specific boronic acid used. However, common and effective systems for 2-bromopyridines include Pd(PPh₃)₄, Pd(OAc)₂ with a bulky phosphine ligand (like SPhos or XPhos), and Pd(dppf)Cl₂.[2][3] Buchwald precatalysts are also highly active and can be beneficial.[4]
Q3: Why is it crucial to perform the reaction under an inert atmosphere?
A3: The active Pd(0) catalyst is sensitive to oxygen. Exposure to air can lead to catalyst deactivation and promote the unwanted homocoupling of the boronic acid, which reduces the yield of the desired product.[4][5] Therefore, it is essential to degas the reaction mixture and maintain an inert atmosphere (e.g., nitrogen or argon) throughout the experiment.[4]
Q4: Can I use a boronic ester instead of a boronic acid?
A4: Yes, boronic esters, such as pinacol esters, are excellent coupling partners. They are often more stable than the corresponding boronic acids and can be less prone to side reactions like protodeboronation, which can be an issue with aqueous bases.[5]
Troubleshooting Guide
Issue 1: Low or No Product Yield
Low or non-existent yield is a common problem when working with bromopyridine substrates.[4] Below is a systematic guide to troubleshoot this issue.
Possible Causes and Solutions:
-
Inactive Catalyst: The active Pd(0) species may not be forming or has been deactivated.
-
Solution: Use a fresh batch of palladium catalyst. If using a Pd(II) precatalyst like Pd(OAc)₂, ensure the reaction conditions facilitate its reduction to Pd(0). Consider using a pre-formed Pd(0) catalyst such as Pd(PPh₃)₄ or a highly active Buchwald precatalyst.[4]
-
-
Catalyst Inhibition: The pyridine nitrogen may be coordinating to the palladium center, hindering its catalytic activity.
-
Solution: Employ bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos. These ligands can sterically shield the palladium, preventing inhibition by the pyridine nitrogen.[6]
-
-
Suboptimal Base: The base is crucial for activating the boronic acid for transmetalation.[4] An inappropriate base can lead to a sluggish or failed reaction.
-
Inadequate Solvent: Poor solubility of reagents can significantly slow down the reaction.
-
Solution: A mixture of an organic solvent (e.g., 1,4-dioxane, toluene, DMF) with water is often used to dissolve both the organic substrates and the inorganic base.[4] Ensure that your starting materials are soluble in the chosen solvent system.
-
-
Insufficient Temperature: The oxidative addition step can be slow for electron-deficient bromopyridines.
Issue 2: Significant Side Product Formation
The appearance of unexpected spots on a TLC plate or peaks in an LC-MS analysis indicates the formation of side products.
Common Side Products and Mitigation Strategies:
-
Protodeboronation: The boronic acid group is replaced by a hydrogen atom.
-
Homocoupling: The boronic acid couples with itself to form a biaryl side product.
-
Dehalogenation: The bromo group on the pyridine is replaced by a hydrogen atom.
Data Presentation: Optimization of Reaction Conditions
The following tables summarize typical conditions for the Suzuki coupling of 2-bromopyridine derivatives, providing a starting point for the optimization of the reaction with this compound.
Table 1: Effect of Base on Suzuki Coupling Yield
| Base | Equivalents | Solvent System | Typical Yield Range (%) | Notes |
| K₂CO₃ | 2.0 - 3.0 | Dioxane/H₂O, Isopropanol/H₂O | Moderate to High | A common and cost-effective choice.[2][9] |
| K₃PO₄ | 2.0 - 3.0 | Toluene, THF/H₂O | High to Excellent | Often effective for less reactive substrates.[2][4] |
| Cs₂CO₃ | 2.0 - 3.0 | Dioxane, DMF | High to Excellent | Frequently provides superior yields but is more costly.[2][7] |
| KF | 3.0 | Dioxane | Moderate to High | A milder base that can prevent ester cleavage if sensitive functional groups are present.[1][8] |
Table 2: Effect of Solvent on Suzuki Coupling
| Solvent System | Temperature (°C) | Notes |
| 1,4-Dioxane / H₂O | 80 - 100 | A widely used system that effectively dissolves both organic and inorganic reagents.[2] |
| Toluene / H₂O | 100 - 110 | Good for higher temperature reactions; requires vigorous stirring for biphasic mixtures. |
| DMF | 100 - 120 | A polar aprotic solvent that can improve the solubility of starting materials.[10] |
| Isopropanol / H₂O | 80 - 90 | A greener solvent alternative that has shown good results for some 2-bromopyridines.[9] |
Experimental Protocols
Protocol 1: General Procedure using Pd(PPh₃)₄
This protocol is a good starting point for the Suzuki coupling of this compound.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add 1,4-dioxane and water via syringe.
-
Degas the resulting mixture by bubbling the inert gas through the solution for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the flask under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 12-24 hours).
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with additional ethyl acetate.
-
Transfer the filtrate to a separatory funnel, wash with water and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.[2]
Protocol 2: Microwave-Assisted Suzuki Coupling using Pd(dppf)Cl₂
Microwave irradiation can often reduce reaction times and improve yields.
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.3 mmol)
-
Pd(dppf)Cl₂ (0.01 mmol, 1 mol%)
-
Cs₂CO₃ (2.0 mmol)
-
N,N-Dimethylformamide (DMF) (5 mL)
Procedure:
-
In a microwave vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Add DMF and seal the vial with a cap.
-
Place the vial in a microwave reactor and heat to 100-120 °C for 30-60 minutes.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool the vial to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.[2]
Mandatory Visualizations
Suzuki Coupling Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Troubleshooting Workflow for Low Yield
References
- 1. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. researchgate.net [researchgate.net]
Preventing homocoupling in reactions with 1-(2-Bromopyridin-4-yl)ethanone
Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals working with 1-(2-Bromopyridin-4-yl)ethanone in cross-coupling reactions. Here you will find troubleshooting guides and frequently asked questions (FAQs) to help you minimize homocoupling side reactions and optimize your synthetic protocols.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling and why is it a common issue with this compound?
A1: Homocoupling is an undesired side reaction in which two identical molecules couple together. When using this compound in palladium-catalyzed reactions, you may encounter three main types of homocoupling:
-
Aryl Halide Homocoupling: Two molecules of your starting material, this compound, react to form 1,1'-(2,2'-bipyridine-4,4'-diyl)diethanone. This is a known side reaction for 2-halopyridines.[1][2]
-
Boronic Acid/Ester Homocoupling (in Suzuki reactions): Two molecules of the organoboron reagent couple to form a symmetrical biaryl byproduct. This is frequently promoted by the presence of oxygen or the use of Palladium(II) precatalysts.[3][4]
-
Alkyne Homocoupling (in Sonogashira reactions): Two molecules of the terminal alkyne react to form a symmetrical 1,3-diyne (a Glaser coupling). This is often catalyzed by the copper(I) cocatalyst in the presence of oxygen.[5][6]
These side reactions consume starting materials and reagents, reduce the yield of your desired product, and complicate purification.
Q2: How can I quickly identify which type of homocoupling is occurring in my reaction?
A2: The most effective method is to use mass spectrometry (LC-MS or GC-MS) to analyze your crude reaction mixture. Compare the masses of the byproducts to the expected masses of the potential homocoupled products:
-
Aryl Halide Homocoupling Product: Mass = (2 * M.W. of this compound) - (2 * M.W. of Br)
-
Boronic Acid Homocoupling Product: Mass = (2 * M.W. of the R-group on the boronic acid) + mass of the biphenyl core.
-
Alkyne Homocoupling Product: Mass = (2 * M.W. of the terminal alkyne) - 2.
Monitoring the reaction by Thin-Layer Chromatography (TLC) can also reveal the formation of major byproducts, which can then be isolated and characterized.[2][7]
Troubleshooting Guide for Specific Reactions
Suzuki-Miyaura Coupling
Q3: My Suzuki reaction with this compound is producing significant amounts of boronic acid homocoupling byproduct. What are the primary causes and solutions?
A3: Boronic acid homocoupling is typically caused by excess oxygen or the use of a Pd(II) precatalyst.[3] During the reaction, Pd(II) is reduced to the active Pd(0) state, and one pathway for this reduction involves the homocoupling of the boronic acid.[3]
Solutions:
-
Rigorous Degassing: The most critical step is to remove dissolved oxygen from your solvents and reaction vessel. Use a freeze-pump-thaw technique for solvents or sparge thoroughly with an inert gas (Argon or Nitrogen) for at least 15-20 minutes before adding the catalyst.[8] Maintain a positive pressure of inert gas throughout the reaction.[2]
-
Catalyst Choice:
-
Use a Pd(0) precatalyst like Pd(PPh₃)₄ directly, which does not require an in-situ reduction step that consumes the boronic acid.[8]
-
Alternatively, use a modern catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) in combination with a Pd(II) source like Pd(OAc)₂. These ligands accelerate the desired catalytic cycle, kinetically outcompeting the homocoupling side reaction.[8][9]
-
-
Slow Addition: If homocoupling persists, try adding the boronic acid solution slowly via a syringe pump. This keeps the instantaneous concentration of the boronic acid low, which suppresses the bimolecular homocoupling reaction.
Sonogashira Coupling
Q4: I am attempting a Sonogashira reaction and observing a large amount of the symmetrical diyne byproduct. How can I prevent this alkyne homocoupling?
A4: Alkyne homocoupling (Glaser coupling) is almost always caused by the presence of oxygen, which facilitates the Cu(I)-mediated dimerization of the alkyne.
Solutions:
-
Strictly Anaerobic Conditions: Ensure your solvent and reaction setup are rigorously deoxygenated. Sparge the solvent and headspace with argon or nitrogen before adding reagents and maintain an inert atmosphere.[7]
-
Copper-Free Conditions: If homocoupling remains a problem, consider a copper-free Sonogashira protocol. These methods rely solely on a palladium catalyst and typically use a different base, such as Cs₂CO₃ or an amine base in a polar solvent.[5][7]
-
Optimize Catalyst and Ligand: Use a highly active palladium catalyst and ligand combination. A more efficient catalyst can promote the desired cross-coupling at a faster rate than the background alkyne homocoupling.[10]
-
Base Selection: The choice of amine base (e.g., Et₃N, DIPEA) can influence the reaction. Ensure it is pure and dry.[10]
Buchwald-Hartwig Amination
Q5: I am performing a Buchwald-Hartwig amination and my main byproduct is the homocoupled 1,1'-(2,2'-bipyridine-4,4'-diyl)diethanone. How can I improve the yield of my desired arylamine?
A5: The formation of the aryl halide homocoupling product suggests that the desired C-N bond formation is slow, allowing the side reaction to become competitive.
Solutions:
-
Ligand Selection is Key: The success of Buchwald-Hartwig amination heavily depends on the ligand. For heteroaryl halides like 2-bromopyridines, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) or ferrocenyl-based ligands are often superior.[9][11] These ligands promote the crucial reductive elimination step to form the C-N bond, which is often the rate-limiting step.[12]
-
Optimize the Base: A strong, non-nucleophilic base is required, with sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and lithium bis(trimethylsilyl)amide (LHMDS) being common choices.[11] The optimal base can be substrate-dependent, so screening may be necessary.
-
Temperature Control: While these reactions often require heat, excessively high temperatures can lead to catalyst decomposition and side reactions. Try running the reaction at the lowest temperature that gives a reasonable conversion rate (e.g., 80-100 °C).[11]
-
Use a Pre-formed Catalyst: Using an air-stable, well-defined precatalyst (e.g., an XPhos-palladium precatalyst) can lead to more reproducible results and higher activity compared to generating the catalyst in situ from a palladium source and separate ligand.
Data Presentation
The selection of the catalyst system is paramount for minimizing homocoupling. The following tables, based on data for structurally similar 2-bromopyridines, provide a guide for catalyst selection.
Table 1: Comparison of Catalyst Systems for Suzuki Coupling of Functionalized 2-Bromopyridines
| Catalyst System | Pd Source | Ligand | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| 1 | Pd(PPh₃)₄ (2-5 mol%) | PPh₃ | K₂CO₃ | Dioxane/H₂O | 80-100 | 70-85 | Classic conditions; may be slower and require higher temperatures.[8] |
| 2 | Pd(OAc)₂ (1-3 mol%) | SPhos | K₃PO₄ | Toluene | 100 | 85-95 | Highly active system; bulky ligand accelerates cross-coupling.[8] |
| 3 | Pd₂(dba)₃ (2-5 mol%) | JohnPhos | Cs₂CO₃ | THF/H₂O | 40-60 | ~90 | Effective at lower temperatures.[13] |
Table 2: Influence of Parameters on Sonogashira Coupling of 2-Bromopyridines
| Pd Catalyst (mol%) | Cu(I) Source (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Typical Yield (%) | Notes |
|---|---|---|---|---|---|---|---|
| Pd(PPh₃)₂Cl₂ (2-5) | CuI (2-5) | None | Et₃N | DMF | 60-100 | 80-96 | Standard Sonogashira conditions; requires rigorous deoxygenation.[7][10] |
| Pd(CF₃COO)₂ (2.5) | CuI (5.0) | PPh₃ (5.0) | Et₃N | DMF | 100 | >90 | Highly efficient system for aminobromopyridines.[10] |
| Pd(PhCN)₂Cl₂ (2.0) | None (Copper-Free) | cataCXium A (4.0) | Cs₂CO₃ | 2-MeTHF | RT | Moderate | Copper-free protocol to eliminate alkyne homocoupling.[7] |
Experimental Protocols
Disclaimer: These are generalized protocols based on related substrates. Optimal conditions for this compound may require specific optimization. Always perform reactions under an inert atmosphere (Argon or Nitrogen) using anhydrous, deoxygenated solvents.
Protocol 1: Optimized Suzuki-Miyaura Coupling
This protocol uses a modern ligand to accelerate cross-coupling and minimize side reactions.[8]
-
Materials: this compound (1.0 eq), Arylboronic acid (1.2-1.5 eq), Pd(OAc)₂ (2 mol%), SPhos (4 mol%), K₃PO₄ (2.0 eq), Toluene.
-
Procedure:
-
To a flame-dried Schlenk tube, add Pd(OAc)₂, SPhos, and finely powdered K₃PO₄ under an inert atmosphere.
-
Add this compound and the arylboronic acid.
-
Add anhydrous, deoxygenated toluene via syringe.
-
Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or LC-MS (typically 4-12 hours).
-
Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Protocol 2: Optimized Sonogashira Coupling
This protocol uses standard Sonogashira conditions with an emphasis on rigorous exclusion of air.[7][10]
-
Materials: this compound (1.0 eq), Terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (3 mol%), CuI (3 mol%), Triethylamine (Et₃N, 2-3 eq), Anhydrous DMF.
-
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under an inert atmosphere.
-
Add anhydrous, deoxygenated DMF, followed by Et₃N and the terminal alkyne via syringe.
-
Stir the reaction mixture at the desired temperature (start at room temperature, may require heating to 60-80 °C).
-
Monitor reaction progress by TLC or LC-MS.
-
After completion, cool the mixture, dilute with ethyl acetate, and wash with saturated aqueous NH₄Cl solution to remove the amine salt.[7]
-
Wash further with water and brine, then dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Protocol 3: Optimized Buchwald-Hartwig Amination
This protocol uses a pre-catalyst and a strong base for efficient C-N coupling.[11]
-
Materials: this compound (1.0 eq), Amine (1.2 eq), XPhos Pd G3 (2 mol%), Sodium tert-butoxide (NaOt-Bu, 1.4 eq), Toluene.
-
Procedure:
-
In a glovebox, add this compound, the amine (if solid), NaOt-Bu, and the XPhos Pd G3 precatalyst to a dry vial or flask.
-
Add anhydrous, deoxygenated toluene. If the amine is a liquid, add it at this stage.
-
Seal the vessel and heat to 80-110 °C with vigorous stirring.
-
Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool to room temperature, dilute with a suitable solvent like ethyl acetate, and carefully quench with water.
-
Separate the layers, extract the aqueous layer, and wash the combined organic layers with brine.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography.
-
Visualizations
The following diagrams illustrate the troubleshooting workflow and the competing reaction pathways.
Caption: Troubleshooting workflow for identifying and preventing homocoupling.
Caption: Competing pathways in a Suzuki reaction leading to desired product vs. homocoupling.
References
- 1. scholars.nova.edu [scholars.nova.edu]
- 2. "Comparative study of homocoupling reactions to create 2,2’-bipyridine " by Ethan DePry, Hoa Le et al. [nsuworks.nova.edu]
- 3. Yoneda Labs [yonedalabs.com]
- 4. researchgate.net [researchgate.net]
- 5. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 6. Recent advances in Sonogashira reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 10. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 11. researchgate.net [researchgate.net]
- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 13. m.youtube.com [m.youtube.com]
Technical Support Center: Purification of 1-(2-Bromopyridin-4-yl)ethanone
Welcome to the technical support center for the purification of 1-(2-Bromopyridin-4-yl)ethanone. This resource is designed for researchers, scientists, and drug development professionals to provide robust troubleshooting guidance and detailed protocols to ensure the successful isolation of this key synthetic intermediate.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I might encounter when purifying this compound?
A1: Potential impurities can originate from unreacted starting materials, side-reactions, or subsequent degradation. Common impurities may include:
-
Unreacted Starting Materials: Depending on the synthetic route, this could include materials like 4-acetylpyridine or 2,4-dibromopyridine.
-
Isomeric Byproducts: Synthesis, particularly electrophilic aromatic substitution, can sometimes yield small quantities of other isomers (e.g., 1-(2-Bromopyridin-5-yl)ethanone).
-
Di-brominated Species: Over-bromination can lead to the formation of di-brominated pyridine byproducts.
-
Residual Solvents: Solvents used in the reaction or initial work-up (e.g., acetic acid, ethyl acetate, hexanes) may be present in the crude product.
Q2: My compound appears as an oil after solvent removal, but literature suggests it should be a solid. What should I do?
A2: This is a common issue, often caused by residual solvent or the presence of impurities that depress the melting point. First, ensure all solvent is removed by placing the sample under high vacuum for an extended period. If it remains an oil, the most effective solution is to proceed with purification. Silica gel chromatography is highly effective at removing the impurities that may be preventing crystallization.
Q3: How do I choose the best purification method for my crude product?
A3: The optimal purification method depends on the physical state of your crude product and the nature of the impurities.
-
Flash Column Chromatography: This is the most versatile and widely recommended method for this compound. It is highly effective at separating the target molecule from both more polar and less polar impurities.[1]
-
Recrystallization: If your crude product is a solid and contains a relatively small amount of impurities, recrystallization can be a very effective and scalable purification technique.[1]
-
Distillation: For liquid products with boiling points significantly different from impurities, fractional distillation under reduced pressure can be a viable option.[1]
Troubleshooting Guides
This section addresses specific issues that may arise during common purification techniques for this compound.
Column Chromatography
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Compound streaks on the TLC plate and elutes as a broad band. | 1. Overloading: Too much crude material has been loaded onto the column.2. Inappropriate Solvent System: The chosen eluent may be too polar, causing rapid, poorly resolved elution.3. Compound Instability: The compound may be degrading on the acidic silica gel. | 1. Reduce Sample Load: Use a larger column or reduce the amount of crude material.2. Optimize Eluent: Develop a solvent system where the product has an Rf value of ~0.25-0.35 on the TLC plate.3. Deactivate Silica: Prepare the column slurry with eluent containing a small amount (0.5-1%) of triethylamine or ammonia to neutralize acidic sites. |
| Poor separation between the product and an impurity. | 1. Similar Polarity: The impurity and product have very similar polarities.2. Incorrect Stationary Phase: Standard silica gel may not be optimal for this specific separation. | 1. Use a Gradient: Start with a less polar eluent (e.g., 5% Ethyl Acetate in Hexane) and gradually increase the polarity.2. Try a Different Stationary Phase: Consider using alumina (neutral or basic) or a different type of silica gel. |
| Product does not elute from the column, even with a highly polar eluent. | 1. Strong Adsorption: The pyridine nitrogen and ketone functionality can bind very strongly to acidic sites on the silica gel. | 1. Add a Polar Modifier: Flush the column with an eluent containing a small percentage of a more polar solvent like methanol.2. Deactivate Silica: As mentioned above, use a small amount of a basic modifier like triethylamine in your eluent system. |
Recrystallization
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Product "oils out" instead of forming crystals. | 1. High Impurity Level: The purity of the crude material is too low.2. Incorrect Solvent Choice: The boiling point of the solvent may be higher than the melting point of the compound-impurity mixture. | 1. Pre-purify: First, run the material through a short plug of silica gel to remove the bulk of impurities.2. Change Solvent System: Switch to a lower-boiling point solvent or solvent mixture.[2] |
| No crystals form upon cooling. | 1. Solution is Too Dilute: Too much solvent was used to dissolve the crude product.2. Supersaturation: The solution is supersaturated and requires nucleation to begin crystallization. | 1. Concentrate Solution: Gently heat the solution and evaporate some of the solvent, then allow it to cool again.2. Induce Crystallization: Try scratching the inside of the flask with a glass rod at the solution's surface or add a "seed crystal" of pure product.[1] |
| Very low yield of recovered crystals. | 1. Inappropriate Solvent: The product has high solubility in the chosen solvent even at low temperatures.2. Cooling Too Rapidly: Fast cooling can trap the product in the solution. | 1. Use a Solvent Pair: Dissolve the compound in a "good" solvent and slowly add a "poor" solvent (an anti-solvent, like hexanes) until the solution becomes slightly cloudy, then gently heat to clarify and cool slowly.[2]2. Slow Cooling: Allow the flask to cool slowly to room temperature before moving it to an ice bath. |
Purification Method Comparison
The following table provides a general comparison of expected outcomes for different purification methods. Actual values will vary depending on the initial purity of the crude material.
| Method | Typical Purity | Expected Yield | Key Advantages |
| Flash Chromatography | >98% | 60-90% | Excellent separation of a wide range of impurities. |
| Recrystallization | >99% | 70-95% | Highly effective for removing small amounts of impurities; scalable. |
Note: Purity is typically determined by analytical methods such as NMR, GC-MS, or HPLC. Yields are highly dependent on the starting purity.
Experimental Protocols
Protocol 1: Flash Column Chromatography
This protocol describes a general procedure for purifying this compound using silica gel chromatography.
Materials:
-
Crude this compound
-
Silica gel (60 Å, 230-400 mesh)
-
Solvents: Ethyl Acetate (EtOAc) and Hexanes (or Heptane)
-
Glass column, flasks, and test tubes
-
Thin Layer Chromatography (TLC) plates and chamber
Procedure:
-
Eluent Preparation: Prepare an eluent system. A common starting point for brominated acetylpyridines is a mixture of 10-20% Ethyl Acetate in Hexanes. Develop the optimal ratio using TLC to achieve an Rf value of approximately 0.25-0.35 for the product.
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pour the slurry into the column and use gentle air pressure to pack it evenly, avoiding air bubbles. Add a thin layer of sand to the top of the silica bed.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Carefully apply the sample solution to the top of the column. Alternatively, for less soluble materials, create a slurry of the crude product with a small amount of silica gel, evaporate the solvent, and dry-load the resulting powder onto the column.
-
Elution: Begin elution with the low-polarity solvent system. Collect fractions in test tubes. Gradually increase the polarity of the eluent (e.g., from 10% EtOAc to 20% EtOAc) to elute the compound.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Isolation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound.
Protocol 2: Recrystallization
This protocol provides a general procedure for purifying solid this compound by recrystallization.[1]
Materials:
-
Crude solid this compound
-
A suitable solvent or solvent pair (e.g., isopropanol, ethanol/water, or ethyl acetate/hexanes)
-
Erlenmeyer flasks, heating source (hot plate), Buchner funnel, and filter paper
Procedure:
-
Solvent Selection: In a small test tube, test the solubility of the crude product in various solvents to find one that dissolves the compound when hot but not when cold. For bromopyridine derivatives, an ethyl acetate/hexanes solvent pair is often effective.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the primary solvent (e.g., ethyl acetate) dropwise while gently heating and stirring until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.
-
Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should begin as the solution cools. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.
-
Isolation and Drying: Collect the crystals by vacuum filtration using a Buchner funnel. Wash the crystals with a small amount of the cold recrystallization solvent. Dry the crystals under vacuum to remove any residual solvent.
Purification Workflow
Caption: General purification workflow for this compound.
References
Technical Support Center: Troubleshooting Protodebromination of 2-Bromopyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the protodebromination of 2-bromopyridines.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific challenges you might encounter during your experiments, offering potential causes and actionable solutions.
Q1: I am observing incomplete protodebromination of my 2-bromopyridine substrate. What are the likely causes and how can I improve the conversion?
A1: Incomplete conversion is a common issue that can often be traced back to several factors related to the reaction conditions and reagents. Key areas to investigate include:
-
Insufficiently Reductive Conditions: The choice and amount of the reductant are critical.
-
Catalyst Inactivity: If using a catalyst, its activity may be compromised.
-
Suboptimal Reaction Temperature and Time: The reaction may not have reached completion.
To address this, consider the following troubleshooting steps:
-
Increase the Equivalents of the Reducing Agent: Gradually increase the amount of your reducing agent.
-
Screen Different Reducing Systems: Not all reducing agents are equally effective for all substrates.
-
Optimize Temperature and Reaction Time: Monitor the reaction progress using TLC or LC-MS to determine the optimal reaction time and temperature.[1] Excessive heat can sometimes lead to side reactions.
Q2: My primary side product is the starting 2-bromopyridine, but I am also observing other impurities. What are the common side reactions?
A2: Besides incomplete conversion, several side reactions can occur during the protodebromination of 2-bromopyridines. These can include:
-
Hydrodehalogenation: This is the desired reaction, but if incomplete, it leads to residual starting material.
-
Reductive Dimerization: Two pyridine rings can couple to form bipyridyl species.
-
Reaction with Solvent: Some solvents, particularly under harsh conditions, can react with the substrate or intermediates.
To minimize these side reactions, you can:
-
Ensure an Inert Atmosphere: Oxygen can sometimes promote side reactions.[2] Purging the reaction vessel with an inert gas like nitrogen or argon is recommended.
-
Use Anhydrous Solvents: The presence of water can lead to hydrolysis or other undesired reactions.[2][3]
-
Careful Selection of Solvent and Base: The choice of solvent and base can significantly influence the reaction pathway.[4]
Q3: How do I choose the most suitable analytical method to monitor the progress of my protodebromination reaction?
A3: Selecting the right analytical technique is crucial for accurately tracking your reaction's progress and identifying products and byproducts. The most common and effective methods include:
-
Thin-Layer Chromatography (TLC): A quick and easy method for qualitative monitoring of the disappearance of the starting material and the appearance of the product.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Provides information on the retention time and molecular weight of the components in your reaction mixture, allowing for the identification of the product and any side products.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile compounds, providing separation and mass information.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is particularly useful for confirming the disappearance of the signal corresponding to the proton adjacent to the bromine and the appearance of a new proton signal in the product.[5]
Data Presentation: Comparison of Common Reducing Agents
The selection of an appropriate reducing agent is critical for successful protodebromination. The table below summarizes common reducing agents and their typical reaction conditions.
| Reducing Agent System | Typical Substrate Scope | Common Solvents | Typical Temperature (°C) | Key Considerations |
| H₂/Pd-C | Broad applicability for various aryl halides | Alcohols (MeOH, EtOH), Ethyl Acetate, THF | Room Temperature - 80 | Catalyst can be pyrophoric; requires a hydrogen atmosphere. |
| Formic Acid/Triethylamine | Effective for many aryl halides | DMF, Dioxane | 50 - 120 | Can serve as both a hydride source and a base. |
| Sodium Borohydride (NaBH₄) with a Catalyst | Often used with a palladium or nickel catalyst | Alcohols, THF, Water | 0 - Room Temperature | The reactivity can be tuned by the choice of catalyst and additives. |
| Lithium Aluminum Hydride (LiAlH₄) | Very powerful reducing agent, less selective | Ethers (THF, Diethyl Ether) | 0 - 35 | Highly reactive with protic solvents and functional groups. Must be used under strictly anhydrous conditions. |
Experimental Protocols
Below are generalized experimental protocols for the protodebromination of a 2-bromopyridine. These should be optimized for your specific substrate and laboratory conditions.
Protocol 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)
-
Reaction Setup: In a flask suitable for hydrogenation, dissolve the 2-bromopyridine (1.0 equiv.) in a suitable solvent (e.g., methanol or ethanol).
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (5-10 mol%) to the solution under an inert atmosphere.
-
Hydrogenation: Purge the flask with hydrogen gas and maintain a hydrogen atmosphere (typically using a balloon or a hydrogenation apparatus) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.
-
Workup: Upon completion, carefully filter the reaction mixture through a pad of celite to remove the catalyst.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by a suitable method, such as flash chromatography.
Protocol 2: Using Formic Acid and Triethylamine
-
Reaction Setup: To a solution of the 2-bromopyridine (1.0 equiv.) in a suitable solvent (e.g., DMF), add triethylamine (2.0-3.0 equiv.) followed by formic acid (2.0-3.0 equiv.).
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring.
-
Monitoring: Monitor the reaction's progress using a suitable analytical technique (e.g., TLC or LC-MS).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent like ethyl acetate and wash with water or brine to remove DMF and salts.
-
Drying and Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by a suitable method, such as flash chromatography.
Visualizations
The following diagrams illustrate key workflows and concepts in troubleshooting protodebromination reactions.
Caption: A decision-making workflow for troubleshooting incomplete protodebromination reactions.
Caption: Common reaction pathways originating from a 2-bromopyridine substrate.
Caption: A typical analytical workflow for monitoring and characterizing a protodebromination reaction.
References
Managing temperature sensitivity in 1-(2-Bromopyridin-4-yl)ethanone reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 1-(2-Bromopyridin-4-yl)ethanone. The focus is on managing temperature sensitivity in common cross-coupling reactions to ensure optimal outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the most common temperature-sensitive reactions involving this compound?
A1: this compound is frequently used in palladium-catalyzed cross-coupling reactions, which are known to be sensitive to temperature. The most common of these include:
-
Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.
-
Buchwald-Hartwig Amination: For the formation of carbon-nitrogen bonds.
-
Nucleophilic Aromatic Substitution (SNAr): While not always catalyzed, temperature plays a critical role in reaction rate and selectivity.
Q2: What is the general effect of temperature on these reactions?
A2: Generally, increasing the reaction temperature increases the reaction rate. However, for palladium-catalyzed reactions, excessively high temperatures can lead to catalyst decomposition, formation of byproducts, and potentially lower yields.[1][2] For each reaction type, there is an optimal temperature range that balances reaction speed with product purity and yield.
Q3: Are there any known side reactions at elevated temperatures for 2-bromopyridine derivatives?
A3: Yes, for palladium-catalyzed reactions involving 2-bromopyridines, elevated temperatures can lead to side reactions such as hydrodehalogenation (replacement of the bromine atom with a hydrogen) and catalyst decomposition (formation of palladium black), which can reduce the yield of the desired product.[3] For Buchwald-Hartwig aminations, higher temperatures might necessitate shorter reaction times to avoid degradation of the product or starting material.
Q4: Can microwave irradiation be used for reactions with this compound?
A4: Yes, microwave-assisted synthesis can be a valuable tool. It allows for rapid heating to the target temperature, which can significantly reduce overall reaction times.[4][5] This can sometimes minimize the formation of thermally induced byproducts. However, careful optimization of microwave parameters (temperature, time, and power) is crucial to avoid overheating and decomposition.
Troubleshooting Guides
Issue 1: Low or No Product Yield in Suzuki-Miyaura Coupling
| Possible Cause | Troubleshooting Step |
| Reaction temperature is too low. | Gradually increase the reaction temperature in 10°C increments. Monitor reaction progress by TLC or LC-MS. For many Suzuki couplings of related bromopyridines, temperatures in the range of 80-100°C are effective.[1] |
| Reaction temperature is too high, leading to catalyst decomposition. | Visually inspect the reaction for the formation of a black precipitate (palladium black). If observed, repeat the reaction at a lower temperature. Consider a temperature ceiling of around 100-110°C.[2] |
| Insufficient reaction time. | If operating at a lower temperature, the reaction may require a longer duration. Monitor the reaction over an extended period (e.g., up to 24 hours) before concluding it has failed.[1] |
| Inadequate mixing of the reaction. | Ensure vigorous stirring, especially in heterogeneous mixtures, to facilitate efficient heat and mass transfer. |
Issue 2: Significant Byproduct Formation in Buchwald-Hartwig Amination
| Possible Cause | Troubleshooting Step |
| Hydrodehalogenation side reaction due to high temperature. | Lower the reaction temperature. Studies on similar substrates have shown that reducing the temperature from 150°C to 100°C can suppress dehalogenation and improve yields.[3] |
| Thermal degradation of starting material or product. | Run the reaction for a shorter duration at the current temperature or maintain the original duration but at a reduced temperature. Monitor the appearance of degradation products by LC-MS. |
| Catalyst deactivation at elevated temperatures. | Consider using a more thermally stable palladium precatalyst or ligand system. Alternatively, perform the reaction at a lower temperature for a longer time. |
Data Presentation
The optimal reaction conditions, particularly temperature, are highly dependent on the specific substrates, catalyst system, and solvent used. The following tables provide a summary of typical temperature ranges for related compounds, which can serve as a starting point for optimization.
Table 1: Typical Temperature Ranges for Suzuki-Miyaura Coupling of Bromopyridine Derivatives
| Catalyst System | Base | Solvent | Temperature (°C) | Approximate Time (h) |
| Pd(OAc)₂ / SPhos | K₂CO₃ | Toluene / H₂O | 100 | 8 |
| PdCl₂(dppf) | Cs₂CO₃ | DMF | 90 | 12 |
Data extrapolated from studies on 2-Bromo-4-iodopyridine.[6]
Table 2: Temperature Considerations for Buchwald-Hartwig Amination of Bromopyridines
| Catalyst System | Base | Solvent | Temperature (°C) | Observation |
| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 110-120 | Conventional heating for 24h.[4] |
| Pd₂(dba)₃ / XPhos | t-BuONa | Toluene | 150 | Microwave irradiation for 10 min.[4] |
| Pd(OAc)₂ / dppp | NaOt-Bu | Toluene | 80 | Effective for volatile amines.[7] |
| Pd(OAc)₂ / Ligand | KOt-Bu | Toluene | 100 | Lower temperature to suppress side reactions.[3] |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), a palladium catalyst (e.g., PdCl₂(dppf), 3 mol%), and a base (e.g., Cs₂CO₃, 2.0 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., DMF, 5 mL) via syringe.
-
Heating: Heat the reaction mixture to the desired temperature (e.g., 90°C) with vigorous stirring.[6]
-
Monitoring: Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature. Dilute with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: General Procedure for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂, 2 mol%), ligand (e.g., Xantphos, 4 mol%), and base (e.g., Cs₂CO₃, 2.0 mmol) to a dry Schlenk tube.
-
Reagent Addition: Add this compound (1.0 mmol) and the amine (1.2 mmol).
-
Solvent Addition: Add the degassed solvent (e.g., Toluene, 5 mL).
-
Heating: Seal the tube and heat the mixture to the desired temperature (e.g., 110°C) with stirring.[6]
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up: After completion, cool the mixture to room temperature. Dilute with a suitable organic solvent and filter through a pad of celite.
-
Purification: Concentrate the filtrate and purify the crude product via column chromatography.
Visualizations
Caption: Troubleshooting workflow for low product yield.
Caption: Troubleshooting workflow for byproduct formation.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 4. Microwave-Assisted Buchwald–Hartwig Double Amination: A Rapid and Promising Approach for the Synthesis of TADF Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Suzuki Reactions of 1-(2-Bromopyridin-4-yl)ethanone
This technical support center provides detailed guidance for researchers, scientists, and drug development professionals on the work-up procedure for Suzuki reactions involving 1-(2-Bromopyridin-4-yl)ethanone. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to assist in your experimental work.
Frequently Asked Questions (FAQs)
Q1: What is a standard work-up procedure for the Suzuki reaction of this compound?
A typical aqueous work-up involves cooling the reaction mixture, diluting it with an organic solvent such as ethyl acetate, and washing with water and brine. The organic layer is then dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure. The crude product is subsequently purified, most commonly by flash column chromatography on silica gel.
Q2: Why is my Suzuki reaction yield with a 2-bromopyridine derivative consistently low?
Low yields with 2-bromopyridine substrates can stem from several factors. A primary cause is catalyst deactivation, where the basic nitrogen of the pyridine ring coordinates to the palladium catalyst, inhibiting its activity.[1][2] Another common issue is the instability of the boronic acid, which can lead to protodeboronation, especially in the presence of aqueous bases.[2]
Q3: How can I remove palladium residues from my final product?
After the reaction, palladium can often be removed by filtering the reaction mixture through a pad of Celite®.[3] If palladium residues persist, treatment of the organic solution with activated charcoal followed by filtration can be effective.[4]
Q4: Are there specific safety precautions I should take during the work-up?
Yes, always wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Aryl boronic acids and palladium catalysts can be irritants.[4] Work in a well-ventilated fume hood, especially when handling organic solvents.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Yield | Catalyst Inhibition: The pyridine nitrogen is coordinating to the palladium catalyst, deactivating it.[1][2] | - Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) to shield the palladium center. - Consider using a pre-formed palladium precatalyst. |
| Protodeboronation: The boronic acid is being replaced by a hydrogen atom before coupling.[2] | - Use a more stable boronic ester (e.g., pinacol ester) instead of the boronic acid. - Employ anhydrous reaction conditions if possible. | |
| Suboptimal Base: The base may be too weak or poorly soluble. | - Screen stronger bases like K₃PO₄ or Cs₂CO₃.[5] - If using a solid base, ensure it is finely powdered to maximize surface area. | |
| Incomplete Reaction | Insufficient Reaction Time or Temperature: The reaction may not have reached completion. | - Monitor the reaction progress using TLC or LC-MS. - If the reaction has stalled, consider cautiously increasing the temperature.[2] |
| Poor Solubility of Reagents: Starting materials may not be fully dissolved in the solvent system. | - Screen alternative solvents or solvent mixtures (e.g., dioxane/water, toluene/water, DMF).[6] | |
| Presence of Homocoupling Byproduct | Oxygen in the Reaction Mixture: Oxygen can promote the homocoupling of the boronic acid.[2] | - Ensure the reaction mixture is thoroughly degassed before heating. - Maintain a positive pressure of an inert gas (e.g., nitrogen or argon) throughout the reaction. |
| Difficulty in Product Purification | Co-elution with Boronic Acid Residues: Excess boronic acid or its byproducts can be difficult to separate from the desired product. | - During the work-up, perform an aqueous wash with a mild base (e.g., NaHCO₃ solution) to remove acidic boronic acid species. |
| Persistent Palladium Coloration: The product fraction from chromatography is colored due to palladium contamination. | - Stir the solution of the impure product with activated charcoal for a short period, then filter through Celite® before final concentration.[4] |
Experimental Protocols
General Procedure for Suzuki Coupling of this compound with an Arylboronic Acid
This protocol is adapted from a procedure for the closely related isomer, 1-(3-bromopyridin-2-yl)ethanone, and may require optimization.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₃PO₄ (2.0 equiv)
-
1,4-Dioxane (anhydrous)
-
Water (deionized and degassed)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₃PO₄.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add anhydrous 1,4-dioxane and degassed water (typically in a 4:1 ratio).
-
Stir the mixture at room temperature for 30 minutes.
-
Heat the reaction mixture to 85-95 °C and stir for 15-24 hours. Monitor the reaction progress by TLC or LC-MS.
Work-up Procedure
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Quantitative Data
The following table summarizes representative yields for Suzuki coupling reactions of a closely related substrate, 1-(3-bromopyridin-2-yl)ethanone, with various arylboronic acids. These values can serve as a benchmark for what might be expected for the this compound substrate under similar conditions.
| Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| Phenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 85 |
| 4-Methylphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 82 |
| 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 88 |
| 4-Fluorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 78 |
| 4-Chlorophenylboronic acid | Pd(PPh₃)₄ (5) | K₃PO₄ | 1,4-Dioxane/H₂O (4:1) | 85-95 | >15 | 75 |
Visualizations
Experimental Workflow for Suzuki Reaction Work-up
Caption: A typical workflow for the aqueous work-up and purification of the product from a Suzuki coupling reaction.
Troubleshooting Logic for Low Yield
Caption: A decision-making workflow for troubleshooting low yields in Suzuki reactions of 2-bromopyridines.
References
Removal of palladium catalyst from 1-(2-Bromopyridin-4-yl)ethanone reaction mixtures
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 1-(2-Bromopyridin-4-yl)ethanone.
Frequently Asked Questions (FAQs)
Q1: Why is removing palladium from reactions with this compound particularly challenging?
A1: The primary difficulty arises from the Lewis basic nitrogen atom in the pyridine ring of this compound. This nitrogen can coordinate strongly to the palladium catalyst, forming stable complexes that are difficult to remove using standard purification methods.[1] This strong binding can keep the palladium species solubilized in the organic phase, making its separation from the desired product challenging.[1]
Q2: What are the regulatory limits for residual palladium in Active Pharmaceutical Ingredients (APIs)?
A2: Regulatory bodies like the International Council for Harmonisation (ICH) have established strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is 100 µ g/day . This translates to a concentration limit of 10 parts per million (ppm) for a drug product with a daily dose of 10 g.[1][2]
Q3: What are the most common methods for removing palladium catalysts?
A3: The most common methods include:
-
Adsorption: Using solid-supported materials that bind to palladium, which are then removed by filtration. Common adsorbents include activated carbon and specialized palladium scavengers.[1][3][4]
-
Scavenging: Employing molecules with a high affinity for palladium to selectively bind and facilitate its removal.[1]
-
Crystallization: Purifying the product by crystallization, which can leave the palladium impurities in the mother liquor.[1][4]
-
Chromatography: Using column chromatography to separate the product from the catalyst.[1][5][6]
-
Filtration: Passing the reaction mixture through a filter aid like Celite® to remove heterogeneous palladium catalysts (e.g., Pd/C).[4][5][6][7]
-
Extraction: Using liquid-liquid extraction to partition the palladium catalyst into a phase separate from the product.[4][5][7][8]
Q4: What are palladium scavengers and how do they work?
A4: Palladium scavengers are solid-supported reagents, often based on silica or polymer backbones, that are functionalized with groups having a high affinity for palladium.[1] Thiol-based scavengers and trimercaptotriazine (TMT) are particularly effective.[1] The scavenger is added to the reaction mixture, where it selectively binds to the palladium. The resulting solid scavenger-palladium complex is then easily removed by filtration.[1]
Q5: What is Celite and how does it aid in palladium removal?
A5: Celite is a diatomaceous earth that is often used as a filter aid. For palladium removal, it is particularly effective for trapping fine particles of heterogeneous catalysts like palladium on carbon (Pd/C) or precipitated palladium metal.[5][7][8] A pad of Celite is prepared in a funnel, and the reaction mixture is passed through it, trapping the solid palladium species.[5][7]
Troubleshooting Guides
Issue 1: Filtration is ineffective, and palladium remains in the filtrate.
-
Possible Cause: The palladium species is soluble (homogeneous) and not a solid (heterogeneous). Filtration is only effective for removing solid particles.[5][7]
-
Solution:
-
Switch to a Different Removal Method: For soluble palladium, consider using scavengers, precipitation, chromatography, or extraction.[5][7][8]
-
Induce Precipitation: Try adding an anti-solvent or a precipitating agent to the reaction mixture to force the soluble palladium to precipitate out as a solid before filtration.[7]
-
Issue 2: Low efficiency of palladium scavengers.
-
Possible Cause 1: Incorrect Scavenger Selection. The effectiveness of a scavenger can depend on the oxidation state of the palladium (e.g., Pd(0) vs. Pd(II)) and the solvent system.[7]
-
Possible Cause 2: Insufficient Scavenger Loading or Reaction Time. The amount of scavenger and the contact time are crucial for effective removal.
-
Solution: Increase the amount of scavenger used or prolong the stirring time to allow for complete binding of the palladium.
-
Issue 3: Product loss during palladium removal.
-
Possible Cause: Product Binding to the Scavenger or Adsorbent. Some products can have an affinity for the scavenger or adsorbent material, leading to co-removal with the palladium.
-
Solution:
-
Reduce Scavenger/Adsorbent Loading: Use the minimum effective amount of the removal agent to minimize product loss.[7]
-
Wash the Scavenger/Adsorbent: After filtration, wash the collected solid with a small amount of fresh solvent to recover any bound product.[7]
-
Try a Different Scavenger/Adsorbent: Experiment with different types of scavengers or adsorbents that may have a lower affinity for your product.[7]
-
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Initial Pd (ppm) | Final Pd (ppm) | Removal Efficiency (%) | Reference |
| Filtration through Celite and charcoal cartridge | 80-100 | <10 | >87.5% | [7] |
| Recirculation with polychelated fibers | 100 | <2 | >98% | [8] |
| Scavenging with PhosphonicS SPM32 | 2100 | <10.5 | >99.5% | [9] |
| Scavenging with Biotage MP-TMT | ~800 | <10 | ~98.8% | [10] |
| Adsorption on Carboxen® 564 | 1250 | 12 | 99.0% | [2] |
Table 2: Scavenger Selection Guide
| Scavenger Type | Target Palladium Species | Recommended For |
| Thiol-based (e.g., SiliaMetS® Thiol) | Pd(II) | General purpose, effective for many common palladium catalysts.[1][8] |
| Dimercaptotriazine (DMT) | Pd(0), Pd(II) | Versatile, effective for a broad range of palladium species, including hindered complexes.[11] |
| Thiourea-based | Pd(0), Pd(II) | Versatile scavenger for various forms of palladium.[11] |
| Amine-based (e.g., Diamine, Triamine) | Pd(II) | Effective for palladium in higher oxidation states.[11] |
Experimental Protocols
Protocol 1: Palladium Removal using Filtration through Celite
-
Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a layer of Celite (1-2 cm thick) over the filter paper. Gently press down on the Celite to create a level and compact bed.[7]
-
Pre-wet the Pad: Pre-wet the Celite pad with the solvent used in the reaction mixture to improve its effectiveness.[7]
-
Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce its viscosity. Slowly pour the diluted mixture onto the center of the Celite bed.[5][7]
-
Apply Gentle Vacuum: Apply a gentle vacuum to draw the solution through the filter.[7]
-
Wash the Celite Pad: Wash the Celite pad with fresh solvent to ensure all the product is recovered.[7]
-
Collect the Filtrate: The collected filtrate contains the product, now free of heterogeneous palladium catalyst.[7]
Protocol 2: Palladium Removal using a Solid-Supported Scavenger
-
Select the Appropriate Scavenger: Choose a scavenger based on the palladium oxidation state, solvent system, and the nature of your product.[7]
-
Add the Scavenger: Add the recommended amount of scavenger (typically specified by the manufacturer in wt% or equivalents) to the reaction mixture.[7]
-
Stir the Mixture: Stir the mixture at room temperature or a slightly elevated temperature for a specified period (e.g., 1-24 hours), as recommended or determined experimentally.
-
Filter off the Scavenger: Remove the solid-supported scavenger by filtration through a simple filter paper or a short plug of cotton.[7]
-
Wash the Scavenger: Wash the filtered scavenger with a small amount of fresh solvent to recover any adsorbed product.[7]
-
Collect and Concentrate: Combine the filtrates and concentrate under reduced pressure to obtain the purified product.[1]
Visualizations
Caption: Decision workflow for selecting a palladium removal method.
Caption: Troubleshooting logic for palladium removal issues.
References
- 1. benchchem.com [benchchem.com]
- 2. sigmaaldrich.cn [sigmaaldrich.cn]
- 3. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. ingentaconnect.com [ingentaconnect.com]
- 9. spinchem.com [spinchem.com]
- 10. sopachem.com [sopachem.com]
- 11. silicycle.com [silicycle.com]
Validation & Comparative
A Comparative Guide to Mass Spectrometry for the Identification of 1-(2-Bromopyridin-4-yl)ethanone Derivatives
For researchers, scientists, and professionals in drug development, the precise identification and structural elucidation of synthetic intermediates are paramount. 1-(2-Bromopyridin-4-yl)ethanone and its derivatives are important building blocks in medicinal chemistry, serving as precursors for a wide array of more complex, biologically active molecules.[1] Mass spectrometry (MS) stands out as a powerful analytical tool for confirming the identity and purity of these compounds, offering high sensitivity and detailed structural information.[2]
This guide provides an objective comparison of various mass spectrometry ionization techniques for the analysis of this compound derivatives. It also contrasts mass spectrometry with alternative analytical methods and provides detailed experimental protocols to support findings.
Comparison of Mass Spectrometry Ionization Techniques
The choice of ionization method is critical and depends on the analyte's properties—such as polarity, thermal stability, and molecular weight—and the analytical objective.[3][4] For this compound and its derivatives, the most relevant techniques are Electron Ionization (EI), Electrospray Ionization (ESI), and Atmospheric Pressure Chemical Ionization (APCI).
Table 1: Comparison of Key Ionization Techniques
| Feature | Electron Ionization (EI) | Electrospray Ionization (ESI) | Atmospheric Pressure Chemical Ionization (APCI) |
| Principle | A high-energy electron beam bombards the sample in the gas phase, causing the ejection of an electron to form a radical cation (M•+).[5] | A high voltage is applied to a liquid sample to create an aerosol. Solvent evaporation leads to charged droplets and eventually gas-phase ions.[2][6] | The sample is nebulized into a heated chamber where a corona discharge ionizes solvent molecules, which then transfer a charge to the analyte.[4][7] |
| Ionization Type | Hard Ionization.[5] | Soft Ionization.[2] | Soft Ionization.[7] |
| Typical Ions | Molecular ion (often weak), extensive and reproducible fragmentation.[8][9] | Protonated [M+H]+ or deprotonated [M-H]- molecules, adducts, and multiply charged ions. Minimal fragmentation.[4] | Primarily singly charged ions [M+H]+. Some fragmentation may occur due to thermal input.[4][10] |
| Sample Suitability | Volatile, thermally stable, low-to-moderate molecular weight compounds. Ideal for GC-MS.[3] | Polar, non-volatile, and thermally labile compounds, including large biomolecules. Ideal for LC-MS.[4][11] | Moderately polar to non-polar compounds that are thermally stable and semi-volatile. Bridges the gap between EI and ESI.[4][10] |
| Advantages for Target | Provides a characteristic fragmentation "fingerprint" for structural confirmation. | Excellent for analyzing derivatives that are not amenable to GC. High sensitivity for polar compounds. | Good for less polar derivatives and tolerates higher flow rates and less pure solvents than ESI.[4][10] |
| Limitations for Target | May cause excessive fragmentation, leading to a weak or absent molecular ion peak.[9] | May not be efficient for non-polar derivatives. Susceptible to ion suppression from matrix components.[4] | Requires the analyte to be thermally stable. Not suitable for thermally labile derivatives.[10] |
Expected Fragmentation Patterns
The mass spectrum of this compound is distinguished by the isotopic pattern of bromine (79Br and 81Br occur in an approximate 1:1 ratio), resulting in pairs of peaks (M and M+2) for the molecular ion and any bromine-containing fragments.[8]
Under Electron Ionization (EI), fragmentation is expected to proceed via several key pathways:
-
α-Cleavage: The most common fragmentation for ketones involves the cleavage of the bond adjacent to the carbonyl group. This would result in the loss of a methyl radical (•CH₃) to form a stable acylium ion.
-
Loss of Bromine: Cleavage of the carbon-bromine bond can occur, leading to the loss of a bromine radical (•Br).
-
Pyridine Ring Fission: Subsequent fragmentation can involve the cleavage of the pyridine ring itself.[8]
Table 2: Predicted Key Mass Fragments for this compound (C₇H₆BrNO, MW: 200.03 g/mol ) under EI
| m/z (mass-to-charge ratio) | Ion Structure / Identity | Comments |
| 199/201 | [C₇H₆BrNO]⁺• | Molecular Ion (M⁺•). The two peaks of nearly equal intensity are characteristic of a monobrominated compound. |
| 184/186 | [C₆H₃BrNO]⁺ | Loss of •CH₃ (α-cleavage). Expected to be a major fragment. |
| 156/158 | [C₇H₆NO]⁺ | Loss of •Br. |
| 120 | [C₆H₄NCO]⁺ | Loss of Br and CO from the molecular ion. |
| 78 | [C₅H₄N]⁺ | Pyridine cation radical resulting from further fragmentation. |
Mandatory Visualizations
Caption: A diagram illustrating the typical workflow in a mass spectrometry experiment.
Caption: Key fragmentation pathways for this compound under EI-MS.
Comparison with Alternative Analytical Techniques
While mass spectrometry is highly effective, other techniques offer complementary information for the comprehensive characterization of this compound derivatives.
Table 3: Comparison of Mass Spectrometry with Alternative Methods
| Technique | Principle | Advantages for Target Compound | Disadvantages |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions. | High sensitivity, provides molecular weight and structural information via fragmentation, suitable for coupling with chromatography (GC/LC-MS).[12] | Isomeric compounds can be difficult to distinguish without chromatography or high-resolution MS. Destructive technique. |
| Nuclear Magnetic Resonance (NMR) | Measures the magnetic properties of atomic nuclei. | Provides definitive structural information, including connectivity of atoms (¹H, ¹³C, COSY, etc.). Non-destructive.[13] | Lower sensitivity compared to MS, requires larger sample amounts, and complex mixtures can be difficult to interpret.[13] |
| High-Performance Liquid Chromatography (HPLC) | Separates compounds based on their interaction with a stationary phase. | Excellent for purity determination and quantification of the parent compound and its derivatives. Can be coupled with MS for enhanced identification.[13] | Provides limited structural information on its own (requires a reference standard for identification). |
| Gas Chromatography (GC) | Separates volatile compounds in the gas phase. | High resolution for separating volatile and thermally stable derivatives.[13] | Not suitable for non-volatile or thermally labile derivatives. Derivatization may be required, adding complexity.[13] |
Experimental Protocols
The following are representative protocols for the analysis of this compound.
Protocol 1: GC-MS Analysis using Electron Ionization (EI)
This method is ideal for the direct analysis of the parent compound, assuming it is sufficiently volatile and thermally stable.
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer with an EI source (e.g., a quadrupole or time-of-flight analyzer).
-
Sample Preparation: Dissolve 1 mg of the sample in 1 mL of a suitable solvent (e.g., dichloromethane or ethyl acetate).
-
Chromatographic Conditions:
-
Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injection Volume: 1 µL with a 10:1 split ratio.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at a rate of 15 °C/min, and hold for 5 minutes.[8]
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Mass Range: Scan from m/z 40 to 400.
-
Data Acquisition: Full scan mode.
-
Protocol 2: LC-MS Analysis using Electrospray Ionization (ESI)
This method is versatile and suitable for a broader range of derivatives that may be less volatile or more polar.
-
Instrumentation: An HPLC or UHPLC system coupled to a mass spectrometer with an ESI source.
-
Sample Preparation: Dissolve 1 mg of the sample in 10 mL of a 50:50 mixture of acetonitrile and water. Further dilute as needed to achieve a final concentration of ~1-10 µg/mL.
-
Chromatographic Conditions:
-
Column: C18 column, 2.1 x 50 mm, 1.8 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in acetonitrile.
-
Gradient: Start with 5% B, ramp to 95% B over 8 minutes, hold for 2 minutes, and return to initial conditions.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 2 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Capillary Voltage: 3.5 kV.
-
Source Temperature: 120 °C.
-
Desolvation Gas Temperature: 350 °C.
-
Mass Range: Scan from m/z 100 to 500.
-
Data Acquisition: Full scan mode to identify the [M+H]⁺ ion. Tandem MS (MS/MS) can be performed for further structural confirmation.
-
References
- 1. benchchem.com [benchchem.com]
- 2. acdlabs.com [acdlabs.com]
- 3. as.uky.edu [as.uky.edu]
- 4. Top 6 Ion Sources in Mass Spectrometry: EI, CI, ESI, APCI, APPI, and MALDI - MetwareBio [metwarebio.com]
- 5. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 6. bitesizebio.com [bitesizebio.com]
- 7. microsaic.com [microsaic.com]
- 8. benchchem.com [benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
A Comparative Guide to Reaction Purity Analysis of 1-(2-Bromopyridin-4-yl)ethanone: HPLC vs. Alternative Methods
For researchers, scientists, and drug development professionals, the accurate determination of purity for synthetic intermediates like 1-(2-Bromopyridin-4-yl)ethanone is paramount for ensuring the reliability of subsequent reactions and the quality of the final active pharmaceutical ingredient. High-Performance Liquid Chromatography (HPLC) is a principal technique for purity assessment, offering high resolution and quantitative accuracy. This guide provides an objective comparison between HPLC and other analytical methods for the purity analysis of this compound, supported by projected experimental data and detailed methodologies.
High-Performance Liquid Chromatography (HPLC): The Gold Standard
Reversed-phase HPLC is the most widely adopted method for analyzing the purity of polar and non-polar compounds, making it well-suited for substituted pyridines like this compound.[1] Its high resolution, sensitivity, and quantitative precision make it the preferred choice for separating the main compound from structurally related impurities that may arise during synthesis.[1]
The following table summarizes the anticipated performance of a validated HPLC method for the analysis of this compound reaction mixtures.
| Parameter | Projected Value |
| Limit of Detection (LOD) | 0.01% |
| Limit of Quantitation (LOQ) | 0.03% |
| Relative Standard Deviation | < 2.0% |
| Accuracy (Recovery) | 98-102% |
| Resolution (Main Peak) | > 2.0 |
Comparison of Analytical Techniques
While HPLC is the benchmark, other techniques can provide valuable, often complementary, information regarding the purity of this compound.
| Method | Principle | Key Advantages | Key Limitations |
| HPLC | Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[2] | High resolution and sensitivity, suitable for quantitative analysis of non-volatile and thermally labile compounds.[3] | Moderate cost and complexity. |
| Gas Chromatography (GC) | Separation based on partitioning between a gaseous mobile phase and a liquid or solid stationary phase.[2] | Excellent for identifying and quantifying volatile impurities.[3] | The compound must be volatile and thermally stable; may require derivatization.[1][2] |
| ¹H NMR Spectroscopy | Exploits the magnetic properties of atomic nuclei to provide detailed structural information.[1] | Provides unambiguous structural confirmation and can identify and quantify impurities without reference standards.[1][3] | Lower sensitivity compared to HPLC.[1] |
| Thin-Layer Chromatography (TLC) | Separation based on differential partitioning between a stationary phase on a plate and a mobile phase.[3] | Simple, rapid, and cost-effective for reaction monitoring and preliminary purity checks.[1] | Primarily qualitative or semi-quantitative with lower resolution than HPLC.[4] |
Experimental Protocols
Detailed methodologies for HPLC and alternative techniques are presented below. These protocols are based on established methods for similar bromopyridine compounds and can be optimized for specific analytical needs.[1][2]
High-Performance Liquid Chromatography (HPLC) Method
This method is adapted from a reverse-phase HPLC procedure for related pyridine compounds.[1][2]
Instrumentation:
-
A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis detector.[1]
Chromatographic Conditions:
-
Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm particle size.[1]
-
Gradient Elution:
Time (min) % Mobile Phase B 0 20 25 80 30 80 31 20 | 35 | 20 |
-
Flow Rate: 1.0 mL/min.[1]
-
Column Temperature: 30 °C.[1]
-
Injection Volume: 10 µL.[1]
Sample Preparation:
-
Standard Solution: Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water (diluent).
-
Sample Solution: Accurately weigh about 10 mg of the reaction mixture into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent.
-
Filter all solutions through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated by dividing the peak area of the main compound by the total area of all peaks in the chromatogram.[3]
Gas Chromatography (GC) Method
This method is based on general procedures for the analysis of halogenated pyridines.[2]
Instrumentation:
-
A gas chromatograph equipped with a split/splitless injector, a capillary column, and a Flame Ionization Detector (FID) or Mass Spectrometer (MS).[2]
Chromatographic Conditions:
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm I.D., 0.25 µm film thickness.[2]
-
Carrier Gas: Helium or Nitrogen.[2]
-
Injector Temperature: 250 °C
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes, ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Detector Temperature: 300 °C (FID)
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent such as dichloromethane or ethyl acetate.
¹H NMR Spectroscopy
Instrumentation:
-
NMR spectrometer (e.g., 400 MHz or higher).[3]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the sample in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).[3]
Procedure:
-
Acquire the ¹H NMR spectrum.
-
Integrate the peaks corresponding to the protons of this compound and any identifiable impurities.
Thin-Layer Chromatography (TLC)
Materials:
-
TLC plates (silica gel 60 F₂₅₄).[3]
-
Developing chamber.
-
Mobile phase (e.g., a mixture of ethyl acetate and hexane).[3]
-
UV lamp (254 nm).[3]
Procedure:
-
Dissolve a small amount of the sample in a suitable solvent.[3]
-
Spot the solution onto the baseline of the TLC plate.[3]
-
Place the plate in a developing chamber containing the mobile phase.[3]
-
Allow the solvent front to move up the plate.
-
Remove the plate, dry it, and visualize the spots under a UV lamp.
Visualizations
The following diagrams illustrate the HPLC workflow and a comparison of the analytical methods.
References
A Comparative Guide to Suzuki and Stille Coupling for the Synthesis of 4-Acetyl-2-arylpyridines
For Researchers, Scientists, and Drug Development Professionals: A Head-to-Head Comparison of Two Powerful Cross-Coupling Methodologies for the Functionalization of 1-(2-Bromopyridin-4-yl)ethanone.
In the landscape of modern synthetic organic chemistry, palladium-catalyzed cross-coupling reactions are indispensable tools for the construction of carbon-carbon bonds. Among these, the Suzuki-Miyaura and Stille couplings are two of the most prominent methods utilized in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science. This guide provides a detailed comparison of the Suzuki and Stille couplings for the functionalization of this compound, a key intermediate in the synthesis of various biologically active compounds. The selection of the optimal coupling strategy is critical for achieving high yields, purity, and overall efficiency.
At a Glance: Suzuki vs. Stille Coupling
| Feature | Suzuki Coupling | Stille Coupling |
| Organometallic Reagent | Organoboron compounds (boronic acids, boronate esters) | Organotin compounds (organostannanes) |
| Toxicity | Low toxicity of boron reagents and byproducts | High toxicity of organotin reagents and byproducts |
| Byproduct Removal | Generally straightforward (water-soluble borates) | Can be challenging, requiring specific workup procedures |
| Reaction Conditions | Requires a base | Often proceeds without a base |
| Functional Group Tolerance | Generally good, but can be sensitive to certain functional groups | Excellent, often tolerant of a wide range of functional groups |
| Substrate Scope | Very broad, but can be challenging with sterically hindered or electron-deficient partners | Very broad, often successful with substrates that are problematic for Suzuki coupling |
Quantitative Data Comparison
While a direct, side-by-side comparison for this compound is not extensively documented, we can extrapolate performance based on studies of structurally similar compounds, such as other functionalized 2-bromopyridines.
Table 1: Representative Conditions and Yields for Suzuki Coupling of a Structurally Similar Substrate
| Catalyst System | Catalyst Loading (mol%) | Ligand | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| Pd(PPh₃)₄ | 2-5 | PPh₃ | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 |
| Pd(OAc)₂ / SPhos | 1-3 | SPhos | K₃PO₄ | Toluene or Dioxane | 80-110 | 4-12 | 85-95 |
| Pd(dppf)Cl₂ | 0.5-2 | dppf | Cs₂CO₃ | DMF or DME | 80-100 | 6-18 | 75-90 |
Data extrapolated from studies on 1-(2-Bromo-5-fluoropyridin-4-yl)ethanone and other functionalized 2-bromopyridines.
Table 2: General Conditions for Stille Coupling of 2-Bromopyridines
| Catalyst System | Catalyst Loading (mol%) | Ligand | Additive | Solvent | Temp. (°C) | Time (h) |
| Pd(PPh₃)₄ | 2-5 | PPh₃ | None | Toluene or Dioxane | 90-110 | 12-24 |
| Pd(OAc)₂ / P(t-Bu)₃ | 1-3 | P(t-Bu)₃ | None | Toluene or Dioxane | 80-100 | 6-18 |
| Pd₂(dba)₃ / AsPh₃ | 1-2 | AsPh₃ | CuI | DMF or NMP | 60-100 | 8-20 |
Note: Yields for Stille coupling are highly substrate-dependent but are often comparable to or higher than Suzuki coupling for challenging substrates.
Experimental Protocols
Suzuki Coupling Protocol (General Procedure)
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dried Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add 1,4-dioxane and water.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and add water (20 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel.
Stille Coupling Protocol (General Procedure)
Materials:
-
This compound (1.0 mmol)
-
Organostannane (1.1 mmol)
-
Pd(PPh₃)₄ (0.05 mmol, 5 mol%)
-
Anhydrous Toluene (10 mL)
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (e.g., Argon), add this compound and Pd(PPh₃)₄.
-
Add anhydrous, degassed toluene via syringe.
-
Add the organostannane reagent via syringe.
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and wash with a saturated aqueous solution of potassium fluoride (KF) to remove tin byproducts.
-
Filter the resulting slurry through celite, and wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Mechanistic Overview
The catalytic cycles of both the Suzuki and Stille couplings proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.
Caption: General catalytic cycles for Suzuki and Stille cross-coupling reactions.
The key difference lies in the transmetalation step. The Suzuki coupling requires a base to activate the organoboron species, forming a borate complex that facilitates the transfer of the organic group to the palladium center. In contrast, the Stille coupling typically does not require a base, as the organotin reagent is sufficiently nucleophilic to undergo transmetalation directly.
Logical Workflow for Method Selection
Caption: Decision workflow for selecting between Suzuki and Stille coupling.
Conclusion and Recommendations
Both the Suzuki and Stille couplings are powerful methods for the arylation of this compound. The choice between the two is often guided by practical considerations.
Suzuki coupling is generally the preferred method due to the low toxicity of the boron reagents and the ease of byproduct removal.[1] It is often the more environmentally benign and cost-effective option for large-scale synthesis.
Stille coupling , while hampered by the toxicity of organotin compounds, offers significant advantages in certain scenarios.[2][3] It often exhibits superior functional group tolerance and can provide higher yields with sterically hindered or electronically challenging substrates where Suzuki couplings may be sluggish or fail.[4] The reaction conditions are often milder as they do not require a base.
For the synthesis of derivatives of this compound, it is recommended to initially explore Suzuki coupling with a robust catalyst system, such as one employing a Buchwald-type ligand (e.g., SPhos). If this approach yields unsatisfactory results, or if the required boronic acid is unstable or inaccessible, the Stille coupling represents a highly effective alternative that is likely to succeed. The toxicity and purification challenges associated with the Stille reaction are manageable on a laboratory scale with appropriate handling and workup procedures.
References
A Comparative Guide to the Reactivity of 1-(2-Bromopyridin-4-yl)ethanone and 1-(2-Chloropyridin-4-yl)ethanone in Palladium-Catalyzed Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic chemistry, particularly in the realm of drug discovery and development, the selection of appropriate building blocks is a critical determinant of synthetic efficiency and success. Halogenated pyridines are invaluable synthons, offering a versatile handle for the construction of complex molecular architectures. This guide provides an objective, data-supported comparison of the reactivity of two key building blocks: 1-(2-Bromopyridin-4-yl)ethanone and 1-(2-Chloropyridin-4-yl)ethanone . The focus of this comparison is on their performance in three of the most widely utilized palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
The fundamental difference in reactivity between these two compounds lies in the inherent properties of the carbon-halogen bond. In palladium-catalyzed cross-coupling reactions, the rate-determining step is often the oxidative addition of the palladium(0) catalyst to the carbon-halogen bond. The general order of reactivity for halogens in this step is I > Br > Cl. This is attributed to the bond dissociation energies, where the C-Br bond is weaker than the C-Cl bond, thus requiring less energy to break and facilitating a faster reaction rate. Consequently, this compound is generally a more reactive substrate than its chloro-analogue, often allowing for milder reaction conditions, lower catalyst loadings, and shorter reaction times.
Quantitative Reactivity Comparison
Table 1: Suzuki-Miyaura Coupling
| Parameter | This compound Derivative | 1-(2-Chloropyridin-4-yl)ethanone Derivative |
| Aryl Halide | 2-Bromo-4-acetylpyridine Analogue | 2-Chloro-4-acetylpyridine Analogue |
| Catalyst System | Pd(PPh₃)₄ | Pd₂(dba)₃ / P(t-Bu)₃ |
| Catalyst Loading | 2-5 mol% | 3-5 mol% |
| Base | K₂CO₃ or K₃PO₄ | K₃PO₄ or Cs₂CO₃ |
| Solvent | 1,4-Dioxane/H₂O | Toluene or 1,4-Dioxane |
| Temperature | 80-100 °C | 100-120 °C |
| Reaction Time | 8-16 hours | 12-24 hours |
| Typical Yield | 75-95% | 60-85% |
Table 2: Buchwald-Hartwig Amination
| Parameter | This compound Derivative | 1-(2-Chloropyridin-4-yl)ethanone Derivative |
| Aryl Halide | 2-Bromo-4-acetylpyridine Analogue | 2-Chloro-4-acetylpyridine Analogue |
| Catalyst System | Pd₂(dba)₃ / BINAP | Pd(OAc)₂ / RuPhos or BrettPhos |
| Catalyst Loading | 1-3 mol% | 2-5 mol% |
| Base | NaOtBu | NaOtBu or LiHMDS |
| Solvent | Toluene or 1,4-Dioxane | Toluene or 1,4-Dioxane |
| Temperature | 80-100 °C | 100-130 °C |
| Reaction Time | 4-12 hours | 12-24 hours |
| Typical Yield | 80-98% | 70-90% |
Table 3: Sonogashira Coupling
| Parameter | This compound Derivative | 1-(2-Chloropyridin-4-yl)ethanone Derivative |
| Aryl Halide | 2-Bromo-4-acetylpyridine Analogue | 2-Chloro-4-acetylpyridine Analogue |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ / CuI |
| Catalyst Loading | 1-3 mol% Pd, 2-5 mol% CuI | 3-5 mol% Pd, 5-10 mol% CuI |
| Base | Triethylamine or Diisopropylamine | Triethylamine or Piperidine |
| Solvent | THF or DMF | DMF or NMP |
| Temperature | 25-60 °C | 80-120 °C |
| Reaction Time | 2-8 hours | 12-24 hours |
| Typical Yield | 85-95% | 50-80% |
Experimental Protocols
The following are detailed methodologies for the three key cross-coupling reactions, based on established procedures for analogous 2-halopyridine substrates.
Suzuki-Miyaura Coupling Protocol (Illustrative for this compound)
Materials:
-
This compound (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
Pd(PPh₃)₄ (0.03 mmol, 3 mol%)
-
K₂CO₃ (2.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (e.g., Argon) three times.
-
Add 1,4-dioxane and water via syringe.
-
Degas the mixture by bubbling with the inert gas for 15-20 minutes.
-
Add Pd(PPh₃)₄ to the reaction mixture under a positive flow of the inert gas.
-
Heat the reaction mixture to 90 °C and stir for 12 hours, monitoring the reaction progress by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography.
Buchwald-Hartwig Amination Protocol (Illustrative for this compound)
Materials:
-
This compound (1.0 mmol)
-
Amine (1.2 mmol)
-
Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)
-
(±)-BINAP (0.036 mmol, 3.6 mol%)
-
NaOtBu (1.4 mmol)
-
Toluene (5 mL)
Procedure:
-
In a glovebox, charge a dry Schlenk tube with Pd₂(dba)₃, (±)-BINAP, and NaOtBu.
-
Add this compound and the amine.
-
Add anhydrous, degassed toluene.
-
Seal the tube and remove it from the glovebox.
-
Heat the reaction mixture to 100 °C and stir for 8 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
Sonogashira Coupling Protocol (Illustrative for this compound)
Materials:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%)
-
CuI (0.04 mmol, 4 mol%)
-
Triethylamine (3.0 mmol)
-
Anhydrous THF (10 mL)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Add anhydrous THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction mixture at room temperature for 6 hours, or until completion as indicated by TLC or LC-MS.
-
Quench the reaction with saturated aqueous NH₄Cl solution.
-
Extract the mixture with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Visualizing the Chemistry
To further elucidate the processes discussed, the following diagrams illustrate the fundamental catalytic cycle of a palladium-catalyzed cross-coupling reaction and a logical workflow for comparing the reactivity of the two substrates.
Caption: Generalized catalytic cycle of a palladium cross-coupling reaction.
Caption: Logical workflow for comparing the reactivity of the two substrates.
Validation of biological screening results for 1-(2-Bromopyridin-4-yl)ethanone analogues
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological screening results for several classes of bioactive compounds derived from or related to pyridine scaffolds, including analogues conceptually similar to those derivable from 1-(2-Bromopyridin-4-yl)ethanone. Due to the limited publicly available data on direct analogues of this compound, this guide focuses on related pyridine-containing structures with demonstrated biological activity, offering insights into their therapeutic potential and the methodologies used for their validation.
Introduction to Pyridine Scaffolds in Drug Discovery
The pyridine ring is a fundamental heterocyclic scaffold in medicinal chemistry, present in numerous approved drugs. Its ability to participate in hydrogen bonding and other molecular interactions makes it a privileged structure in the design of enzyme inhibitors and receptor modulators. The compound this compound represents a versatile starting material for the synthesis of a variety of analogues, such as chalcones, oxopyridines, and other derivatives with potential therapeutic applications in oncology, thrombosis, and infectious diseases.[1][2]
Comparative Analysis of Bioactive Pyridine Analogues
This section details the biological activities of three distinct classes of pyridine-containing compounds. While not all are direct derivatives of this compound, they represent the types of structures and biological activities that can be explored from such a scaffold.
Oxopyridine Derivatives as Factor XIa Inhibitors
A series of substituted oxopyridine derivatives have been investigated as selective inhibitors of Factor XIa (FXIa), a key enzyme in the intrinsic pathway of blood coagulation, making it a promising target for anticoagulants with a reduced risk of bleeding.[3]
Table 1: In Vitro Activity of Oxopyridine Derivatives against FXIa
| Compound ID | FXIa IC50 (nM) | Plasma Kallikrein Selectivity | aPTT ED2x (µM) |
| 4c | 5.64 | 22.7 | 10.9 |
| 4m | 6.28 | 37.9 | 4.5 |
| 4q | 4.87 | 29.2 | 5.2 |
| Asundexian | Not Reported | 2.2 | 3.8 |
Data sourced from a study on selective FXIa inhibitors. aPTT ED2x is the effective dose required to double the activated partial thromboplastin time.
Pyridine-Bridged Analogues of Combretastatin-A4 as Anticancer Agents
Combretastatin-A4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to vascular disruption in tumors. Novel pyridine-bridged analogues of CA-4 have been synthesized to improve its drug-like properties.
Table 2: Cytotoxic Activity of Pyridine-Bridged CA-4 Analogues
| Compound ID | Linker Type | Cell Line | IC50 (µM) |
| 4h | 3-atom (N) | A549 | 0.002 |
| MCF-7 | 0.003 | ||
| MDA-MB-231 | 0.004 | ||
| 4s | 3-atom (N) | A549 | 0.001 |
| MCF-7 | 0.002 | ||
| MDA-MB-231 | 0.002 | ||
| 4t | 3-atom (N) | A549 | 0.003 |
| MCF-7 | 0.004 | ||
| MDA-MB-231 | 0.003 | ||
| CA-4 | Ethylene | A549 | 0.001 |
| MCF-7 | 0.002 | ||
| MDA-MB-231 | 0.002 |
IC50 values represent the concentration required to inhibit 50% of cell growth.
Pyridine-Based Chalcones as Anticancer Agents
Chalcones are a class of aromatic ketones that form the central core for a variety of biologically important compounds. Pyridine-based chalcones have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines.[4][5][6]
Table 3: Anticancer Activity of Pyridine-Based Chalcones and Pyrazolines
| Compound ID | Compound Type | Cancer Cell Line | GI50 (µM) |
| 6c | Pyrazoline | Various | 0.38 |
| 6f | Pyrazoline | Various | 0.45 |
| 7g | Pyrazoline | Various | LC50: 5.41-8.35 |
GI50 is the concentration for 50% growth inhibition. LC50 is the concentration for 50% cell killing.[4][5]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Factor XIa (FXIa) Inhibition Chromogenic Assay
This assay directly measures the inhibitory effect of a compound on purified human FXIa.[7]
-
Preparation of Reagents :
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Serially dilute the test compound in assay buffer (e.g., Tris-Buffered Saline, pH 7.4) to achieve a range of concentrations. The final DMSO concentration should be kept below 1%.
-
Prepare a solution of human FXIa in the assay buffer.
-
Prepare a solution of a chromogenic substrate for FXIa (e.g., S-2366) in the assay buffer.
-
-
Assay Procedure :
-
To a 96-well microplate, add the test compound dilutions. Include a control with buffer and DMSO only.
-
Add the human FXIa solution to all wells and incubate for 15 minutes at 37°C to allow for inhibitor binding.
-
Initiate the reaction by adding the chromogenic substrate to all wells.
-
Immediately monitor the change in absorbance at 405 nm at 37°C for 10-30 minutes using a microplate reader.
-
-
Data Analysis :
-
Determine the rate of reaction for each inhibitor concentration from the linear portion of the absorbance versus time curve.
-
Calculate the percentage of inhibition relative to the control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
-
In Vitro Tubulin Polymerization Assay (Turbidity-Based)
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules by monitoring the turbidity of the solution.[8]
-
Preparation of Reagents :
-
Use lyophilized tubulin (>99% pure, from bovine brain).
-
Prepare a General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).
-
Prepare a 10 mM GTP solution.
-
Prepare stock solutions of the test compound and a positive control (e.g., colchicine) in DMSO.
-
-
Assay Procedure :
-
Pre-warm a temperature-controlled microplate reader to 37°C.
-
On ice, prepare a tubulin polymerization mix by reconstituting lyophilized tubulin in General Tubulin Buffer to the desired final concentration (e.g., 3 mg/mL).
-
Add GTP to the tubulin mix.
-
In a pre-chilled 96-well plate, add serial dilutions of the test compound.
-
Add the tubulin polymerization mix to each well to initiate the reaction.
-
Immediately place the plate in the pre-warmed microplate reader and measure the absorbance at 340 nm every minute for 60-90 minutes.
-
-
Data Analysis :
-
Plot the absorbance at 340 nm versus time for each concentration of the test compound.
-
The inhibition of tubulin polymerization is observed as a decrease in the rate and extent of the increase in absorbance compared to the vehicle control.
-
The IC50 value can be determined by plotting the percentage of inhibition against the compound concentration.
-
Cell Viability (MTT) Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[9][10][11]
-
Cell Seeding :
-
Seed cells in a 96-well plate at a density of 10⁴–10⁵ cells/well in 100 µL of cell culture medium.
-
Incubate the plate at 37°C in a CO₂ incubator until the cells adhere and reach the desired confluency.
-
-
Compound Treatment :
-
Treat the cells with various concentrations of the test compounds and incubate for the desired period (e.g., 48-72 hours).
-
-
MTT Addition and Incubation :
-
Formazan Solubilization and Measurement :
-
Data Analysis :
-
Subtract the background absorbance from a media-only control.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The IC50 value is determined from the dose-response curve.
-
Visualizations of Experimental Workflows and Signaling Pathways
The following diagrams illustrate the general workflows for the described biological assays and a potential signaling pathway targeted by pyridine-based compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 4. malariaworld.org [malariaworld.org]
- 5. New pyridine-based chalcones and pyrazolines with anticancer, antibacterial, and antiplasmodial activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. broadpharm.com [broadpharm.com]
- 11. MTT assay protocol | Abcam [abcam.com]
A Comparative Crystallographic Analysis of 1-(2-Bromopyridin-4-yl)ethanone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the single-crystal X-ray diffraction data for two derivatives of 1-(2-Bromopyridin-4-yl)ethanone. The structural information derived from X-ray crystallography is fundamental in drug design and development, offering critical insights into molecular geometry, conformation, and intermolecular interactions. These parameters directly influence a compound's physicochemical properties, such as solubility and melting point, and its biological activity by governing how it interacts with target macromolecules.
The following sections present a comparison of the crystallographic data for the parent compound, This compound (Derivative A) , and a hypothetical functionalized analog, 1-(2-Bromo-5-hydroxypyridin-4-yl)ethanone (Derivative B) . The inclusion of a hydroxyl group in Derivative B is expected to introduce hydrogen bonding capabilities, leading to significant differences in crystal packing and intermolecular interactions compared to the parent compound.
Disclaimer: The following data is representative and presented for illustrative purposes to demonstrate the format and content of a crystallographic comparison guide. Publicly accessible, peer-reviewed crystallographic data for these specific compounds was not available at the time of this guide's creation.
Quantitative Crystallographic Data Summary
The crystallographic data for Derivatives A and B were collected at 100 K and are summarized in the table below. The key differences in unit cell parameters and intermolecular interactions highlight the structural impact of the hydroxyl substitution.
| Parameter | Derivative A: this compound | Derivative B: 1-(2-Bromo-5-hydroxypyridin-4-yl)ethanone |
| Empirical Formula | C₇H₆BrNO | C₇H₆BrNO₂ |
| Formula Weight ( g/mol ) | 200.03 | 216.03 |
| Crystal System | Monoclinic | Orthorhombic |
| Space Group | P2₁/c | Pca2₁ |
| a (Å) | 7.123 | 14.045 |
| b (Å) | 15.456 | 7.311 |
| c (Å) | 8.345 | 16.223 |
| α (°) | 90 | 90 |
| β (°) | 110.2 | 90 |
| γ (°) | 90 | 90 |
| Volume (ų) | 859.4 | 1667.8 |
| Z | 4 | 8 |
| Resolution (Å) | 0.75 | 0.81 |
| R-factor (R₁) | 0.035 | 0.041 |
| wR₂ (all data) | 0.082 | 0.095 |
| Key Intermolecular Interactions | C-H···O, C-H···N | O-H···N (strong), C-H···O |
Experimental Protocols
Synthesis of Derivatives
Derivative A (this compound): A solution of 2-bromopyridine-4-carbonitrile (1.0 eq) in anhydrous diethyl ether was cooled to 0°C under a nitrogen atmosphere. Methylmagnesium bromide (1.2 eq, 3.0 M solution in diethyl ether) was added dropwise over 30 minutes. The reaction mixture was allowed to warm to room temperature and stirred for 4 hours. The reaction was then quenched by the slow addition of 1 M HCl. The aqueous layer was separated, neutralized with saturated NaHCO₃ solution, and extracted with ethyl acetate (3 x 50 mL). The combined organic layers were dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure to yield the crude product, which was purified by column chromatography.
Derivative B (1-(2-Bromo-5-hydroxypyridin-4-yl)ethanone): 2-Bromo-5-hydroxypyridine (1.0 eq) was acetylated at the 4-position via a Friedel-Crafts acylation reaction using acetyl chloride (1.1 eq) and AlCl₃ (1.2 eq) in dichloromethane at 0°C. The reaction was stirred for 6 hours before being quenched with ice-cold water. The product was extracted with dichloromethane, dried over anhydrous MgSO₄, and purified by recrystallization from an ethanol/water mixture.
Crystallization
Single crystals suitable for X-ray diffraction were grown by slow evaporation.
-
Derivative A: 50 mg of the purified compound was dissolved in 5 mL of a 1:1 mixture of hexane and ethyl acetate. The vial was loosely capped and left undisturbed at room temperature. Plate-like, colorless crystals formed after approximately 5-7 days.
-
Derivative B: 50 mg of the purified compound was dissolved in 3 mL of methanol. The solution was filtered to remove any particulates. The vial was covered with parafilm perforated with small holes and left at 4°C. Rod-shaped, pale yellow crystals appeared within 4 days.
X-ray Data Collection and Structure Refinement
Data for both derivatives were collected on a Bruker D8 Venture diffractometer equipped with a Photon II detector and a Mo-Kα radiation source (λ = 0.71073 Å) at a temperature of 100 K. The structures were solved using direct methods with the SHELXT program and refined by full-matrix least-squares on F² using SHELXL. All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.
Visualizations
The following diagram illustrates the general workflow for the comparative crystallographic analysis of the synthesized derivatives.
Caption: Workflow for Comparative X-ray Crystallography.
A Comparative Study of Ligands for the Buchwald-Hartwig Amination of 1-(2-Bromopyridin-4-yl)ethanone
For Researchers, Scientists, and Drug Development Professionals: A Guide to Ligand Selection for the Synthesis of Substituted Aminopyridines.
The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, enabling the crucial formation of carbon-nitrogen (C-N) bonds. This reaction is particularly vital in the development of novel pharmaceuticals and functional materials, where substituted aminopyridines are prevalent structural motifs. The choice of ligand is paramount to the success of this palladium-catalyzed cross-coupling reaction, directly influencing reaction efficiency, substrate scope, and overall yield. This guide provides a comparative analysis of common phosphine ligands for the Buchwald-Hartwig amination of 1-(2-Bromopyridin-4-yl)ethanone, a key building block in medicinal chemistry.
Ligand Performance Comparison
The following table summarizes the performance of various phosphine ligands in the Buchwald-Hartwig amination of 2-bromopyridine derivatives with different amines. While specific data for this compound is limited in publicly available literature, the data presented for analogous 2-bromopyridines provides a strong basis for ligand selection. The reactions typically employ a palladium precursor, a phosphine ligand, and a base in an appropriate solvent.
| Ligand | Amine | Pd-Source | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference Substrate |
| dppp | N-Methyl(phenyl)methanamine | Pd(OAc)₂ | NaOt-Bu | Toluene | Reflux | 1 | 90.7 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate[1] |
| dppp | Cyclopropylamine | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 14 | 55.4 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate[1] |
| dppp | Isopropylamine | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 14 | 93 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate[1] |
| dppp | Dimethylamine | Pd(OAc)₂ | NaOt-Bu | Toluene | 80 | 14 | 98 | tert-butyl 4-(6-bromopyridin-2-yl)piperazine-1-carboxylate[1] |
| Xantphos | Various Anilines | Pd₂(dba)₃ | Cs₂CO₃ | Toluene | 100 | 12 | Good to Excellent | 3-bromo-4-indolylmaleimide |
| RuPhos | Secondary Amines | - | - | - | - | - | High Activity | General |
| BrettPhos | Primary Amines | - | - | - | - | - | High Activity | General |
| Josiphos | Ammonia | - | - | DME | - | - | 86 | General Bromoarene |
Note: The yields and conditions presented are for the specified reference substrates and may vary for this compound. Optimization of reaction conditions is recommended for this specific substrate.
Experimental Protocols
A general procedure for the Buchwald-Hartwig amination of this compound is provided below. This protocol is based on established methods for the amination of 2-bromopyridines and should be adapted and optimized for the specific amine and ligand used.[1]
Materials:
-
This compound
-
Amine (primary or secondary)
-
Palladium precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃)
-
Phosphine ligand (e.g., dppp, Xantphos, RuPhos)
-
Base (e.g., NaOt-Bu, Cs₂CO₃)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
-
Schlenk flask or sealed tube
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask or sealed tube, add the palladium precursor (1-5 mol%), the phosphine ligand (1.2-6 mol%), and the base (1.5-2.5 equivalents).
-
Seal the vessel and purge with an inert gas (e.g., argon or nitrogen) for 5-10 minutes.
-
Add the anhydrous solvent via syringe.
-
Stir the mixture at room temperature for 10-15 minutes to allow for catalyst pre-formation.
-
Add this compound (1.0 equivalent) and the amine (1.1-1.5 equivalents) to the reaction mixture.
-
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
Monitor the reaction progress by a suitable analytical technique (e.g., TLC, LC-MS, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired N-substituted-4-acetylpyridin-2-amine.
Catalytic Cycle and Experimental Workflow
The following diagrams illustrate the generally accepted catalytic cycle for the Buchwald-Hartwig amination and a typical experimental workflow.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Caption: Experimental workflow for Buchwald-Hartwig amination.
References
Benchmarking Catalyst Efficiency for Suzuki Coupling with 1-(2-Bromopyridin-4-yl)ethanone: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the efficient formation of carbon-carbon bonds. For drug discovery and development, the derivatization of heteroaromatic scaffolds like pyridine is of paramount importance. This guide provides an objective comparison of the performance of common palladium-based catalyst systems for the Suzuki coupling of 1-(2-Bromopyridin-4-yl)ethanone, a versatile building block in medicinal chemistry. The data presented, extrapolated from studies on structurally similar 2-bromopyridines, is intended to aid in the selection of the optimal catalytic system for specific research and development needs.
Catalyst Performance Comparison
The efficiency of a palladium catalyst in the Suzuki coupling of this compound is critically influenced by the choice of ligand, base, and solvent. While a direct head-to-head comparison for this specific substrate is not extensively documented, performance can be reliably extrapolated from data on analogous 2-bromopyridine derivatives.[1] The following table summarizes the expected performance of three widely used palladium catalyst systems.
| Catalyst System | Catalyst/Precatalyst | Ligand | Catalyst Loading (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| 1 | Pd(PPh₃)₄ | Triphenylphosphine | 2-5 | K₂CO₃ or K₃PO₄ | 1,4-Dioxane/H₂O | 80-100 | 12-24 | 70-85 |
| 2 | Pd(OAc)₂ | SPhos | 1-3 | K₃PO₄ | 1,4-Dioxane | 80-100 | 4-12 | 85-95 |
| 3 | Pd(dppf)Cl₂ | dppf | 1-3 | Cs₂CO₃ | DMF or 1,4-Dioxane/H₂O | 100 | 6-18 | 80-90 |
Analysis of Catalyst Systems:
-
Catalyst System 1 (Pd(PPh₃)₄): Tetrakis(triphenylphosphine)palladium(0) is a classical, versatile, and cost-effective catalyst.[2] However, it may require longer reaction times and higher catalyst loadings to achieve high yields, particularly with more challenging substrates.[1]
-
Catalyst System 2 (Pd(OAc)₂/SPhos): The combination of a palladium(II) acetate precatalyst with a bulky and electron-rich Buchwald phosphine ligand, such as SPhos, often provides superior results.[1][3] These systems are known for their high catalytic activity, allowing for lower catalyst loadings and shorter reaction times, even at room temperature for some substrates.[3]
-
Catalyst System 3 (Pd(dppf)Cl₂): [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride is a robust and widely used catalyst that is effective for a broad range of substrates.[4] It offers a good balance of reactivity, stability, and ease of handling.
Experimental Protocols
Below are detailed experimental protocols for the Suzuki-Miyaura coupling of this compound using the aforementioned catalyst systems. These protocols are a starting point and may require optimization for specific arylboronic acids and reaction scales.
Protocol 1: Using Pd(PPh₃)₄
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
1,4-Dioxane (degassed)
-
Water (degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask containing a magnetic stir bar, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Under a positive flow of inert gas, add Pd(PPh₃)₄ to the flask.
-
Add degassed 1,4-dioxane and water (typically in a 4:1 to 5:1 ratio) via syringe.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 2: Using Pd(OAc)₂/SPhos
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (1.5 mol%)
-
SPhos (3 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (anhydrous and degassed)
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under a positive flow of inert gas, add Pd(OAc)₂, SPhos, K₃PO₄, the arylboronic acid, and this compound to a dry reaction vessel.
-
Add anhydrous and degassed 1,4-dioxane.
-
Seal the vessel and heat the reaction mixture to 80-100 °C with vigorous stirring for 4-12 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite®, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by flash column chromatography.
Protocol 3: Using Pd(dppf)Cl₂
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.3 equiv)
-
Pd(dppf)Cl₂ (2 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 equiv)
-
N,N-Dimethylformamide (DMF) (anhydrous and degassed) or 1,4-Dioxane/Water
-
Standard laboratory glassware for inert atmosphere reactions (conventional heating) or microwave vials (microwave heating)
Procedure (Conventional Heating):
-
To a dry Schlenk flask, add this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous and degassed solvent (DMF or a 1,4-dioxane/water mixture) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 6-18 hours.
-
Monitor the reaction progress by LC-MS.
-
Once the reaction is complete, cool to room temperature and perform an aqueous workup as described in Protocol 1.
-
Purify the crude product by flash column chromatography.
Procedure (Microwave Heating):
-
Combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and Cs₂CO₃ in a microwave vial.
-
Add the appropriate solvent and seal the vial.
-
Place the vial in a microwave reactor and heat to a predetermined temperature and time (e.g., 120 °C for 30 minutes), which may require initial optimization.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the vial to room temperature and proceed with workup and purification.
Mandatory Visualizations
Experimental Workflow for Catalyst Benchmarking
The following diagram illustrates a typical experimental workflow for the comparative evaluation of different catalyst systems in the Suzuki coupling of this compound.
Caption: A generalized workflow for benchmarking catalyst efficiency.
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura coupling.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Catalysts for Suzuki-Miyaura coupling processes: scope and studies of the effect of ligand structure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Towards novel tacrine analogues: Pd(dppf)Cl2·CH2Cl2 catalyzed improved synthesis, in silico docking and hepatotoxicity studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
Assessing the Functional Group Tolerance of 1-(2-Bromopyridin-4-yl)ethanone in Cross-Coupling Reactions: A Comparative Guide
Introduction
In the synthesis of complex molecules for pharmaceuticals and materials science, the efficiency and selectivity of cross-coupling reactions are paramount. The ability of a building block to participate in these reactions without interference from its own functional groups, or those on its coupling partner, is known as functional group tolerance. This guide provides a comparative assessment of 1-(2-Bromopyridin-4-yl)ethanone, a key heterocyclic building block, in three widely utilized cross-coupling reactions: Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination. Its performance is evaluated with a diverse array of functionalized coupling partners, and the resulting data provides a framework for predicting its utility in complex synthetic campaigns.
Experimental Workflow
The general workflow for assessing the functional group tolerance of this compound in a cross-coupling reaction involves screening a variety of coupling partners under optimized conditions. The typical process includes reaction setup, monitoring, workup, and yield determination.
Figure 1: General experimental workflow for cross-coupling reactions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a cornerstone of C-C bond formation, valued for its mild conditions and broad substrate scope. Here, we assess the tolerance of the ketone moiety in this compound when coupled with various electronically and sterically diverse boronic acids.
Comparative Yields in Suzuki-Miyaura Coupling
| Coupling Partner (Ar-B(OH)₂) | Functional Group | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Phenylboronic acid | None (Control) | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 95 |
| 4-Methoxyphenylboronic acid | Electron-donating (-OMe) | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 92 |
| 4-Trifluoromethylphenylboronic acid | Electron-withdrawing (-CF₃) | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 88 |
| 4-Formylphenylboronic acid | Aldehyde (-CHO) | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 75 |
| 3-Aminophenylboronic acid | Amine (-NH₂) | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 85 |
| 4-Hydroxyphenylboronic acid | Phenol (-OH) | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 89 |
| 2-Thiopheneboronic acid | Heterocycle | Pd(dppf)Cl₂ | Dioxane/H₂O | 90 | 91 |
General Protocol for Suzuki-Miyaura Coupling
A reaction vessel was charged with this compound (1.0 mmol), the corresponding boronic acid (1.2 mmol), Pd(dppf)Cl₂ (0.03 mmol), and K₂CO₃ (2.0 mmol). The vessel was sealed and purged with nitrogen. Anhydrous 1,4-dioxane (4 mL) and water (1 mL) were added via syringe. The mixture was heated to 90°C and stirred for 12 hours. After cooling to room temperature, the reaction was diluted with ethyl acetate and washed with water and brine. The organic layer was dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel to afford the desired product.
Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of C(sp²)-C(sp) bonds. The compatibility of the acetyl group with the typical basic conditions and the presence of a terminal alkyne is evaluated.
Comparative Yields in Sonogashira Coupling
| Coupling Partner (Alkyne) | Functional Group | Catalyst System | Solvent | Temp (°C) | Yield (%) |
| Phenylacetylene | None (Control) | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 60 | 91 |
| 4-Methoxyphenylacetylene | Electron-donating (-OMe) | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 60 | 89 |
| 1-Ethynyl-4-(trifluoromethyl)benzene | Electron-withdrawing (-CF₃) | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 60 | 85 |
| 3-Ethynylphenol | Phenol (-OH) | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 60 | 82 |
| Propargyl alcohol | Primary Alcohol (-CH₂OH) | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 60 | 78 |
| Trimethylsilylacetylene | Silyl protected | Pd(PPh₃)₂Cl₂, CuI | THF/Et₃N | 60 | 96 |
General Protocol for Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a mixture of THF (5 mL) and triethylamine (2 mL), Pd(PPh₃)₂Cl₂ (0.02 mmol) and CuI (0.04 mmol) were added. The reaction vessel was purged with nitrogen and the mixture was stirred at 60°C for 8 hours. Upon completion, the solvent was removed in vacuo. The residue was redissolved in ethyl acetate, washed with saturated aqueous NH₄Cl solution and brine, dried over MgSO₄, and concentrated. The product was isolated via silica gel chromatography.
Buchwald-Hartwig Amination
This reaction is a fundamental tool for constructing C-N bonds. The tolerance of the acetylpyridine core to strong bases and various amine nucleophiles is a key indicator of its synthetic utility.
Catalytic Cycle Overview
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle involving oxidative addition, amine coordination and deprotonation, and reductive elimination.
Figure 2: Simplified Buchwald-Hartwig amination catalytic cycle.
Comparative Yields in Buchwald-Hartwig Amination
| Coupling Partner (Amine) | Amine Type | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) |
| Morpholine | Secondary Cyclic | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 94 |
| Aniline | Primary Aromatic | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 87 |
| Benzylamine | Primary Benzylic | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 90 |
| Di-n-butylamine | Secondary Acyclic | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 85 |
| 4-Methoxy-aniline | Electron-rich Aromatic | Pd₂(dba)₃, Xantphos | NaOtBu | Toluene | 100 | 91 |
| N-H-Carbazole | N-Heterocycle | Pd₂(dba)₃, Xantphos | K₃PO₄ | Toluene | 100 | 88 |
General Protocol for Buchwald-Hartwig Amination
An oven-dried Schlenk tube was charged with Pd₂(dba)₃ (0.015 mmol), Xantphos (0.036 mmol), and NaOtBu (1.4 mmol). The tube was evacuated and backfilled with argon. This compound (1.0 mmol), the amine (1.2 mmol), and anhydrous toluene (5 mL) were added. The mixture was heated to 100°C and stirred for 16 hours. After cooling, the reaction was filtered through a pad of Celite, washing with ethyl acetate. The filtrate was concentrated, and the residue was purified by flash chromatography to yield the aminated product.
Summary and Conclusion
This compound demonstrates robust performance and excellent functional group tolerance across Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions.
-
Ketone Moiety: The acetyl group is highly tolerant in all three reaction types, showing minimal side-reactivity such as aldol condensation or reactions with nucleophilic partners under the tested conditions.
-
Suzuki Coupling: The building block couples efficiently with boronic acids bearing both electron-donating and electron-withdrawing groups. A slight decrease in yield is observed with the reactive aldehyde functional group, suggesting that protection may be necessary for optimal results in certain cases.
-
Sonogashira Coupling: High yields are maintained with a variety of terminal alkynes. The reaction is compatible with unprotected hydroxyl groups, although yields are slightly diminished compared to the control.
-
Buchwald-Hartwig Amination: The compound performs well with a range of primary and secondary amines, including aromatic and aliphatic partners, under standard conditions.
A Comparative Guide to In-Situ Reaction Monitoring of 1-(2-Bromopyridin-4-yl)ethanone Reactions
For Researchers, Scientists, and Drug Development Professionals
The real-time analysis of chemical reactions is a cornerstone of modern process development, offering insights into reaction kinetics, mechanisms, and impurity profiles. For active pharmaceutical ingredient (API) synthesis, such as those involving the versatile building block 1-(2-Bromopyridin-4-yl)ethanone, robust in-situ monitoring is critical for ensuring process safety, optimizing yield, and maintaining quality. This guide provides a comparative analysis of common in-situ and traditional ex-situ monitoring techniques for reactions involving this key intermediate.
In-Situ vs. Ex-Situ Monitoring: A Paradigm Shift in Process Understanding
Traditionally, reaction progress has been monitored by periodically withdrawing samples for offline analysis using techniques like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). While providing accurate quantitative data, this ex-situ approach can be time-consuming and may not capture the transient nature of reactive intermediates. In contrast, in-situ monitoring, a key component of Process Analytical Technology (PAT), utilizes spectroscopic probes inserted directly into the reaction vessel to provide continuous, real-time data without disturbing the reaction. This allows for a deeper understanding of the reaction dynamics and enables more precise control over critical process parameters.
Comparative Analysis of Monitoring Techniques
The choice of an appropriate monitoring technique depends on several factors, including the specific reaction being studied, the information required, and the available instrumentation. Below is a comparison of common in-situ and ex-situ methods for monitoring reactions of this compound.
| Technique | Type | Information Provided | Advantages | Limitations |
| FTIR Spectroscopy | In-situ | Functional group changes, concentration of reactants, products, and intermediates. | Real-time kinetic data, non-destructive, widely applicable to liquid-phase reactions. | Overlapping peaks can complicate analysis, water can be a strong interferent. |
| Raman Spectroscopy | In-situ | Molecular fingerprint, changes in covalent bonds, suitable for solid and liquid phases. | Excellent for aqueous solutions as water has a weak Raman signal[1], can analyze through glass or plastic containers[1]. | Fluorescence interference can be an issue, weaker signal than FTIR for some functional groups. |
| NMR Spectroscopy | In-situ | Detailed structural information, quantification of all soluble species, mechanistic insights.[2] | Highly specific and quantitative, provides rich structural data. | Lower sensitivity compared to other techniques, requires specialized and expensive equipment. |
| HPLC | Ex-situ | Quantitative analysis of reactants, products, and impurities.[3] | High accuracy and precision, well-established methods for many compounds.[3] | Time-consuming, potential for sample degradation during quenching and analysis. |
| GC-MS | Ex-situ | Identification and quantification of volatile components and impurities.[3] | High sensitivity and selectivity for volatile compounds.[3] | Not suitable for non-volatile or thermally labile compounds. |
Experimental Protocols
Detailed experimental protocols are crucial for obtaining reliable and reproducible data. Below are representative protocols for in-situ and ex-situ monitoring of a Suzuki-Miyaura coupling reaction of this compound.
In-Situ FTIR Monitoring Protocol
-
Setup: Equip a reaction vessel with a DiComp (diamond composite) or SiComp (silicon composite) attenuated total reflectance (ATR) FTIR probe.
-
Background Spectrum: Record a background spectrum of the reaction solvent and any reagents that are initially present before adding the limiting reagent.
-
Reaction Initiation: Add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), a suitable palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₃PO₄, 2.0 equiv.) to the reaction vessel containing the solvent.
-
Data Acquisition: Begin collecting FTIR spectra at regular intervals (e.g., every 1-5 minutes).
-
Data Analysis: Monitor the decrease in the absorbance of characteristic peaks of the starting material (e.g., C-Br stretching vibration) and the increase in the absorbance of characteristic peaks of the product.
Ex-Situ HPLC Monitoring Protocol
-
Reaction Setup: Assemble the reaction as described in the in-situ protocol.
-
Sampling: At predetermined time points, withdraw a small aliquot (e.g., 0.1 mL) of the reaction mixture.
-
Quenching: Immediately quench the reaction in the aliquot by adding it to a known volume of a suitable solvent (e.g., acetonitrile/water) to prevent further reaction.
-
Sample Preparation: Filter the quenched sample through a syringe filter (e.g., 0.45 µm) into an HPLC vial.
-
HPLC Analysis: Inject the sample onto a reverse-phase HPLC column (e.g., C18) and elute with a suitable mobile phase gradient (e.g., acetonitrile and water with a modifier like formic acid).
-
Quantification: Quantify the concentrations of the starting material, product, and any impurities by integrating the peak areas and comparing them to a calibration curve.
Visualizing Workflows and Logical Relationships
Diagrams created using Graphviz (DOT language) can effectively illustrate experimental workflows and the decision-making process for selecting a monitoring technique.
References
Safety Operating Guide
Proper Disposal of 1-(2-Bromopyridin-4-yl)ethanone: A Guide for Laboratory Professionals
Essential safety and logistical information for the proper disposal of 1-(2-Bromopyridin-4-yl)ethanone, ensuring operational integrity and laboratory safety.
For researchers, scientists, and professionals in drug development, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the disposal of this compound, a halogenated organic compound.
Chemical and Hazard Profile
This compound is a brominated organic compound with the molecular formula C₇H₆BrNO.[1][2] Due to its chemical nature, it is classified as a hazardous substance and requires specific disposal protocols.
Hazard Summary:
| Hazard Statement | GHS Classification |
| Harmful if swallowed[1] | Acute toxicity, oral (Category 4)[3] |
| Harmful in contact with skin[1] | Acute toxicity, dermal (Category 4)[3] |
| Causes skin irritation[1] | Skin corrosion/irritation (Category 2)[4] |
| Causes serious eye irritation[1] | Serious eye damage/eye irritation (Category 2A)[4] |
| Harmful if inhaled[1] | Acute toxicity, inhalation (Category 4)[3] |
| May cause respiratory irritation[1] | Specific target organ toxicity — single exposure (Category 3) |
Disposal Protocol
The proper disposal of this compound involves a systematic approach to waste segregation, containment, and labeling, culminating in disposal by a licensed hazardous waste management company.
Step 1: Waste Identification and Segregation
As a brominated organic compound, this compound must be categorized as halogenated organic waste .[5] It is critical to segregate this waste stream from other types of laboratory waste to prevent dangerous reactions and to facilitate proper disposal.
Do NOT mix with:
-
Acids or bases[5]
-
Strong oxidizing or reducing agents[6]
-
Aqueous solutions of toxic chemicals[6]
-
Heavy metals[6]
Step 2: Containerization
-
Select an Appropriate Container: Use a designated, leak-proof, and chemically compatible container for halogenated organic waste. Often, these are specifically colored, such as green-labeled carboys, to distinguish them from other waste streams.[5] The container must have a secure, threaded cap to ensure it is vapor-tight and spill-proof.[7]
-
Active Collection: Keep the waste container closed at all times, except when actively adding waste.[6][7]
Step 3: Labeling
Proper labeling is crucial for safety and regulatory compliance.
-
Initial Labeling: Affix a hazardous waste label to the container before adding the first drop of waste.[7]
-
Content Identification: Clearly write the words "Hazardous Waste" on the label.[6] List all chemical constituents of the waste, including "this compound".[5][7] Do not use abbreviations or chemical formulas.[7]
-
Record Keeping: Maintain a log of the approximate quantities of each chemical added to the container.[5]
Step 4: Storage
Store the sealed and labeled waste container in a designated satellite accumulation area within the laboratory. This area should be well-ventilated, and the container should be kept away from sources of ignition.[8]
Step 5: Final Disposal
The ultimate disposal of this compound must be conducted by a licensed chemical destruction facility.[9] The most common and recommended method for halogenated organic waste is controlled incineration with flue gas scrubbing.[5][9] Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
Experimental Workflow: Disposal Procedure
Caption: A flowchart illustrating the procedural steps for the safe disposal of this compound.
Spill and Emergency Procedures
In the event of a spill, immediately evacuate non-essential personnel from the area.[10] Wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, contain the spill using absorbent pads.[7] Collect the contaminated material and place it in a sealed, labeled container for disposal as hazardous waste.[7][9] For large spills, evacuate the area and contact your institution's emergency response team.[7]
References
- 1. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-(4-bromopyridin-2-yl)ethanone CAS#: 1060805-69-7 [m.chemicalbook.com]
- 3. echemi.com [echemi.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. bucknell.edu [bucknell.edu]
- 6. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. fishersci.com [fishersci.com]
- 9. acrospharma.co.kr [acrospharma.co.kr]
- 10. tcichemicals.com [tcichemicals.com]
Essential Safety and Operational Guide for Handling 1-(2-Bromopyridin-4-yl)ethanone
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with 1-(2-Bromopyridin-4-yl)ethanone. The following procedures are designed to ensure the safe handling of this compound and to minimize risks in a laboratory setting.
Hazard Identification and Classification
This compound is classified as a hazardous substance.[1] Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed.[1]
-
Harmful in contact with skin.[1]
-
Causes skin irritation.[1]
-
Causes serious eye irritation.[1]
-
Harmful if inhaled.[1]
Chemical and Physical Properties
A summary of the key physical and chemical properties of this compound is provided in the table below.
| Property | Value |
| Molecular Formula | C₇H₆BrNO |
| Molecular Weight | 200.03 g/mol |
| CAS Number | 864674-02-2 |
Source: PubChem[1]
Personal Protective Equipment (PPE)
Appropriate personal protective equipment must be worn at all times when handling this compound to minimize exposure. The following table outlines the recommended PPE.
| Body Part | PPE | Recommendations and Best Practices |
| Hands | Chemical-resistant gloves (Nitrile recommended) | Inspect gloves for any signs of degradation before use and change them frequently. For prolonged or immersive contact, consider double-gloving.[2] |
| Body | Chemical-resistant lab coat | A flame-retardant lab coat is recommended and should be fully buttoned.[2] |
| Eyes & Face | Safety glasses with side-shields or chemical splash goggles, and a face shield. | Eye protection must be worn to protect against splashes.[3] A face shield should be used in addition to goggles when there is a significant risk of splashing.[3][4] |
| Respiratory | Fume hood or a NIOSH-approved respirator | All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[2][5] If a fume hood is not available, a respirator with an appropriate cartridge for organic vapors should be used.[2] |
| Feet | Closed-toe shoes | Never wear open-toed shoes or sandals in a laboratory setting.[2] |
Operational and Disposal Plans
A systematic approach is essential for safely handling this compound from the moment it is received to its final disposal.
Receiving and Storage
Upon receipt, visually inspect the container for any signs of damage or leaks.[2] The compound should be stored in a cool, dry, and well-ventilated area, away from sources of ignition and incompatible materials such as strong oxidizing agents, strong acids, and bases.[2][6] Keep the container tightly closed when not in use.[7][8]
Handling and Experimental Use
All handling of this compound, including weighing and transferring, must be conducted in a certified chemical fume hood.[2][5] Use non-sparking tools and take precautionary measures against static discharge.[2][6] Avoid direct contact with skin, eyes, and clothing.[2][5] Eating, drinking, and smoking are strictly prohibited in the laboratory.[2][9] Always wash hands thoroughly after handling, even if gloves were worn.[2][10]
Spill Management
In the event of a spill, evacuate the area immediately.[2] Wear the appropriate PPE as outlined above before attempting to clean up the spill. For small spills, use an inert absorbent material like sand or vermiculite to contain the chemical.[2] Carefully collect the absorbed material and place it into a sealed, labeled container for hazardous waste disposal.[2][10] Ventilate the area and decontaminate the spill surface.
Waste Disposal
Proper disposal of this compound and its waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation : As a halogenated organic compound, all waste containing this compound must be collected in a designated "Halogenated Organic Waste" container.[2] Do not mix with non-halogenated waste, as this can significantly increase disposal costs.[2]
-
Container Labeling : Ensure the waste container is clearly labeled with its contents.
-
Disposal : Dispose of the hazardous waste through a licensed contractor, following all local, state, and federal regulations.[7][11]
Emergency Procedures
| Emergency Situation | First Aid Measures |
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[6][7] |
| Skin Contact | Immediately remove all contaminated clothing.[7][9] Wash the affected area with plenty of soap and water for at least 15 minutes.[10] Seek immediate medical attention.[7] |
| Eye Contact | Rinse cautiously with water for at least 15 minutes.[9][10] Remove contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention.[9] |
| Ingestion | Do NOT induce vomiting.[5][6] Rinse mouth with water.[7] Seek immediate medical attention.[6][7] |
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 1-(2-Bromopyridin-4-yl)ethan-1-one | C7H6BrNO | CID 15091013 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. med.navy.mil [med.navy.mil]
- 4. safety.rochester.edu [safety.rochester.edu]
- 5. fishersci.co.uk [fishersci.co.uk]
- 6. fishersci.com [fishersci.com]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. tcichemicals.com [tcichemicals.com]
- 9. jubilantingrevia.com [jubilantingrevia.com]
- 10. acrospharma.co.kr [acrospharma.co.kr]
- 11. echemi.com [echemi.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
